Hydroxyfasudil hydrochloride
Descripción
Propiedades
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWFOUVDVJGNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463911 | |
| Record name | Hydroxyfasudil Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155558-32-0 | |
| Record name | Hydroxyfasudil Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyfasudil monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Hydroxyfasudil in Rho-Kinase Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hydroxyfasudil, an active metabolite of Fasudil (B1672074), and its pivotal role as a Rho-kinase (ROCK) inhibitor. It delves into the intricacies of the Rho-kinase signaling pathway, the mechanism of action of Hydroxyfasudil, and its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction to the Rho-Kinase (ROCK) Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a wide range of cellular processes, most notably the organization of the actin cytoskeleton.[1][2] Rho-associated coiled-coil containing protein kinase (ROCK) is a major downstream effector of RhoA.[3][4][5] The RhoA/ROCK signaling pathway is activated by various extracellular stimuli, such as growth factors and hormones, binding to G protein-coupled receptors (GPCRs).[6] This activation leads to the conversion of RhoA from an inactive GDP-bound state to an active GTP-bound form, which in turn activates ROCK.[6]
There are two main isoforms of ROCK: ROCK1 (or ROKβ) and ROCK2 (or ROKα).[4] Once activated, ROCK phosphorylates numerous downstream substrates, leading to a variety of cellular responses, including:
-
Smooth Muscle Contraction: ROCK inhibits myosin light chain phosphatase (MLCP) by phosphorylating its myosin-binding subunit (MYPT1).[3][7] This increases the phosphorylation of the myosin light chain (MLC), leading to smooth muscle contraction and vasoconstriction.[3][5]
-
Actin Cytoskeleton Organization: ROCK influences the formation of stress fibers and focal adhesions.
-
Cell Migration and Proliferation: The pathway is involved in cellular motility and division.[1][3]
-
Gene Expression: ROCK signaling can modulate the expression of various genes.
Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathogenesis of numerous diseases, including hypertension, pulmonary hypertension, cerebral vasospasm, and neurodegenerative disorders.[3][7][8] This makes ROCK an attractive therapeutic target.
Hydroxyfasudil: A Potent ROCK Inhibitor
Hydroxyfasudil (HA-1100) is the active metabolite of Fasudil, a potent ROCK inhibitor that has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[9][10] After administration, Fasudil is rapidly converted to Hydroxyfasudil, which is a more potent and selective inhibitor of ROCK.[10]
Mechanism of Action
Hydroxyfasudil exerts its effects by competitively binding to the ATP-binding site of ROCK, thereby inhibiting its kinase activity.[7] This inhibition prevents the phosphorylation of downstream ROCK substrates, leading to the functional reversal of processes mediated by the Rho/ROCK pathway. For instance, by preventing the inhibition of MLCP, Hydroxyfasudil promotes the dephosphorylation of MLC, resulting in smooth muscle relaxation and vasodilation.[3][5]
Quantitative Data
The following tables summarize key quantitative data for Hydroxyfasudil based on preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Hydroxyfasudil
| Target | IC50 (μM) | Notes |
| ROCK1 | 0.73 | [9][11][12][13][14] |
| ROCK2 | 0.72 | [9][11][12][13][14] |
| PKA | 37 | Approximately 50-fold less potent than for ROCKs.[11][13] |
Table 2: In Vitro and In Vivo Effects of Hydroxyfasudil
| Effect | Model System | Concentration/Dose | Observed Effect |
| Increased eNOS mRNA levels | Human Aortic Endothelial Cells (HAEC) | EC50: 0.8 ± 0.3 μM | [11][13] |
| Increased eNOS activity and NO production | Human Aortic Endothelial Cells (HAEC) | 0-100 μM (concentration-dependent) | [11][13] |
| Increased half-life of eNOS mRNA | Human Aortic Endothelial Cells (HAEC) | 10 μM | From 13 to 16 hours.[11][13] |
| Increased voided urine volumes | Sprague-Dawley rats | 10 mg/kg (i.p.) | Significantly increased average and maximal volumes.[11][13] |
| Decreased maximal detrusor pressure | Sprague-Dawley rats | 10 mg/kg (i.p.) | [11][13] |
| Inhibition of norepinephrine-induced hypercontractility | Spontaneously Hypertensive Rats (SHRs) | 3 mg/kg (i.p.) | [11][13] |
| Amelioration of decreased penile cGMP content | Rats | 3, 10 mg/kg (i.p.) | [11][13] |
| Neuroprotection against ischemia-induced neuronal loss | Gerbils | 3 mg/kg | [15] |
| Improved neurological function and reduced infarct size | Rat model of microembolization stroke | Intravenous administration | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Rho-Kinase Signaling Pathway and Inhibition by Hydroxyfasudil
Caption: The Rho-kinase signaling pathway and the inhibitory action of Hydroxyfasudil.
Experimental Workflow for Evaluating ROCK Inhibitors
Caption: A typical experimental workflow for the evaluation of ROCK inhibitors.
Detailed Experimental Protocols
In Vitro ROCK Kinase Activity Assay (ELISA-based)
This protocol is for determining the direct inhibitory effect of a compound on ROCK enzymatic activity.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate: Recombinant MYPT1[16]
-
ATP
-
Hydroxyfasudil (as a positive control) and test compounds
-
96-well plates pre-coated with the substrate
-
Primary antibody: Anti-phospho-MYPT1 (Thr696)[16]
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of Hydroxyfasudil and test compounds in the kinase reaction buffer.
-
To the substrate-coated wells, add the diluted compounds.
-
Add the ROCK enzyme to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]
-
Wash the wells to remove the reaction mixture.
-
Add the primary antibody against phosphorylated MYPT1 and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells again.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot for Phosphorylated Downstream Targets in Cells
This protocol assesses the in-cell activity of ROCK by measuring the phosphorylation status of its downstream substrates like MYPT1 or MLC.[17]
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)
-
Hydroxyfasudil and test compounds
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1, anti-total-MYPT1, anti-phospho-MLC2, anti-total-MLC2, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of Hydroxyfasudil or test compounds for a specified time (e.g., 1 hour).[18]
-
Wash the cells with ice-cold PBS and lyse them in the lysis buffer.[17]
-
Determine the protein concentration of each lysate using a protein assay.[17]
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[17]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Therapeutic Implications and Future Directions
The potent and selective inhibition of ROCK by Hydroxyfasudil has positioned it as a valuable tool for both basic research and clinical applications. Its vasodilatory effects have been leveraged for the treatment of cerebral vasospasm. Furthermore, emerging evidence suggests its therapeutic potential in a broader range of conditions, including:
-
Pulmonary Hypertension: By promoting vasodilation in the pulmonary arteries.[3]
-
Neurodegenerative Diseases: Exhibiting neuroprotective effects in models of stroke and potentially other neurodegenerative conditions.[8][15][19]
-
Glaucoma: By increasing aqueous humor outflow.[6]
-
Erectile Dysfunction: By promoting smooth muscle relaxation in the corpus cavernosum.[19]
Future research will likely focus on further elucidating the diverse roles of the Rho/ROCK pathway in various pathologies and exploring the full therapeutic potential of Hydroxyfasudil and other ROCK inhibitors. The development of more isoform-selective ROCK inhibitors may also offer improved therapeutic profiles with fewer off-target effects.
Conclusion
Hydroxyfasudil is a well-characterized and potent inhibitor of Rho-kinase, playing a crucial role in modulating the Rho/ROCK signaling pathway. Its ability to induce vasodilation and exert neuroprotective effects underscores its significance as both a research tool and a therapeutic agent. This technical guide provides a foundational understanding of Hydroxyfasudil's function, supported by quantitative data, visual diagrams, and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Hydroxyl fasudil, an inhibitor of Rho signaling, improves erectile function in diabetic rats: a role for neuronal ROCK - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Potent Rho-Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of Hydroxyfasudil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil (B1672074), has garnered significant attention for its potent vasodilatory and neuroprotective effects. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Hydroxyfasudil hydrochloride. We present a detailed, step-by-step synthesis protocol, from foundational precursors to the final hydrochloride salt. Furthermore, this document outlines the experimental methodologies for key biological assays that are crucial for characterizing its activity, including Rho-kinase inhibition and the modulation of endothelial nitric oxide synthase (eNOS) signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Pharmacological Profile
Hydroxyfasudil was identified as the principal active metabolite of Fasudil, a pioneering ROCK inhibitor. Following administration, Fasudil is rapidly metabolized in the liver to Hydroxyfasudil, which exhibits greater potency and a longer half-life. This enhanced pharmacokinetic profile makes Hydroxyfasudil a molecule of significant therapeutic interest.
Mechanism of Action
Hydroxyfasudil is a potent and specific inhibitor of Rho-kinases (ROCK1 and ROCK2).[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Hydroxyfasudil leads to the relaxation of smooth muscle cells, resulting in vasodilation.[4]
One of the key downstream effects of ROCK inhibition by Hydroxyfasudil is the modulation of endothelial nitric oxide synthase (eNOS) activity. Hydroxyfasudil has been shown to increase eNOS mRNA and protein expression, leading to enhanced production of nitric oxide (NO), a potent vasodilator.[1] This contributes significantly to its therapeutic effects in cardiovascular and neurological disorders.
Quantitative Biological Data
The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibitory and Enzyme Activity
| Target | Parameter | Value | Reference |
| ROCK1 | IC50 | 0.73 µM | [1][2][3] |
| ROCK2 | IC50 | 0.72 µM | [1][2][3] |
| PKA | IC50 | 37 µM | [2][3] |
| eNOS mRNA levels | EC50 | 0.8 ± 0.3 µM | [2][3] |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Administration | Value | Reference |
| Half-life (t½) | Human | Intravenous (Fasudil) | 100 - 200 min | [5] |
| Max. Plasma Conc. (Cmax) | Rat | Intraperitoneal (Fasudil) | ~40% of parent drug | [6] |
| Max. Plasma Conc. (Cmax) | Rat | Intravenous (Fasudil) | ~25% of parent drug | [6] |
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 5-isoquinolinesulfonyl chloride. This is followed by the synthesis of Fasudil, which is then oxidized to Hydroxyfasudil and finally converted to its hydrochloride salt.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Isoquinolinesulfonyl Chloride
-
Sulfonation of Isoquinoline: To a stirred solution of isoquinoline in a suitable solvent (e.g., concentrated sulfuric acid), add fuming sulfuric acid dropwise at a controlled temperature. After the addition is complete, heat the reaction mixture and monitor the reaction progress by TLC. Upon completion, pour the mixture onto ice and collect the precipitated 5-isoquinolinesulfonic acid by filtration.
-
Chlorination of 5-Isoquinolinesulfonic Acid: Suspend the dried 5-isoquinolinesulfonic acid in thionyl chloride. Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux the mixture.[7] After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting solid is 5-isoquinolinesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Fasudil
-
Reaction of 5-Isoquinolinesulfonyl Chloride with Homopiperazine: Dissolve 5-isoquinolinesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane). To this solution, add a solution of homopiperazine and a base (e.g., triethylamine) in the same solvent dropwise at a low temperature.[8] Stir the reaction mixture at room temperature and monitor its progress.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield Fasudil.
Step 3: Synthesis of Hydroxyfasudil
-
Oxidation of Fasudil: Dissolve Fasudil in a suitable solvent. While the in-vivo conversion is enzymatic via aldehyde oxidase, a chemical oxidation can be performed using a suitable oxidizing agent.[5] One reported method involves the protection of the homopiperazine nitrogen, followed by oxidation of the isoquinoline ring and subsequent deprotection. A more direct chemical oxidation method would involve a selective C-H oxidation, which can be challenging. A detailed synthetic route described for a prodrug involves protection of the secondary amine of fasudil with a Boc group, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA), and then deprotection.[9]
Step 4: Formation of this compound
-
Salt Formation: Dissolve the purified Hydroxyfasudil in a suitable solvent (e.g., ethanol). Add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Key Biological Assays
The biological activity of this compound is primarily assessed through its ability to inhibit ROCK and its effects on the eNOS pathway.
Experimental Protocol: Rho-Kinase (ROCK) Inhibition Assay
This assay measures the ability of Hydroxyfasudil to inhibit the phosphorylation of a ROCK substrate.
-
Materials: Recombinant human ROCK1 or ROCK2, kinase assay buffer, a suitable substrate (e.g., Myosin Phosphatase Targeting Subunit 1, MYPT1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. In a microplate, add the ROCK enzyme to the assay buffer. b. Add varying concentrations of this compound. c. Add the substrate to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time. f. Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Hydroxyfasudil and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: eNOS Expression and Activity Assays
These assays determine the effect of Hydroxyfasudil on the expression and activity of eNOS in endothelial cells.
3.2.1. eNOS mRNA and Protein Expression
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period.
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) using primers specific for eNOS to determine mRNA expression levels.
-
Protein Isolation and Western Blotting: Lyse the cells and isolate total protein. Perform Western blotting using an antibody specific for eNOS to determine protein expression levels.
3.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Culture and treat endothelial cells with this compound as described above.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. This reagent reacts with nitrite (B80452) (a stable breakdown product of NO) to produce a colored azo compound.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: Determine the concentration of nitrite in the samples by comparing the absorbance to a standard curve of known nitrite concentrations.
Signaling Pathway
Hydroxyfasudil exerts its effects by intervening in the RhoA/ROCK signaling pathway, which has numerous downstream targets influencing cellular function.
Conclusion
This compound stands out as a potent and specific Rho-kinase inhibitor with a favorable pharmacological profile. This guide has provided a comprehensive technical overview of its discovery, a detailed protocol for its chemical synthesis, and methodologies for its biological evaluation. The structured data and visual diagrams presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this promising therapeutic agent. The detailed protocols offer a practical foundation for researchers aiming to synthesize or evaluate Hydroxyfasudil and its analogs, ultimately contributing to the exploration of its full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISOQUINOLINE-5-SULFONYL CHLORIDE | 84468-15-5 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxyfasudil: A Technical Guide to a Selective ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyfasudil (B1673953), the active metabolite of fasudil (B1672074), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target. This technical guide provides an in-depth overview of hydroxyfasudil, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its evaluation in preclinical research.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, particularly RhoA, acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK, in turn, phosphorylates a variety of substrates, leading to diverse cellular responses.
One of the most well-characterized downstream effects of ROCK activation is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation inhibits the activity of myosin light chain (MLC) phosphatase, resulting in an increase in the phosphorylation of MLC.[1] Phosphorylated MLC promotes the interaction of actin and myosin, leading to increased smooth muscle contraction and stress fiber formation.
Hydroxyfasudil exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates. This leads to a reduction in MLC phosphorylation and subsequent relaxation of smooth muscle, as well as modulation of other cellular processes regulated by the actin cytoskeleton.
Data Presentation
In Vitro Inhibitory Activity of Hydroxyfasudil
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of hydroxyfasudil against ROCK isoforms and other selected kinases.
| Kinase | IC50 (µM) | Ki (nM) | Reference(s) |
| ROCK1 | 0.73 | 330 (for Fasudil) | [2][3][4] |
| ROCK2 | 0.72 | Not Reported | [2][3] |
| Protein Kinase A (PKA) | 37 | Not Reported | [2][5] |
| Protein Kinase C (PKC) | >100 | Not Reported | [3][5] |
| Myosin Light Chain Kinase (MLCK) | >100 | Not Reported | [3] |
Note: The Ki value for hydroxyfasudil was not explicitly found, but the Ki for its parent compound, fasudil, is provided for context.
Pharmacokinetic Parameters of Hydroxyfasudil
This table presents a summary of key pharmacokinetic parameters of hydroxyfasudil in different species following various administration routes.
| Species | Administration Route | Dose | Cmax | AUC | T½ (half-life) | Reference(s) |
| Rat | Intravenous (Fasudil) | 3 mg/kg | ~25% of Fasudil Cmax | Not Reported | 0.2 ± 0.05 h (for Fasudil) | [6][7] |
| Rat | Intraperitoneal (Fasudil) | 3 or 10 mg/kg | ~40% of Fasudil Cmax | Not Reported | Not Reported | [6] |
| Dog | Intravenous | 0.3 mg/kg for 30 min | Not Reported | Not Reported | Not Reported | [8][9] |
| Human | Oral (Fasudil) | 40 mg | 111.6 µg/L | 309 µg·h/L | 5.54 h | [10] |
| Human | Intravenous (Fasudil) | 30 mg over 30 min | 108.4 µg/L | 449 µg·h/L | 5.70 h | [10] |
Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of hydroxyfasudil against ROCK1 or ROCK2 using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., recombinant MYPT1)
-
ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Hydroxyfasudil
-
DMSO
-
384-well white plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer.
-
Prepare serial dilutions of hydroxyfasudil in DMSO. Then, prepare 4X inhibitor solutions in 1X kinase buffer.
-
Dilute the ROCK enzyme to a 2X working concentration in 1X kinase buffer.
-
Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Setup:
-
Add 5 µL of the 4X hydroxyfasudil solution to the wells of a 384-well plate. For positive controls (100% kinase activity), add 5 µL of buffer with DMSO. For negative controls (background), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls. To the negative control wells, add 10 µL of 1X kinase buffer.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (negative control wells) from all other wells.
-
Calculate the percent inhibition for each hydroxyfasudil concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the hydroxyfasudil concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for ROCK Inhibition (Western Blot for p-MYPT1)
This protocol details a method to assess the cellular activity of hydroxyfasudil by measuring the phosphorylation of the ROCK substrate, MYPT1, in cultured cells via Western blot.
Materials:
-
Cultured cells (e.g., A7r5, HeLa, or other suitable cell lines)
-
Hydroxyfasudil
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibody against phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696 or Thr853)
-
Primary antibody against total MYPT1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of hydroxyfasudil for a predetermined time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against p-MYPT1 (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Reprobing:
-
To normalize the p-MYPT1 signal, strip the membrane and re-probe for total MYPT1 and a loading control.[11]
-
-
Data Analysis:
-
Quantify the band intensities for p-MYPT1, total MYPT1, and the loading control.
-
Normalize the p-MYPT1 signal to the total MYPT1 and/or the loading control signal.
-
In Vivo Animal Models
1. Rat Model of Renal Ischemia-Reperfusion Injury
-
Procedure:
-
Anesthetize rats (e.g., ketamine 100 mg/kg i.p. and xylazine (B1663881) 5 mg/kg i.p.).[12]
-
Induce renal ischemia by clamping the renal artery and vein for a specified period (e.g., 45 minutes).
-
Administer hydroxyfasudil or vehicle. In one study, a bolus of 1 mg/kg hydroxyfasudil was given intravenously 5 minutes before reperfusion, followed by a continuous infusion of 1 mg/kg/h.
-
Remove the clamp to allow reperfusion.
-
Monitor renal function by measuring serum creatinine, blood urea (B33335) nitrogen (BUN), and proteinuria at various time points post-reperfusion (e.g., 24 and 48 hours).
-
Assess tissue injury through histological analysis of kidney sections.
-
2. Canine Model of Effort Angina
-
Procedure:
-
Anesthetize dogs (e.g., pentobarbitone sodium 30 mg/kg i.v.).[8]
-
Create stenosis of the left anterior descending (LAD) coronary artery.
-
Induce myocardial ischemia by pacing the heart at a rate 60 beats per minute above the baseline.
-
After a recovery period, infuse hydroxyfasudil (e.g., 0.1 and 0.3 mg/kg intravenously over 30 minutes) or saline.[8][9][14]
-
Repeat the pacing-induced ischemia.
-
Monitor for changes in ST-segment depression on an electrocardiogram and measure regional myocardial blood flow.
-
3. Guinea Pig Model of Allergic Airway Inflammation
-
Animal Model: Guinea pigs.
-
Procedure:
-
Sensitize guinea pigs to an allergen, typically ovalbumin (OVA), over a period of 28 days through a combination of subcutaneous, intraperitoneal, and inhalation exposures.[15][16]
-
Administer hydroxyfasudil (e.g., 1 mg/kg or 10 mg/kg intraperitoneally) for the last two weeks of the sensitization period.[15][16]
-
Assess airway hyperreactivity by measuring specific airway resistance (sRaw).
-
Evaluate airway inflammation by analyzing bronchoalveolar lavage fluid (BALF) for leukocyte counts and measuring inflammatory cytokine levels (e.g., IL-4, IL-13, TNF-α, IFN-γ) in lung homogenates.[15][16]
-
Assess airway remodeling by measuring markers such as TGF-β1, EGF, and collagen types in lung homogenates.[15][16]
-
Conclusion
Hydroxyfasudil is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in health and disease. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The data and protocols presented in this technical guide are intended to provide researchers with the necessary information to effectively design and execute experiments utilizing hydroxyfasudil as a selective ROCK inhibitor. As with any experimental work, it is crucial to carefully optimize protocols for specific applications and to include appropriate controls to ensure the validity of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxyfasudil-mediated inhibition of ROCK1 and ROCK2 improves kidney function in rat renal acute ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antianginal effects of hydroxyfasudil, a Rho‐kinase inhibitor, in a canine model of effort angina | Semantic Scholar [semanticscholar.org]
- 15. The antiasthmatic activity of Rho-kinase inhibitor hydroxyfasudil in the settings of experimentally induced allergic airway inflammation | European Respiratory Society [publications.ersnet.org]
- 16. The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Hydroxyfasudil
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyfasudil (B1673953), the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil (B1672074), is a potent and selective inhibitor of ROCK1 and ROCK2 isoforms. It demonstrates significant therapeutic potential across a range of conditions, primarily through its vasodilatory, neuroprotective, and anti-inflammatory properties. This document provides a detailed overview of the pharmacological profile of Hydroxyfasudil, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Mechanism of Action
Primary Target: Rho-Associated Coiled-Coil Kinase (ROCK)
Hydroxyfasudil's primary mechanism of action is the competitive inhibition of the ATP-binding site of Rho-associated coiled-coil kinases, ROCK1 and ROCK2.[1] ROCKs are serine/threonine kinases that serve as a crucial downstream effector of the small GTPase RhoA.[2][3] The activation of the RhoA/ROCK pathway leads to the phosphorylation of several substrates, most notably the Myosin Phosphatase Target subunit 1 (MYPT1).[4][5] Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain (MLC) phosphatase.[2][4] This results in an increase in the phosphorylation of the 20-kDa myosin light chain (MLC20), promoting actin-myosin interaction and leading to smooth muscle contraction and stress fiber formation.[2][3][4]
By inhibiting ROCK, Hydroxyfasudil prevents the inactivation of MLC phosphatase, leading to dephosphorylation of MLC, smooth muscle relaxation, and subsequent vasodilation.[6] This is the principal mechanism behind its efficacy in treating conditions characterized by vasospasm, such as that following a subarachnoid hemorrhage.[6][7]
Selectivity Profile
Hydroxyfasudil is a selective inhibitor of ROCK isoforms.[7] Its inhibitory effect on other kinases, such as Protein Kinase A (PKA), Myosin Light Chain Kinase (MLCK), and Protein Kinase C (PKC), is significantly less potent.[8][9] For example, the IC50 for PKA is approximately 50-fold higher than for ROCK1 and ROCK2.[8] This selectivity contributes to a favorable therapeutic window, minimizing off-target effects.
Pharmacological Effects (Pharmacodynamics)
Hydroxyfasudil exerts a wide range of effects on various physiological systems.
-
Cardiovascular System: The most prominent effect is vasodilation, which increases blood flow in various vascular beds, including coronary and cerebral arteries.[9][10] It has been shown to reverse cerebral vasospasm after subarachnoid hemorrhage and protect the myocardium from ischemia.[7][11] It can also reduce blood viscosity.[7]
-
Central Nervous System: Hydroxyfasudil is neuroprotective. It can cross the blood-brain barrier and has demonstrated efficacy in animal models of ischemic stroke by reducing infarct size, improving neurological function, and preventing neutrophil accumulation.[10] It also alleviates propofol-induced neuroapoptosis in the developing rat brain.[12]
-
Anti-inflammatory and Immunomodulatory Effects: The compound inhibits the migration of neutrophils and reduces the expression of inflammatory cytokines like IL-13, TNF-α, and IFN-γ in models of allergic airway inflammation.[9][13]
-
Anti-proliferative and Anti-fibrotic Effects: By inhibiting ROCK, Hydroxyfasudil can suppress the proliferation of vascular smooth muscle cells.[2] It has also been shown to reduce levels of growth factors like TGF-β1 and bFGF in a model of prostatic hyperplasia and decrease markers of fibrosis in allergic airway disease.[13][14]
-
Endothelial Function: Hydroxyfasudil increases the expression and activity of endothelial nitric oxide synthase (eNOS), which contributes to its vasodilatory and cardiovascular protective effects.[8][9] It achieves this by increasing the half-life of eNOS mRNA.[8]
Pharmacokinetics
Hydroxyfasudil is the primary active metabolite of Fasudil, formed rapidly after administration of the parent drug via hepatic metabolism, a process dependent on aldehyde oxidase.[15][16] Hydroxyfasudil itself is more potent than Fasudil.[1][15]
A Phase I clinical trial in healthy participants provided key pharmacokinetic data for Hydroxyfasudil following intravenous (IV) and oral administration of Fasudil.[15][17] The absolute bioavailability of Hydroxyfasudil after oral administration of Fasudil was found to be approximately 69% compared to IV administration.[15] The maximal concentrations (Cmax) of Hydroxyfasudil were similar between the two routes of administration, though the total exposure (AUC) was higher with IV treatment.[15][17] The elimination half-life is approximately 5.5 to 5.7 hours.[15][18]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Hydroxyfasudil
| Target | IC50 (µM) | Species/Assay Condition | Reference |
| ROCK1 | 0.73 | Not Specified | [8][9][19] |
| ROCK2 | 0.72 | Not Specified | [8][9][19] |
| PKA | 37 | Not Specified | [8] |
| MLCK | >100 (approx.) | Less potent than for ROCK by 50-100 times | [9] |
| PKC | >100 (approx.) | Less potent than for ROCK by 50-100 times | [9] |
Table 2: Pharmacokinetic Parameters of Hydroxyfasudil in Healthy Humans (Following 30 mg Fasudil Administration)
| Parameter | Oral Administration | Intravenous (IV) Administration | Reference |
| Cmax (µg/L) | 111.6 (CV 24.1%) | 108.4 (CV 19.7%) | [15] |
| AUC0–tz (µg·h/L) | 309 | 449 | [15] |
| tmax (h, median) | 0.50 | 0.75 | [15] |
| t½ (h, geoMean) | 5.54 | 5.70 | [15] |
| Absolute Bioavailability | ~69% (relative to IV) | - | [15] |
Experimental Protocols
In Vitro Rho-Kinase (ROCK) Inhibition Assay
This protocol describes a cell-free ELISA-based method to determine the inhibitory activity of a compound against ROCK.
Principle: This assay measures the phosphorylation of a ROCK substrate, Myosin Phosphatase Target subunit 1 (MYPT1), coated on a microplate. The extent of phosphorylation is detected using a specific antibody and a colorimetric readout.
Materials:
-
Recombinant active ROCK-II enzyme
-
MYPT1-coated 96-well plate
-
Kinase Reaction Buffer
-
ATP solution
-
Hydroxyfasudil (or test compound)
-
Anti-phospho-MYPT1 (Thr-696) primary antibody
-
HRP-conjugated secondary antibody
-
TMB or other suitable HRP substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Hydroxyfasudil in the appropriate solvent (e.g., DMSO) and then dilute into the Kinase Reaction Buffer to the desired final concentrations.
-
Reaction Setup: To each well of the MYPT1-coated plate, add the following in order:
-
Kinase Reaction Buffer.
-
Diluted Hydroxyfasudil or vehicle control.
-
Recombinant active ROCK-II enzyme.
-
-
Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP (e.g., 10 µM) to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[20]
-
Washing: Aspirate the reaction mixture and wash the wells 3-4 times with a wash buffer (e.g., PBS-T).
-
Primary Antibody: Add the anti-phospho-MYPT1 antibody diluted in a suitable blocking buffer to each well and incubate for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes).
-
Stop Reaction: Add the Stop Solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log concentration of Hydroxyfasudil to generate a dose-response curve and calculate the IC50 value.
Cell-Based Assay for ROCK Activity (Western Blot)
Principle: This method assesses ROCK activity in cultured cells by measuring the phosphorylation state of its downstream substrate, MYPT1. A decrease in phosphorylated MYPT1 (pMYPT1) indicates ROCK inhibition.
Materials:
-
Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Vascular Smooth Muscle Cells - VSMCs)[5][20]
-
Cell culture medium and supplements
-
Hydroxyfasudil
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Starvation (Optional): To reduce basal signaling, starve cells in serum-free or low-serum medium for several hours (e.g., 21 hours).[20]
-
Treatment: Treat cells with various concentrations of Hydroxyfasudil or vehicle control for a specified duration (e.g., 24 hours).[20] If applicable, stimulate with an agonist (e.g., LPA) to induce ROCK activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pMYPT1 and anti-total MYPT1, typically on separate blots or after stripping) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL reagent and visualize protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities using densitometry software. Express ROCK activity as the ratio of pMYPT1 to total MYPT1, normalized to the loading control.
In Vivo Model: Canine Subarachnoid Hemorrhage (SAH)
Principle: This protocol evaluates the efficacy of Hydroxyfasudil in reversing chronic cerebral vasospasm in a clinically relevant large animal model.
Model: Two-hemorrhage canine model.[7]
Procedure:
-
Baseline Measurement: Anesthetize the dogs and perform a baseline vertebral angiography to measure the diameter of the basilar artery.
-
SAH Induction: Induce SAH by injecting autologous arterial blood into the cisterna magna on day 0 and day 2. This reliably produces vasospasm.
-
Vasospasm Confirmation: On day 7, perform another angiogram to confirm the development of significant vasospasm (i.e., a reduction in the diameter of the basilar artery compared to baseline).
-
Drug Administration: Administer Hydroxyfasudil via intravenous (IV) infusion over a set period (e.g., 3 mg/kg over 30 minutes).[7] A control group receives a vehicle (saline) infusion.
-
Post-Dose Assessment: Immediately following the infusion, perform a final angiogram to measure the post-treatment diameter of the basilar artery.
-
Physiological Monitoring: Throughout the procedure, monitor key physiological parameters such as mean arterial blood pressure and heart rate.
-
Analysis: Compare the pre-dose and post-dose arterial diameters to determine the percentage of vasospasm reversal. Compare the effect of Hydroxyfasudil to the vehicle control group.
Conclusion
Hydroxyfasudil is a well-characterized, potent, and selective inhibitor of Rho-kinases. Its robust pharmacodynamic effects on the cardiovascular and central nervous systems, underpinned by a clear mechanism of action, make it a compound of significant therapeutic interest. The pharmacokinetic profile, characterized by good oral bioavailability of the parent compound and a half-life suitable for manageable dosing regimens, further supports its clinical development. The experimental protocols and data presented herein provide a comprehensive technical foundation for researchers and drug development professionals working with this promising molecule.
References
- 1. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Hydroxyfasudil, an active metabolite of fasudil hydrochloride, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effect of hydroxyfasudil, a Rho kinase inhibitor, on ventral prostatic hyperplasia in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 20. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Hydroxyfasudil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyfasudil (B1673953), the active metabolite of Fasudil (B1672074), is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Emerging evidence strongly indicates its significant neuroprotective properties across a spectrum of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to the neuroprotective effects of Hydroxyfasudil. Through a comprehensive review of preclinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of Hydroxyfasudil's therapeutic potential and the experimental frameworks used to investigate it.
Introduction
Neurodegenerative diseases and acute neurological injuries represent a significant and growing unmet medical need. A common thread in the pathophysiology of these conditions is the dysregulation of intracellular signaling pathways that govern neuronal survival, apoptosis, and inflammation. The RhoA/ROCK signaling pathway has been identified as a critical mediator of neuronal death and inhibition of neurite regeneration.[1][2] Hydroxyfasudil, by selectively inhibiting ROCK, has demonstrated promising neuroprotective effects in a variety of preclinical models.[3][4][5] This document serves as a technical resource, consolidating the current knowledge on the neuroprotective properties of Hydroxyfasudil.
Mechanism of Action: ROCK Inhibition
Hydroxyfasudil exerts its primary pharmacological effect through the competitive inhibition of ROCK1 and ROCK2 isoforms.[1][3][6] ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[2] The activation of the RhoA/ROCK pathway is implicated in a cascade of cellular events detrimental to neuronal health, including:
-
Neuronal Apoptosis: ROCK activation can lead to the phosphorylation and activation of pro-apoptotic proteins and the inhibition of pro-survival pathways such as the PI3K/Akt pathway.[1][5]
-
Inhibition of Neurite Outgrowth: ROCK signaling plays a crucial role in growth cone collapse and the inhibition of axonal regeneration.[2]
-
Neuroinflammation: The Rho/ROCK pathway is involved in the activation of microglia and astrocytes, contributing to the inflammatory environment observed in many neurological disorders.[4]
-
Blood-Brain Barrier Disruption: ROCK activity can compromise the integrity of the blood-brain barrier, exacerbating neuronal damage.[7]
By inhibiting ROCK, Hydroxyfasudil effectively counteracts these detrimental processes, promoting neuronal survival and functional recovery.
Key Signaling Pathways
The neuroprotective effects of Hydroxyfasudil are mediated through its modulation of several key intracellular signaling pathways.
The RhoA/ROCK Signaling Pathway
The canonical pathway inhibited by Hydroxyfasudil is the RhoA/ROCK pathway. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates numerous downstream substrates, leading to the cellular responses described above. Hydroxyfasudil directly inhibits the kinase activity of ROCK, preventing the phosphorylation of these substrates.
The PI3K/Akt Survival Pathway
Hydroxyfasudil has been shown to indirectly promote the activation of the PI3K/Akt pathway, a critical signaling cascade for neuronal survival.[1][5] One mechanism for this is the inhibition of PTEN (phosphatase and tensin homolog), a negative regulator of the PI3K/Akt pathway, which is a downstream target of ROCK.[1][5] By inhibiting ROCK, Hydroxyfasudil prevents the activation of PTEN, leading to increased Akt phosphorylation and the subsequent inhibition of apoptosis.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of Hydroxyfasudil.
Table 1: In Vitro Efficacy of Hydroxyfasudil
| Parameter | Cell Line/Model | Value | Reference |
| ROCK1 IC50 | Enzyme Assay | 0.73 µM | [1][3][6] |
| ROCK2 IC50 | Enzyme Assay | 0.72 µM | [1][3][6] |
| eNOS mRNA EC50 | Human Aortic Endothelial Cells (HAEC) | 0.8 ± 0.3 µM | [6] |
| eNOS mRNA Increase | HAEC, HUVEC, HSVEC (10 µM) | 1.6 to 1.9-fold | [5][6] |
| eNOS Protein Increase | HAEC (10 µM) | 1.6-fold | [5][6] |
| eNOS Activity Increase | HAEC (10 µM) | 1.5-fold | [5][6] |
| NO Production Increase | HAEC (10 µM) | 2.3-fold | [5][6] |
| Motor Neuron Protection | NSC34 cells (SOD1G93A) | Prevents cell death | [8] |
| Apoptosis Regulation | Propofol-treated hippocampal neurons | Rescues Bcl-2 expression, ameliorates increased Bax, Bak, and Bad | [9] |
Table 2: In Vivo Efficacy of Hydroxyfasudil
| Animal Model | Disease/Injury | Dosage | Key Findings | Reference |
| Rat | Microembolization Stroke | i.v. administration | Improved neurological function, significantly reduced infarct size | [10] |
| Gerbil | Ischemia-induced Delayed Neuronal Death | 3 mg/kg | Significantly protected against neuronal loss | [10] |
| Mouse (eNOS+/+) | Middle Cerebral Artery Occlusion (MCAO) | Fasudil (metabolized to Hydroxyfasudil) | Reduced cerebral infarct size by 33%, improved neurologic deficit score by 37% | [5] |
| Mouse (eNOS-/-) | Middle Cerebral Artery Occlusion (MCAO) | Fasudil | Neuroprotective effects absent | [5] |
| Rat | Subarachnoid Hemorrhage | 10 mg/kg, i.p. | Significantly improved neurological scores | [11] |
| Rat (Neonatal) | Propofol-induced Neuroapoptosis | 10 mg/kg | Alleviated apoptotic neurodegeneration | [9] |
| Mouse (SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | Fasudil (30 and 100 mg/kg in drinking water) | Slowed disease progression, increased survival time, reduced motor neuron loss | [8][12] |
| Rat (Middle-aged) | Age-related Cognitive Decline | 0.1875 mg/kg and 0.3750 mg/kg | Improved spatial learning and working memory | [13] |
| Mouse (APP/PS1) | Alzheimer's Disease | Fasudil (25 mg/kg/day, i.p.) | Ameliorated cognitive impairment | [14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of Hydroxyfasudil's neuroprotective properties.
General Experimental Workflow
A typical preclinical investigation of a neuroprotective compound like Hydroxyfasudil follows a multi-tiered approach, from in vitro characterization to in vivo efficacy studies.
In Vitro Neuroprotection Assays
This model mimics ischemic conditions in vitro.
-
Cell Culture: Culture PC12 cells in standard medium. For OGD, switch to a glucose-free medium.[15][16]
-
OGD Induction: Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1-5% O₂, 5% CO₂, balance N₂) for a specified duration (e.g., 2-24 hours).[15][16]
-
Hydroxyfasudil Treatment: Add Hydroxyfasudil to the culture medium at various concentrations before, during, or after the OGD period.
-
Assessment of Neuroprotection: Measure cell viability using assays such as MTT or LDH release, and quantify apoptosis using methods like TUNEL staining or caspase activity assays.[15][16]
This assay models excitotoxicity, a common mechanism of neuronal damage.
-
Primary Culture: Isolate and culture primary cerebral neurons from embryonic or neonatal rodents.
-
Glutamate (B1630785) Exposure: Expose the mature neuronal cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period.
-
Hydroxyfasudil Treatment: Co-incubate the neurons with varying concentrations of Hydroxyfasudil during glutamate exposure.
-
Viability Assessment: Quantify neuronal survival using methods like immunostaining for neuronal markers (e.g., NeuN) and cell counting, or cell viability assays.
In Vivo Neuroprotection Models
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.[2][17][18]
-
Anesthesia and Surgical Preparation: Anesthetize the animal (mouse or rat) and perform a midline neck incision to expose the carotid arteries.[17][18]
-
Occlusion: Introduce a filament into the internal carotid artery to block the origin of the middle cerebral artery. The occlusion can be transient (filament is withdrawn after a specific period, e.g., 60-90 minutes) or permanent.[17][18]
-
Hydroxyfasudil Administration: Administer Hydroxyfasudil (or its prodrug Fasudil) via a chosen route (e.g., intraperitoneal, intravenous) at a specific time point relative to the ischemic insult.
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.[5]
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[17]
-
This genetic model recapitulates key features of amyotrophic lateral sclerosis.[8][12]
-
Animal Model: Utilize transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
Hydroxyfasudil Treatment: Administer Hydroxyfasudil (or Fasudil) chronically, typically in the drinking water, starting either before or after the onset of symptoms.[8][12]
-
Efficacy Assessment:
-
Motor Function: Monitor motor performance using tests like the rotarod test.[8][12]
-
Disease Progression and Survival: Record the age of disease onset and the lifespan of the animals.[8][12]
-
Histological Analysis: At the study endpoint, analyze spinal cord sections to quantify motor neuron loss.[8][12]
-
Molecular and Histological Analyses
This technique is used to quantify the expression and phosphorylation status of key proteins in the signaling pathways.
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., ROCK, p-Akt, Akt, Bcl-2, Bax) followed by secondary antibodies conjugated to a detectable enzyme or fluorophore.
-
Detection and Quantification: Visualize the protein bands and quantify their intensity to determine relative protein levels.
The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
-
Tissue/Cell Preparation: Prepare fixed and permeabilized tissue sections or cells.
-
Enzymatic Labeling: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdU-dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the labeled nuclei using a fluorescently labeled antibody against the incorporated label or a chromogenic substrate.
-
Quantification: Count the number of TUNEL-positive cells to determine the apoptotic index.[9]
Conclusion
Hydroxyfasudil has emerged as a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of the Rho/ROCK signaling pathway. The extensive preclinical data summarized in this guide provide a strong rationale for its further investigation and development for the treatment of a range of neurological disorders. The experimental protocols outlined herein offer a foundational framework for researchers to further explore the therapeutic potential of Hydroxyfasudil and other ROCK inhibitors. Continued research into the nuanced roles of ROCK isoforms in different disease contexts and the optimization of dosing and delivery strategies will be crucial in translating the preclinical promise of Hydroxyfasudil into clinical reality.
References
- 1. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 2. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 5. ahajournals.org [ahajournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Middle Cerebral Artery Occlusion/Reperfusion Model and Treatment [bio-protocol.org]
Hydroxyfasudil's Effect on Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological effects of hydroxyfasudil (B1673953) on smooth muscle contraction. Hydroxyfasudil, the active metabolite of fasudil (B1672074), is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Its primary mechanism of action involves the modulation of the RhoA/ROCK signaling pathway, a critical regulator of smooth muscle tone. By inhibiting ROCK, hydroxyfasudil leads to a cascade of intracellular events that ultimately result in smooth muscle relaxation and vasodilation. This document details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Introduction
Smooth muscle contraction is a fundamental physiological process essential for the function of various organ systems, including the cardiovascular, respiratory, and gastrointestinal tracts. The contractile state of smooth muscle is primarily regulated by the phosphorylation level of the 20-kDa regulatory light chain of myosin (MLC20). Increased phosphorylation of MLC20, catalyzed by myosin light chain kinase (MLCK), leads to contraction. Conversely, dephosphorylation by myosin light chain phosphatase (MLCP) results in relaxation.
The RhoA/ROCK signaling pathway plays a crucial role in sensitizing the contractile apparatus to Ca2+, primarily by inhibiting MLCP activity. Dysregulation of this pathway is implicated in the pathophysiology of numerous disorders characterized by smooth muscle hypercontraction, such as hypertension, vasospasm, and asthma.[1][2]
Hydroxyfasudil has emerged as a significant pharmacological tool and potential therapeutic agent for its ability to specifically target the ROCK pathway. This guide will explore the intricate details of its action on smooth muscle cells.
Mechanism of Action of Hydroxyfasudil
Hydroxyfasudil exerts its effects on smooth muscle contraction primarily through the inhibition of Rho-associated protein kinase (ROCK).[3] The canonical signaling pathway is as follows:
-
Activation of RhoA: Agonists such as endothelin-1, serotonin, and angiotensin II bind to their respective G protein-coupled receptors (GPCRs) on the smooth muscle cell membrane. This activates the small GTPase RhoA, causing it to switch from its inactive GDP-bound state to an active GTP-bound state.
-
ROCK Activation: GTP-bound RhoA activates its downstream effector, ROCK. There are two isoforms of ROCK: ROCK1 and ROCK2.[4]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): Activated ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1). This phosphorylation inhibits the catalytic activity of MLCP.[1][2]
-
Increased Myosin Light Chain (MLC) Phosphorylation: With MLCP inhibited, the balance shifts towards MLC phosphorylation, which is catalyzed by Ca2+/calmodulin-dependent myosin light chain kinase (MLCK). Even at constant intracellular Ca2+ levels, the inhibition of MLCP leads to a net increase in phosphorylated MLC.[1][5]
-
Smooth Muscle Contraction: Phosphorylated MLC activates myosin ATPase, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Hydroxyfasudil's Role: Hydroxyfasudil acts as a competitive inhibitor of ATP at the kinase domain of ROCK.[5][6] By inhibiting ROCK, hydroxyfasudil prevents the phosphorylation and subsequent inhibition of MLCP. This "disinhibition" of MLCP allows it to dephosphorylate MLC, leading to smooth muscle relaxation.[5]
Signaling Pathway Diagram
Caption: Mechanism of Hydroxyfasudil on Smooth Muscle Contraction.
Quantitative Data
The following tables summarize key quantitative data regarding the effects of hydroxyfasudil from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of Hydroxyfasudil
| Target Enzyme | IC50 (µM) | Species/Cell Type | Reference |
| ROCK1 | 0.73 | Human | [3] |
| ROCK2 | 0.72 | Human | [3] |
| Rho-kinase | 0.9 ± 1.8 | Not Specified | [6] |
| Myosin Light Chain Kinase (MLCK) | > 50-100 times less potent than for ROCK | Not Specified | [6] |
| Protein Kinase C (PKC) | > 50-100 times less potent than for ROCK | Not Specified | [6] |
Table 2: Functional Effects of Hydroxyfasudil on Smooth Muscle
| Experimental Model | Parameter | Effect of Hydroxyfasudil | Quantitative Data | Reference |
| Isolated Rabbit Basilar Artery | Relaxation of Endothelin-1 + KCl induced contraction | Concentration-dependent relaxation | IC50: 5.1 ± 4.6 µmol/L | [5] |
| Swine Model of Coronary Artery Spasm | Serotonin-induced coronary hyperconstriction | Dose-dependent inhibition | p < 0.01 | [7] |
| Canine Model of Subarachnoid Hemorrhage | Angiographic vasospasm of basilar artery | Significant reversal of vasospasm | Predose diameter: 57.9% ± 2.0% of baseline; Postdose (3 mg/kg): 64.5% ± 1.9% of baseline | [8] |
| Canine Coronary Microvessels | Coronary blood flow | Dose-dependent increase | Significant increase | [3] |
| Canine Model of Effort Angina | Regional blood flow (LAD perfused endomyocardium) | Increased blood flow | Significant increase with 0.1 and 0.3 mg/kg | [9] |
| Rat Model of Microembolization Stroke | Infarct area size | Significant reduction | Not specified | [10] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of hydroxyfasudil on smooth muscle contraction.
Isolated Tissue Bath for Smooth Muscle Contraction Measurement
This ex vivo method allows for the direct measurement of isometric contraction of isolated smooth muscle preparations.[11]
Objective: To quantify the contractile and relaxant responses of isolated vascular or non-vascular smooth muscle to pharmacological agents.
Materials:
-
Isolated tissue bath system with force transducers.[11]
-
Krebs-Henseleit or similar physiological salt solution, gassed with 95% O2 / 5% CO2.
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips).
-
Contractile agonists (e.g., phenylephrine (B352888), KCl, endothelin-1).
-
Hydroxyfasudil solutions of varying concentrations.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved protocols. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold physiological salt solution. Clean the tissue of adhering connective tissue and cut it into rings or strips of appropriate size.
-
Mounting: Suspend the tissue segments in the isolated tissue baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams for rat aorta), with periodic washing every 15-20 minutes.
-
Viability Test: Contract the tissues with a standard agonist (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Contraction and Relaxation Studies:
-
Induce a sustained contraction with an agonist (e.g., phenylephrine or endothelin-1).
-
Once a stable plateau is reached, add cumulative concentrations of hydroxyfasudil to the bath to generate a concentration-response curve for relaxation.
-
Record the changes in isometric tension using the data acquisition system.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-induced contraction. Calculate EC50 or IC50 values from the concentration-response curves.
Experimental Workflow Diagram
Caption: Workflow for Isolated Tissue Bath Experiment.
Western Blot Analysis of Myosin Light Chain Phosphorylation
This biochemical assay is used to quantify the level of MLC phosphorylation in smooth muscle cells or tissues following treatment.
Objective: To determine the effect of hydroxyfasudil on the phosphorylation status of MLC.
Materials:
-
Smooth muscle cells or tissues.
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
-
Imaging system.
Procedure:
-
Sample Preparation: Treat smooth muscle cells or tissues with agonists and/or hydroxyfasudil for the desired time. Immediately lyse the cells or homogenize the tissues in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLC to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-MLC as a ratio to total MLC.
Conclusion
Hydroxyfasudil is a potent and selective ROCK inhibitor that effectively induces smooth muscle relaxation by disinhibiting myosin light chain phosphatase. This leads to a decrease in myosin light chain phosphorylation and subsequent vasodilation. The data presented in this guide highlight its significant potential in preclinical models of diseases characterized by smooth muscle hypercontraction. The detailed methodologies provide a framework for researchers to further investigate the pharmacological properties of hydroxyfasudil and other ROCK inhibitors. The continued exploration of this signaling pathway will undoubtedly pave the way for novel therapeutic strategies in cardiovascular and other related diseases.
References
- 1. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hydroxyl fasudil, an inhibitor of Rho signaling, improves erectile function in diabetic rats: a role for neuronal ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyfasudil, an active metabolite of fasudil hydrochloride, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
The Role of Hydroxyfasudil in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyfasudil, the active metabolite of Fasudil, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of the critical role of Hydroxyfasudil in cardiovascular research. It details the underlying mechanism of the RhoA/ROCK signaling pathway in various cardiovascular pathologies and explores the application of Hydroxyfasudil as a research tool and potential therapeutic agent. This document offers a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to support researchers in the field of cardiovascular drug discovery and development.
Introduction: The RhoA/ROCK Pathway in Cardiovascular Disease
The Rho family of small GTPases, particularly RhoA, and its downstream effector, Rho-kinase (ROCK), have emerged as crucial regulators of a multitude of cellular processes integral to cardiovascular health and disease. The RhoA/ROCK signaling pathway is implicated in the pathogenesis of a wide range of cardiovascular disorders, including hypertension, pulmonary hypertension, atherosclerosis, cardiac fibrosis, and ischemia-reperfusion injury.
ROCK exists in two isoforms, ROCK1 and ROCK2, which, despite some overlapping functions, exhibit distinct roles in the cardiovascular system. Activation of ROCK leads to the phosphorylation of several downstream targets, most notably the myosin phosphatase target subunit 1 (MYPT1), which inhibits myosin light chain phosphatase (MLCP) activity. This results in increased phosphorylation of the myosin light chain (MLC), leading to enhanced smooth muscle contraction and actin cytoskeleton reorganization.
The multifaceted role of the RhoA/ROCK pathway in cardiovascular pathophysiology has made it an attractive target for therapeutic intervention.
Hydroxyfasudil: A Selective ROCK Inhibitor
Fasudil was the first ROCK inhibitor to be approved for clinical use in Japan for the treatment of cerebral vasospasm. Following oral administration, Fasudil is rapidly metabolized to Hydroxyfasudil (HA-1100), its major active metabolite. Hydroxyfasudil exhibits greater selectivity and potency for ROCK compared to its parent compound, Fasudil. Its inhibitory action is competitive with ATP for binding to the kinase domain of ROCK.
Specificity and Potency
Hydroxyfasudil demonstrates a high degree of selectivity for ROCK over other kinases, a critical attribute for a research tool and a potential therapeutic agent.
| Kinase | IC50 (μM) |
| ROCK | 0.9 ± 1.8 |
| Myosin Light Chain Kinase (MLCK) | > 50-100 times less potent than for ROCK |
| Protein Kinase C (PKC) | > 50-100 times less potent than for ROCK |
| Protein Kinase A (PKA) | Higher concentrations may inhibit |
Table 1: Inhibitory potency of Hydroxyfasudil against various kinases.
Applications of Hydroxyfasudil in Cardiovascular Research Models
Hydroxyfasudil has been extensively utilized in a variety of in vitro and in vivo models to elucidate the role of ROCK in cardiovascular diseases and to evaluate the therapeutic potential of ROCK inhibition.
Pulmonary Hypertension
Pulmonary hypertension (PH) is characterized by elevated pulmonary artery pressure and vascular remodeling. The RhoA/ROCK pathway is significantly upregulated in experimental models of PH and in patients.
Key Findings:
-
Long-term oral administration of Fasudil (which is metabolized to Hydroxyfasudil) in a monocrotaline-induced rat model of pulmonary hypertension significantly improved survival, reduced right ventricular hypertrophy, and attenuated pulmonary vascular lesions.
-
In patients with severe pulmonary hypertension, intravenous administration of Fasudil led to a significant reduction in pulmonary vascular resistance.
Quantitative Data from a Monocrotaline-Induced Pulmonary Hypertension Rat Model
| Treatment Group | Dose (mg/kg/day, oral) | Mean Plasma Concentration of Hydroxyfasudil (AUC0–24, ng/hr per mL) |
| Low-dose Fasudil | 30 | 627 |
| High-dose Fasudil | 100 | 1450 |
Table 2: Pharmacokinetic data of Hydroxyfasudil in a rat model of pulmonary hypertension.
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart, contributes to cardiac stiffness and dysfunction. The RhoA/ROCK pathway is a key player in the activation of cardiac fibroblasts and the subsequent fibrotic process.
Key Findings:
-
In a rat model of diabetic cardiomyopathy, Fasudil treatment attenuated myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway.
-
Fasudil was shown to suppress high glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts.
-
In deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, Fasudil attenuated myocardial fibrosis, an effect associated with the suppression of monocyte/macrophage infiltration.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries. The RhoA/ROCK pathway is involved in multiple stages of atherogenesis, including endothelial dysfunction, vascular smooth muscle cell proliferation and migration, and inflammation.
Key Findings:
-
In hypercholesterolemic rats, Fasudil treatment improved lipid metabolism and exerted anti-inflammatory effects, leading to a reduction in the thickening of the aortic intima and media.
-
ROCK inhibition by Hydroxyfasudil has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), which plays a protective role against atherosclerosis.
Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a complex phenomenon that contributes to myocardial damage following the restoration of blood flow to an ischemic area. The RhoA/ROCK pathway is activated during reperfusion and contributes to I/R-induced injury.
Key Findings:
-
In a canine model of coronary I/R injury, Hydroxyfasudil administration preserved coronary vasodilation in response to acetylcholine (B1216132) and significantly reduced myocardial infarct size.
-
A meta-analysis of preclinical studies concluded that Fasudil exerts a cardioprotective function in animal models of myocardial I/R injury through mechanisms including improved coronary vasodilation, and inhibition of apoptosis and oxidative stress.
Quantitative Data from a Canine Model of Effort Angina
| Treatment | Dose (mg/kg, i.v. infusion) | Effect on Coronary Blood Flow | Effect on Femoral Blood Flow |
| Hydroxyfasudil | 0.3 (for 30 min) | Significant increase | No significant change |
Table 3: Vascular selectivity of Hydroxyfasudil in a canine model.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Hydroxyfasudil in cardiovascular research.
In Vitro Kinase Assay for ROCK Inhibition
This protocol is for determining the IC50 of Hydroxyfasudil for ROCK in a cell-free system.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection
-
Hydroxyfasudil
-
96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and the substrate in a 96-well plate.
-
Add varying concentrations of Hydroxyfasudil to the wells.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive detection).
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate using a scintillation counter (for radioactive assays) or an ELISA-based format with a phosphospecific antibody (for non-radioactive assays).
-
Calculate the IC50 value of Hydroxyfasudil by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phosphorylated MYPT1
This protocol is to assess the in-cell or in-tissue activity of ROCK by measuring the phosphorylation of its direct downstream target, MYPT1.
Materials:
-
Cells or tissue lysates treated with or without Hydroxyfasudil
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total MYPT1 antibody to normalize for protein loading.
Monocrotaline-Induced Pulmonary Hypertension in Rats
This is an in vivo protocol to induce pulmonary hypertension and assess the therapeutic effects of Hydroxyfasudil.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (B1676716) (MCT)
-
Fasudil (for oral administration, which will be metabolized to Hydroxyfasudil)
-
Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH)
Procedure:
-
Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).
-
Divide the animals into a control group (vehicle), an MCT group (vehicle), and an MCT + Fasudil group.
-
Administer Fasudil orally (e.g., 30 mg/kg/day or 100 mg/kg/day in drinking water) starting from the day of MCT injection for a prevention protocol, or after the development of PH for a reversal protocol.
-
After a set period (e.g., 3-4 weeks), anesthetize the rats and measure the right ventricular systolic pressure (RVSP) using a catheter inserted into the right ventricle.
-
Euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Calculate the ratio of the RV weight to the LV+S weight (Fulton's index) to assess right ventricular hypertrophy.
-
Pulmonary artery tissue can be collected for histological analysis of vascular remodeling.
Measurement of Myocardial Infarct Size
This protocol describes the triphenyltetrazolium (B181601) chloride (TTC) staining method to quantify myocardial infarct size in an ischemia-reperfusion model.
Materials:
-
Animal model of myocardial ischemia-reperfusion
-
1% Triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer
-
Formalin
-
Digital camera and image analysis software
Procedure:
-
Following the ischemia-reperfusion protocol (with or without Hydroxyfasudil treatment), excise the heart.
-
Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
Incubate the heart slices in 1% TTC solution at 37°C for 20-30 minutes. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Fix the stained slices in 10% formalin.
-
Photograph both sides of each slice.
-
Using image analysis software, trace the area of the infarct (pale region) and the total area of the left ventricle for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
Signaling Pathways and Experimental Workflows
The RhoA/ROCK Signaling Pathway in Vascular Smooth Muscle Cells
Caption: RhoA/ROCK signaling in vascular smooth muscle contraction.
Experimental Workflow for In Vivo Assessment of Hydroxyfasudil in a Cardiac Fibrosis Model
Caption: Workflow for evaluating Hydroxyfasudil in a cardiac fibrosis model.
Conclusion
Hydroxyfasudil has proven to be an invaluable tool in cardiovascular research, enabling a deeper understanding of the role of the RhoA/ROCK signaling pathway in a myriad of cardiovascular diseases. Its selectivity and potency make it a reliable agent for both in vitro and in vivo studies. The extensive body of research summarized in this guide highlights the therapeutic potential of ROCK inhibition and provides a solid foundation for the continued investigation of Hydroxyfasudil and other ROCK inhibitors in the quest for novel cardiovascular therapies. The provided data, protocols, and pathway diagrams are intended to serve as a comprehensive resource for researchers dedicated to advancing the field of cardiovascular medicine.
Understanding the Vasorelaxing Mechanism of Hydroxyfasudil: A Technical Guide
Executive Summary: This technical guide provides an in-depth exploration of the molecular mechanisms underlying the vasorelaxant effects of Hydroxyfasudil, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The primary mechanism of action involves the direct inhibition of ROCK1 and ROCK2, leading to a cascade of intracellular events within vascular smooth muscle cells (VSMCs) that culminates in vasodilation. Additionally, Hydroxyfasudil enhances endothelial function by promoting the activity of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. This document details the core signaling pathways, presents quantitative data on its inhibitory potency, and provides comprehensive protocols for key experimental assays relevant to its study.
Introduction: The Rho/ROCK Pathway in Vascular Tone Regulation
Vascular tone is a critical physiological parameter regulated by the contractile state of vascular smooth muscle cells (VSMCs). The RhoA/ROCK signaling pathway is a central regulator of VSMC contraction and is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and vasospasm.[1][2] Agonists such as norepinephrine (B1679862) and endothelin-1 (B181129) activate G-protein coupled receptors, leading to the activation of the small GTPase RhoA.[1] Activated RhoA, in turn, stimulates its downstream effector, ROCK.
ROCK promotes VSMC contraction through two primary mechanisms:
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity.[1][3]
-
Direct Phosphorylation of Myosin Light Chain (MLC): While less pronounced than its effect on MLCP, ROCK can also directly phosphorylate the regulatory myosin light chain (MLC20) at Ser19.[4]
Both actions increase the level of phosphorylated MLC, enhancing the interaction between actin and myosin filaments and thereby promoting smooth muscle contraction.[1] This process, often termed "calcium sensitization," allows for sustained contraction at low intracellular calcium levels.[3]
Hydroxyfasudil: A Selective ROCK Inhibitor
Hydroxyfasudil (HA-1100) is the active metabolite of Fasudil (B1672074), a drug clinically approved in Japan for the treatment of cerebral vasospasm.[1][5] It is a highly selective and potent inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[6][7][8][9]
Core Vasorelaxing Mechanisms of Hydroxyfasudil
The vasorelaxant properties of Hydroxyfasudil are primarily attributed to its effects on two key cell types within the vascular wall: vascular smooth muscle cells and endothelial cells.
Inhibition of the ROCK Pathway in Vascular Smooth Muscle Cells
The principal mechanism of Hydroxyfasudil-induced vasorelaxation is the direct inhibition of ROCK in VSMCs. By binding to the ATP-binding site of the kinase domain of ROCK, Hydroxyfasudil prevents the phosphorylation of its downstream targets.[1] This leads to:
-
Increased MLCP Activity: By preventing the inhibitory phosphorylation of MYPT1, Hydroxyfasudil restores MLCP activity.
-
Decreased Myosin Light Chain Phosphorylation: The reactivated MLCP dephosphorylates MLC, leading to the dissociation of actin-myosin cross-bridges and subsequent smooth muscle relaxation.[1]
This direct action on the contractile machinery of VSMCs effectively counteracts agonist-induced vasoconstriction.[10]
References
- 1. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxyfasudil's Impact on ROCK1 and ROCK2: A Technical Guide to Gene and Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyfasudil (B1673953), the active metabolite of fasudil (B1672074), is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK family, primarily comprising ROCK1 and ROCK2 isoforms, plays a pivotal role in a multitude of cellular processes, including cytoskeletal organization, cell adhesion, motility, and apoptosis.[2][3] Consequently, ROCK inhibitors like hydroxyfasudil are under active investigation for a range of therapeutic applications, from cardiovascular diseases to neurological disorders.[2] This technical guide provides an in-depth analysis of the effects of hydroxyfasudil on the gene and protein expression of ROCK1 and ROCK2, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
While hydroxyfasudil is primarily recognized for its direct inhibition of ROCK protein kinase activity, emerging evidence suggests that its parent compound, fasudil, can also influence the expression levels of ROCK1 and ROCK2 proteins. The direct effects of hydroxyfasudil on the gene expression of ROCK1 and ROCK2 are less well-documented in publicly available research. This guide will focus on the established inhibitory actions and the reported effects on protein expression.
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a central regulatory pathway in many cell types. It is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK1 and ROCK2. Activated ROCK isoforms then phosphorylate a variety of downstream substrates, leading to cellular responses.
Quantitative Data on ROCK1 and ROCK2 Protein Expression
Studies have demonstrated that treatment with fasudil, the parent compound of hydroxyfasudil, can lead to a reduction in the protein expression of both ROCK1 and ROCK2 in a rat model of myocardial infarction. The following table summarizes the quantitative findings from a key study.
| Treatment Group | Tissue | Change in ROCK1 Protein Expression (relative to sham) | Change in ROCK2 Protein Expression (relative to sham) | Statistical Significance (vs. MI) | Reference |
| Myocardial Infarction (MI) | Left Ventricle | ▲ ~50% increase | ▲ ~40% increase | - | [4] |
| MI + Fasudil | Left Ventricle | ▼ Reduced towards sham levels | ▼ Reduced towards sham levels | p < 0.01 | [4] |
Note: This data is for fasudil, the parent drug of hydroxyfasudil. While indicative, direct quantitative data for hydroxyfasudil's effect on ROCK1 and ROCK2 protein expression from similar in vivo models is not as readily available in the reviewed literature.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
While specific data on hydroxyfasudil's effect on ROCK1 and ROCK2 mRNA is limited, the following protocol provides a general framework for assessing gene expression changes. This protocol is adapted from a study that used hydroxyfasudil and performed qPCR for other target genes.[5][6]
Detailed Steps:
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method, such as a TRIzol-based protocol or a commercially available RNA isolation kit.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis to ensure the absence of degradation.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (ROCK1 and ROCK2) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry (e.g., TaqMan).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the reference gene and expressed as a fold change relative to a control group.
Western Blotting for Protein Expression Analysis
The following is a generalized protocol for assessing ROCK1 and ROCK2 protein levels, based on methodologies reported in relevant studies.[4][5][6]
Detailed Steps:
-
Protein Extraction and Quantification: Tissues or cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane, typically polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for ROCK1 and ROCK2. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of ROCK1 and ROCK2 is normalized to the loading control.
Conclusion and Future Directions
Hydroxyfasudil is a well-established and specific inhibitor of the kinase activity of both ROCK1 and ROCK2. While its primary mechanism of action is at the protein level, evidence from studies with its parent compound, fasudil, suggests a potential for regulating the protein expression levels of these isoforms. However, there is a notable gap in the literature regarding the direct effects of hydroxyfasudil on the transcriptional regulation of ROCK1 and ROCK2 genes.
Future research should aim to quantify the mRNA expression of ROCK1 and ROCK2 in various cell types and in vivo models following treatment with hydroxyfasudil. Such studies would provide a more complete understanding of the multifaceted actions of this important pharmacological agent and could reveal novel mechanisms underlying its therapeutic effects. For researchers in drug development, a comprehensive understanding of how hydroxyfasudil modulates the entire Rho/ROCK signaling axis, from gene expression to protein activity, is crucial for optimizing its clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
Hydroxyfasudil Hydrochloride: A Deep Dive into a Potent Rho-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxyfasudil (B1673953) hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor. As the active metabolite of Fasudil, Hydroxyfasudil has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cardiovascular disorders, neurological conditions, and inflammatory diseases. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for the scientific community.
Core Pharmacology and Mechanism of Action
Hydroxyfasudil exerts its pharmacological effects primarily through the competitive inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These serine/threonine kinases are crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating a variety of cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression. By inhibiting ROCK, Hydroxyfasudil effectively modulates these processes, leading to its diverse therapeutic effects.
Signaling Pathway of Hydroxyfasudil's Primary Action
The canonical RhoA/ROCK signaling pathway involves the activation of RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the inhibition of Myosin Light Chain (MLC) phosphatase. This results in increased phosphorylation of MLC and subsequent smooth muscle contraction. Hydroxyfasudil's inhibition of ROCK disrupts this cascade, promoting vasodilation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Hydroxyfasudil hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory and Potency Data
| Target | Parameter | Value | Cell/System | Reference |
| ROCK1 | IC₅₀ | 0.73 µM | Enzyme Assay | [1][2] |
| ROCK2 | IC₅₀ | 0.72 µM | Enzyme Assay | [1][2] |
| PKA | IC₅₀ | 37 µM | Enzyme Assay | [1][2] |
| eNOS mRNA | EC₅₀ | 0.8 ± 0.3 µM | Human Aortic Endothelial Cells (HAEC) | [1][2] |
Table 2: Pharmacokinetic Parameters of Hydroxyfasudil (Active Metabolite of Fasudil)
| Parameter | Value | Administration Route | Species | Reference |
| Absolute Bioavailability | ~69% | Oral (Fasudil) | Human | [3] |
| Elimination Half-life | 100-200 minutes | Intravenous (Fasudil) | Human | [3] |
| Cmax (Oral Fasudil) | 111.6 µg/L (CV 24.1%) | Oral (Fasudil) | Human | [3] |
| Cmax (IV Fasudil) | 108.4 µg/L (CV 19.7%) | Intravenous (Fasudil) | Human | [3] |
| AUC₀₋tz (Oral Fasudil) | 309 µg × h/L | Oral (Fasudil) | Human | [3] |
| AUC₀₋tz (IV Fasudil) | 449 µg × h/L | Intravenous (Fasudil) | Human | [3] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.
Western Blot for ROCK Protein Expression
This protocol is a generalized procedure for analyzing the expression of ROCK1 and ROCK2 proteins in cell lysates.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ROCK1 or ROCK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Normalize band intensities to a loading control such as GAPDH or β-actin.
-
Morris Water Maze for Cognitive Function Assessment in Rodents
This protocol outlines the steps for evaluating spatial learning and memory in rats, a common application in neuroprotective studies of Hydroxyfasudil.[4]
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at a constant temperature. A small escape platform is submerged just below the water surface. The room should have distinct visual cues on the walls.
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the first trial.
-
Training Trials:
-
Gently place the rat into the water facing the pool wall at one of four designated start positions (e.g., North, South, East, West).
-
Allow the rat to swim freely to find the hidden platform. The trial ends when the rat climbs onto the platform or after a set time (e.g., 60-90 seconds).
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to associate its location with the surrounding cues.
-
Conduct multiple training trials per day for several consecutive days, varying the start position for each trial.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis: Analyze parameters such as escape latency (time to find the platform during training), path length, and time spent in the target quadrant during the probe trial to assess spatial learning and memory.
Diverse Therapeutic Applications and Associated Signaling Pathways
Beyond its primary vasodilatory effects, Hydroxyfasudil has demonstrated therapeutic potential in a range of preclinical and clinical settings.
Neuroprotection and Attenuation of Apoptosis
Hydroxyfasudil has been shown to protect neurons from apoptosis in models of neurodegenerative diseases and anesthetic-induced neurotoxicity.[4][5] This is achieved through the modulation of apoptosis-related proteins. Specifically, Hydroxyfasudil has been observed to decrease the expression of pro-apoptotic proteins such as Bak, Bax, and Bad, while increasing the expression of the anti-apoptotic protein Bcl-2.[5]
Endothelial Function and Nitric Oxide Production
Hydroxyfasudil has been shown to enhance the expression and activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule.[1][6] Hydroxyfasudil increases eNOS mRNA stability, leading to elevated eNOS protein levels and subsequent NO production.[6] This contributes to its beneficial effects on endothelial function and blood flow.
Anti-inflammatory Effects
Hydroxyfasudil has demonstrated anti-inflammatory properties in various models. For instance, in a model of allergic airway inflammation, it reduced the levels of pro-inflammatory cytokines such as IL-13, TNF-α, and IFN-γ.[7] This suggests its potential in treating inflammatory conditions like asthma.
Conclusion
This compound is a well-characterized, potent, and selective ROCK inhibitor with a multifaceted pharmacological profile. Its ability to modulate the RhoA/ROCK signaling pathway and influence downstream effectors involved in smooth muscle contraction, apoptosis, and endothelial function underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to support further research and development of this promising molecule for a variety of clinical applications. As our understanding of the intricate roles of Rho-kinases in disease pathogenesis continues to grow, so too will the potential applications for targeted inhibitors like Hydroxyfasudil.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chemical structure and properties of Hydroxyfasudil hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyfasudil, the active metabolite of Fasudil, is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Hydroxyfasudil hydrochloride. It also includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.
Chemical Structure and Properties
This compound is the hydrochloride salt of Hydroxyfasudil. Its chemical structure is characterized by an isoquinoline (B145761) ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | --INVALID-LINK-- |
| Synonyms | HA-1100 hydrochloride | --INVALID-LINK-- |
| CAS Number | 155558-32-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₈ClN₃O₃S | --INVALID-LINK-- |
| Molecular Weight | 343.83 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
| Water | ≥5.04 mg/mL (with gentle warming and ultrasonic) | --INVALID-LINK-- |
| DMSO | ≥7.88 mg/mL (with gentle warming) | --INVALID-LINK-- |
| Ethanol | Insoluble | --INVALID-LINK-- |
Mechanism of Action
Hydroxyfasudil is a potent and selective inhibitor of ROCK1 and ROCK2.[1] The inhibition of ROCK leads to a variety of cellular effects, primarily through the modulation of the phosphorylation of downstream targets. One of the key substrates of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1). By inhibiting ROCK, Hydroxyfasudil prevents the phosphorylation of MYPT1, which in turn increases the activity of myosin light chain (MLC) phosphatase. This leads to the dephosphorylation of MLC and subsequent smooth muscle relaxation and vasodilation.
Furthermore, Hydroxyfasudil has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS).[1] This leads to increased production of nitric oxide (NO), a potent vasodilator, further contributing to its cardiovascular effects.
Experimental Protocols
In Vitro ROCK Kinase Activity Assay
This protocol is adapted from commercially available ROCK activity assay kits and is designed to determine the IC₅₀ of this compound.
Materials:
-
Recombinant active ROCK2 enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
MYPT1 substrate
-
ATP
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the ROCK2 enzyme and MYPT1 substrate in kinase assay buffer to their optimal concentrations (as determined by initial optimization experiments).
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the diluted ROCK2 enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of the MYPT1/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
Methodological & Application
Application Notes and Protocols for Hydroxyfasudil Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyfasudil hydrochloride, the active metabolite of fasudil (B1672074), is a potent and specific inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies, making ROCK an important therapeutic target. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols and data presentation.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates.[2] Key downstream effectors of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Inhibition of ROCK leads to a decrease in MLC phosphorylation, resulting in reduced actomyosin (B1167339) contractility and stress fiber formation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various cell culture applications.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Conditions | Reference |
| ROCK1 | 0.73 | Cell-free assay | [2] |
| ROCK2 | 0.72 | Cell-free assay | [2] |
| PKA | 37 | Cell-free assay | [2] |
| MLCK | >50-100 fold less potent than ROCK | Cell-free assay | [1] |
| PKC | >50-100 fold less potent than ROCK | Cell-free assay | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/Type | Assay | Effective Concentration (μM) | Incubation Time | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAEC) | eNOS activity and NO production | 0 - 100 | Not Specified | Concentration-dependent increase | [2] |
| Human Vascular Endothelial Cells | eNOS mRNA and protein expression | 10 | 18 hours | 1.9-fold and 1.6-fold increase, respectively | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced migration | 1 - 30 | Not Specified | Significant suppression | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced cell viability (MTS assay) | 1 - 30 | 72 hours | Significant inhibition | [3] |
| Rat Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-HT-induced proliferation (MTT assay) | Not Specified | Not Specified | Effective inhibition | [1] |
| Human Prostate Cancer Cells (PC3 and DU145) | Apoptosis | 1/4 of IC50 | 24 hours | Markedly increased apoptosis | [4] |
| Human Lung Cancer Cells (A549) | Proliferation (MTT assay) | Concentration-dependent | Not Specified | Inhibition of proliferation | [5] |
| Human Lung Cancer Cells (A549) | Migration and Invasion | Not Specified | Not Specified | Decreased activity | [5] |
| Murine Gastric Cancer Cells (AGS and MKN45) | Cell Viability (MTT assay) | 0.2 - 0.5 mM | 48 hours | Reduced viability to 35-52% | [6] |
| Rat Bone Marrow Mesenchymal Stem Cells (MSCs) | Differentiation to neuron-like cells | Not Specified | 6 - 48 hours | Induction of differentiation | [7][8] |
| C17.2 Neural Stem Cells | Neurite outgrowth and differentiation | 100 | 24 hours | Promotion of neurite outgrowth | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mg vial (Molecular Weight: 343.83 g/mol ), add 2.908 mL of DMSO to achieve a 10 mM stock solution.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for ROCK Signaling Pathway Analysis
This protocol describes the detection of phosphorylated Myosin Light Chain (p-MLC) as a downstream marker of ROCK activity.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-MLC, anti-total MLC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MLC) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is suitable for assessing the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
24-well cell culture plates
-
Sterile 200 µL pipette tips or a cell-scratching tool
-
This compound stock solution (10 mM)
-
Complete cell culture medium
-
PBS
Protocol:
-
Cell Seeding:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer in each well.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound or vehicle control to the respective wells.
-
-
Image Acquisition:
-
Capture images of the scratch in each well at time 0 using a microscope with a camera. Mark the position for subsequent imaging.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same marked areas at different time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch width at time 0.
-
Compare the migration rate between treated and control groups.
-
Visualizations
Signaling Pathway Diagram
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound in cell culture.
References
- 1. Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses 5-hydroxytryptamine-induced pulmonary artery smooth muscle cell proliferation via JNK and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Rho-Associated Kinase 1/2 Attenuates Tumor Growth in Murine Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fasudil may induce the differentiation of bone marrow mesenchymal stem cells into neuron-like cells via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasudil may induce the differentiation of bone marrow mesenchymal stem cells into neuron‑like cells via the Wnt/β‑catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Administration of Hydroxyfasudil in Animal Models of Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxyfasudil, a potent and selective Rho-kinase (ROCK) inhibitor, in preclinical animal models of stroke. The information compiled from various studies offers detailed protocols and quantitative data to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Hydroxyfasudil.
Introduction
Stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to neuronal damage. Hydroxyfasudil, the active metabolite of Fasudil (B1672074), has emerged as a promising neuroprotective agent.[1] It primarily functions by inhibiting Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular processes implicated in the pathophysiology of stroke, including smooth muscle contraction, inflammation, and neuronal apoptosis.[2] By inhibiting ROCK, Hydroxyfasudil exerts multiple beneficial effects, such as vasodilation, reduction of brain edema, and anti-inflammatory actions, ultimately leading to improved neurological outcomes in animal models of ischemic and hemorrhagic stroke.[1][3]
Mechanism of Action: Rho-Kinase Inhibition
Hydroxyfasudil is a selective inhibitor of Rho-kinase α and β.[4][5] The inhibition of the RhoA/ROCK pathway by Hydroxyfasudil leads to a cascade of downstream effects that are neuroprotective in the context of stroke.
-
Vasodilation and Increased Cerebral Blood Flow: ROCK activation contributes to cerebral vasospasm by promoting the phosphorylation of myosin light chain, leading to smooth muscle contraction.[2] Hydroxyfasudil counteracts this by inducing vasodilation, thereby increasing cerebral blood flow to ischemic areas.[1][6]
-
Anti-inflammatory Effects: The ROCK pathway is involved in the inflammatory response following stroke, including the accumulation of neutrophils.[1] Hydroxyfasudil has been shown to prevent the accumulation of neutrophils in the infarct area.[1]
-
Reduction of Brain Edema: By preserving the integrity of the blood-brain barrier (BBB), Hydroxyfasudil attenuates brain edema, a major contributor to secondary brain injury after stroke.[3] It helps in the preservation of tight junction proteins like Occludin and ZO-1.[3]
-
Neuroprotection: Hydroxyfasudil has demonstrated direct neuroprotective properties by preventing delayed neuronal death.[1]
Below is a diagram illustrating the signaling pathway of Hydroxyfasudil.
References
- 1. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivasospastic Effects of Hydroxyfasudil, a Rho-Kinase Inhibitor, After Subarachnoid Hemorrhage [jstage.jst.go.jp]
- 5. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Western Blot Analysis of ROCK Activity Using Hydroxyfasudil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Hydroxyfasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, to analyze ROCK activity in cells and tissues via Western blot. This document includes the mechanism of action, experimental protocols, and data presentation guidelines.
Introduction
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] They are key downstream effectors of the small GTPase RhoA.[1][3] The RhoA/ROCK signaling pathway is involved in various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[1][3] Dysregulation of the ROCK signaling pathway has been implicated in numerous diseases, including cancer, hypertension, and neurodegenerative disorders.[1][3][4]
Hydroxyfasudil is the active metabolite of Fasudil (B1672074) and acts as a potent inhibitor of both ROCK1 and ROCK2.[4][5][6][7] By competing with ATP for the binding site in the catalytic domain of ROCK, Hydroxyfasudil prevents the phosphorylation of downstream ROCK substrates.[1] The most well-characterized downstream targets for assessing ROCK activity are Myosin Phosphatase Targeting Subunit 1 (MYPT1) and Myosin Light Chain (MLC).[1][2][8] ROCK-mediated phosphorylation of MYPT1 at Threonine 696 (Thr696) inhibits myosin phosphatase activity, leading to an increase in the phosphorylation of MLC at Serine 19 (Ser19) and Threonine 18 (Thr18), which ultimately promotes cell contraction.[2][8]
Therefore, the inhibition of MYPT1 and MLC phosphorylation serves as a reliable readout for ROCK activity. Western blotting is a widely used technique to detect these specific phosphorylation events. By treating cells or tissues with Hydroxyfasudil and subsequently performing a Western blot for phosphorylated MYPT1 (p-MYPT1) and phosphorylated MLC (p-MLC), researchers can effectively quantify the inhibitory effect of Hydroxyfasudil on ROCK activity.
Mechanism of Action and Signaling Pathway
The RhoA/ROCK signaling pathway and the inhibitory action of Hydroxyfasudil are depicted in the following diagram. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates its downstream substrates, including MYPT1 and MLC. Hydroxyfasudil inhibits ROCK, leading to a decrease in the phosphorylation of these substrates.
Caption: ROCK signaling pathway and Hydroxyfasudil inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Hydroxyfasudil for ROCK1 and ROCK2.
| Compound | Target | IC50 | Reference |
| Hydroxyfasudil | ROCK1 | 0.73 µM | [6][7] |
| Hydroxyfasudil | ROCK2 | 0.72 µM | [6][7] |
Experimental Protocols
This section provides a detailed protocol for assessing ROCK activity using Hydroxyfasudil treatment followed by Western blot analysis of p-MYPT1 and p-MLC.
Experimental Workflow
The overall workflow for the experiment is outlined below.
Caption: Western blot experimental workflow.
Materials and Reagents
-
Cell Lines: HeLa, A7r5, Human Umbilical Vein Endothelial Cells (HUVECs), or other appropriate cell lines.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Hydroxyfasudil: (MedChemExpress, Selleck Chemicals, etc.)
-
Agonist (optional): Phenylephrine (B352888), Thrombin, or other ROCK pathway activators.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors immediately before use.[9][10]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting gels.
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9] (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.)
-
Primary Antibodies:
-
Rabbit anti-phospho-MYPT1 (Thr696)
-
Rabbit anti-total-MYPT1
-
Rabbit anti-phospho-MLC (Ser19)
-
Mouse anti-total-MLC
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
ECL Western Blotting Substrate
-
Chemiluminescence Detection System
Detailed Protocol
1. Cell Culture and Treatment
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
(Optional) Starve cells in serum-free media for 12-24 hours prior to treatment to reduce basal ROCK activity.[9]
-
Pre-treat cells with varying concentrations of Hydroxyfasudil (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
(Optional) To induce ROCK activity, stimulate cells with an agonist (e.g., 5 µmol/L phenylephrine or 1 U/mL thrombin) for a short period (e.g., 10-30 minutes) before lysis.[9]
2. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[9]
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9][10]
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9]
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[9]
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.[9]
-
Run the gel at 100-150V until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][11]
-
Incubate the membrane with the primary antibody against p-MYPT1 (Thr696) or p-MLC (Ser19) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9][11]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[9][11]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Develop the blot using an ECL Western blotting substrate and capture the image using a chemiluminescence detection system.[9]
5. Stripping and Reprobing for Total Protein and Loading Control
-
To normalize the phosphorylated protein signal, the membrane can be stripped and reprobed for total MYPT1 or total MLC, and a loading control like β-actin.[9]
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly with TBST.[9]
-
Block the membrane again with 5% BSA in TBST for 1 hour.[9]
-
Incubate with the primary antibody for total MYPT1, total MLC, or β-actin, followed by the appropriate secondary antibody and detection as described above.[9]
6. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Further normalize to the loading control (e.g., β-actin) to account for any loading differences.
-
Plot the normalized data to compare the effects of different concentrations of Hydroxyfasudil.
Troubleshooting
-
High Background:
-
Ensure the blocking buffer is fresh and that blocking time is sufficient.
-
Use 5% BSA in TBST instead of milk.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm that the cells were properly stimulated to induce ROCK activity if applicable.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Check the activity of the primary and secondary antibodies.
-
Use a more sensitive ECL substrate.
-
-
Inconsistent Results:
-
Ensure equal protein loading in all lanes.
-
Maintain consistent incubation times and temperatures for all steps.
-
Use pre-chilled buffers and keep samples on ice to prevent protein degradation and dephosphorylation.
-
References
- 1. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 4. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Hydroxyfasudil Hydrochloride Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and storage of Hydroxyfasudil hydrochloride solutions, a potent Rho-kinase (ROCK) inhibitor. It includes comprehensive information on solubility, recommended solvents, and preparation methods for both in vitro and in vivo applications. Furthermore, a protocol for assessing the stability of this compound solutions, including forced degradation studies, is outlined to ensure the integrity and reliability of experimental results.
Introduction
Hydroxyfasudil, the active metabolite of Fasudil (B1672074), is a specific inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits inhibitory activity against both ROCK1 and ROCK2 isoforms with high potency.[1][2][3][4] The inhibition of ROCK signaling pathways by Hydroxyfasudil leads to a variety of cellular effects, including smooth muscle relaxation, modulation of cellular adhesion and motility, and promotion of endothelial nitric oxide synthase (eNOS) expression.[1] These properties make it a valuable tool in cardiovascular, neurological, and cell biology research. Accurate preparation and handling of this compound solutions are critical for obtaining reproducible and reliable experimental outcomes.
Mechanism of Action: ROCK Signaling Pathway
Hydroxyfasudil exerts its effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The canonical RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction.
Caption: this compound inhibits ROCK, preventing downstream signaling that leads to actomyosin contraction.
Solution Preparation
The following tables summarize the solubility and storage information for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 7 - 68 mg/mL[1][2][4][5] | 22.77 - 197.77 mM | Ultrasonic and warming may be required.[2][4] Use fresh, moisture-free DMSO.[1][3] |
| Water | >5 - 60 mg/mL[1] | >14.54 - 174.5 mM | Gentle warming and ultrasonic may be required.[5] |
| Ethanol | Insoluble[1][5] | - | - |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1][3] | Store in a dry, tightly sealed container.[6] |
| 4°C | - | Sealed storage, away from moisture.[2] | |
| Stock Solution (in solvent) | -80°C | 6 months - 2 years[2][4] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month - 1 year[1][2][3][4] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 343.83 g/mol , anhydrous basis)[1][2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and weighing paper
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.44 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 37°C) or use a sonicator to aid dissolution.[3][4]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][4]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or desired aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Pre-warming: Before use, gently thaw a frozen aliquot of the 10 mM stock solution and warm it to room temperature. Pre-warm the aqueous buffer to 37°C to prevent precipitation upon dilution.[3]
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mixing: Mix gently but thoroughly by pipetting or inverting the tube.
-
Usage: Use the freshly prepared working solution immediately for your experiments.[1] The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Stability Assessment
The stability of this compound is crucial for ensuring the accuracy of experimental data. The following protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies on this compound.
Protocol 3: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[7][8][9]
Initial Preparation:
-
Prepare a 1 mg/mL solution of this compound. A co-solvent like methanol (B129727) may be used if solubility in purely aqueous conditions is a concern for the initial stock.[7][9]
-
For each condition, prepare a test sample and a control sample (stored at 2-8°C, protected from light).
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the drug solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C for up to 30 minutes, or until significant degradation (5-20%) is observed.[10]
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C for up to 30 minutes.[10]
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation (Dry Heat):
-
Place the solid powder in a hot air oven at 105°C.[10]
-
Expose for a defined period (e.g., 24 hours) and then prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution in a chemically inert, transparent container to a combination of UV and visible light.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Protocol 4: Stability-Indicating HPLC-MS/MS Method
This method is adapted from published procedures for the quantification of Hydroxyfasudil in biological matrices and can be used to analyze samples from the forced degradation study.[11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: ZORBAX StableBond-C18 (5 µm, 150 mm x 4.6 mm) or equivalent.[11][12]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient should be developed to separate the parent peak from any degradation products. (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-40°C.[9]
-
Injection Volume: 10-20 µL.[13]
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 308.2 → 99.2 for Hydroxyfasudil.[12]
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
Analysis:
-
Inject the control and stressed samples into the HPLC-MS/MS system.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Hydroxyfasudil peak.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-separated from the parent peak and from each other.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Conclusion
These protocols provide a comprehensive guide for the preparation and stability testing of this compound solutions. Adherence to these guidelines for solution preparation, storage, and handling will ensure the consistency and validity of research findings. The outlined stability study protocol enables researchers to confidently assess the integrity of their compound over time and under various experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ijisrt.com [ijisrt.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN110441449B - Method for detecting related substances in fasudil hydrochloride raw material or injection - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring Hydroxyfasudil Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Hydroxyfasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The following assays are designed to quantify its inhibitory activity through direct enzyme assays, cell-based functional assays, and downstream signaling analysis.
Introduction to Hydroxyfasudil and the Rho/ROCK Pathway
Hydroxyfasudil is the active metabolite of Fasudil (B1672074) and a potent inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3][4] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[5][6] Dysregulation of this pathway is implicated in numerous diseases, making ROCK inhibitors like Hydroxyfasudil valuable research tools and potential therapeutic agents.
The canonical pathway involves the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC).[5][7][8] Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to increased MLC phosphorylation and subsequent cell contraction and cytoskeletal reorganization.[5][7][8] In vitro assays for Hydroxyfasudil efficacy primarily focus on its ability to inhibit these phosphorylation events.
Rho/ROCK Signaling Pathway Diagram
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Hydroxyfasudil.
Quantitative Data Summary
The inhibitory potency of Hydroxyfasudil against ROCK1 and ROCK2 has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating its efficacy.
| Compound | Target | IC50 (µM) | Assay Type | Reference(s) |
| Hydroxyfasudil | ROCK1 | 0.73 | Cell-free kinase assay | [1][2][3][4] |
| Hydroxyfasudil | ROCK2 | 0.72 | Cell-free kinase assay | [1][2][3][4] |
| Hydroxyfasudil | PKA | 37 | Cell-free kinase assay | [1][4] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
In Vitro ROCK Kinase Activity Assay (Cell-Free)
This assay directly measures the ability of Hydroxyfasudil to inhibit the enzymatic activity of purified ROCK protein. It is a fundamental assay for determining the IC50 value and understanding the direct interaction between the inhibitor and the enzyme.
Principle: This assay typically utilizes a recombinant ROCK enzyme, a specific substrate (e.g., Myelin Basic Protein or a peptide substrate like MYPT1), and ATP.[9] The kinase reaction results in the phosphorylation of the substrate. The extent of phosphorylation is quantified, often using either a radioactive method ([γ-³²P]ATP) or a non-radioactive ELISA-based format with a phospho-specific antibody.[7][8][9] The inhibitory effect of Hydroxyfasudil is determined by measuring the reduction in substrate phosphorylation across a range of inhibitor concentrations.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro ROCK kinase activity assay.
Protocol:
-
Plate Coating (for ELISA-based assays): Coat a 96-well plate with a recombinant substrate for ROCK, such as MYPT1.[7][8] Incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).[9]
-
Prepare serial dilutions of Hydroxyfasudil in the kinase buffer.
-
In each well, add the diluted Hydroxyfasudil or vehicle control.
-
Add the purified recombinant ROCK1 or ROCK2 enzyme to each well.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for ROCK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[9]
-
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA or by washing the plate.
-
Detection:
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).[7][8] Incubate for 1 hour at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[8] Incubate for 1 hour at room temperature.
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of Hydroxyfasudil concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cell-Based Assay for ROCK Activity (Western Blot)
This assay measures the effect of Hydroxyfasudil on the phosphorylation of downstream ROCK substrates within intact cells, providing a more physiologically relevant assessment of its efficacy.
Principle: Cells are treated with Hydroxyfasudil, followed by stimulation with an agonist that activates the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA).[10] The cells are then lysed, and the protein extracts are analyzed by Western blot to detect the levels of phosphorylated MYPT1 (p-MYPT1) or phosphorylated MLC (p-MLC).[9][11] A reduction in the ratio of the phosphorylated substrate to the total substrate indicates inhibition of ROCK activity.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of ROCK substrate phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., human aortic endothelial cells (HAECs), vascular smooth muscle cells) in culture plates and grow to 80-90% confluence.
-
Serum-starve the cells for 12-24 hours to reduce basal ROCK activity.
-
Pre-incubate the cells with various concentrations of Hydroxyfasudil or vehicle control for 1-2 hours.
-
Stimulate the cells with a ROCK activator (e.g., 10 µM LPA) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MYPT1 (Thr696 or Thr853) or p-MLC (Thr18/Ser19) overnight at 4°C.
-
Wash the membrane and re-probe with an antibody against total MYPT1 or total MLC as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Normalize the results to the stimulated control to determine the dose-dependent inhibitory effect of Hydroxyfasudil.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This functional assay assesses the effect of Hydroxyfasudil on cell migration, a process heavily dependent on cytoskeletal dynamics regulated by the Rho/ROCK pathway.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of Hydroxyfasudil. Inhibition of ROCK is expected to impair cell migration in many cell types.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to full confluence.
-
Creating the Wound:
-
Using a sterile pipette tip (p200), create a straight scratch through the center of the cell monolayer.
-
Wash the cells gently with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of Hydroxyfasudil or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment (time 0), acquire images of the scratch at defined locations using a microscope equipped with a camera.
-
Place the plate in a 37°C incubator.
-
Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between Hydroxyfasudil-treated and control groups.
-
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fasudil - Wikipedia [en.wikipedia.org]
- 6. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Measuring Hydroxyfasudil Concentration in Plasma Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Hydroxyfasudil, the active metabolite of Fasudil (B1672074), in plasma samples. The primary method described is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic studies.[1][2][3] This protocol outlines procedures for sample preparation, instrument setup, and data analysis. Additionally, validation parameters reported in the literature are summarized to guide laboratory-specific validation efforts.
Introduction
Fasudil is a potent Rho-kinase (ROCK) inhibitor.[4][5] Its active metabolite, Hydroxyfasudil, plays a significant role in its pharmacological effects.[5] Accurate measurement of Hydroxyfasudil concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-response relationship studies, and overall drug development. LC-MS/MS is the most widely adopted method for this purpose due to its high sensitivity, specificity, and robustness.[1][2][3]
Signaling Pathway of Fasudil and Hydroxyfasudil
Fasudil and its active metabolite, Hydroxyfasudil, exert their effects by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway is a key regulator of various cellular processes, including smooth muscle contraction, cell adhesion, and motility.
Caption: Simplified signaling pathway of Fasudil/Hydroxyfasudil via ROCK inhibition.
Experimental Protocol: Quantification of Hydroxyfasudil in Plasma by LC-MS/MS
This protocol is based on established and validated methods for the simultaneous quantification of Fasudil and Hydroxyfasudil in human plasma.[1][2]
Materials and Reagents
-
Hydroxyfasudil reference standard
-
Fasudil reference standard
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[1][3]
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxyfasudil, Fasudil, and the internal standard (e.g., Ranitidine) in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
The most common and straightforward method for plasma sample preparation for Hydroxyfasudil analysis is protein precipitation.[1][2][6]
Caption: Workflow for plasma sample preparation using protein precipitation.
Detailed Steps:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard working solution.[6]
-
Add 500 µL of methanol to precipitate the plasma proteins.[6]
-
Vortex the mixture for 30 seconds.[6]
-
Centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer 500 µL of the clear supernatant to an autosampler vial.[6]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | ZORBAX StableBond-C18 (5 µm, 150 mm x 4.6 mm) or equivalent[1][2] |
| Mobile Phase A | 2 mM Ammonium Formate and 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.20 - 0.80 mL/min |
| Gradient Elution | A gradient should be optimized to ensure separation from endogenous plasma components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |
Mass Spectrometric Parameters
The MRM transitions should be optimized by infusing a standard solution of Hydroxyfasudil and the internal standard into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxyfasudil | 308.2 | 99.2[1][2] |
| Fasudil | 292.2 | 99.2[1][2] |
| Ranitidine (IS) | 315.3 | 176.2[1][2] |
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters from published methods are summarized below.
| Parameter | Typical Performance |
| Linearity Range | 0.4 to 250 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 10.6%[1][2] |
| Inter-day Precision (%RSD) | < 10.6%[1][2] |
| Accuracy (%Bias) | Within ±15% of the nominal concentration |
| Recovery | Consistent and reproducible across the concentration range |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term)[2] |
Data Analysis
-
Quantification: The concentration of Hydroxyfasudil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Concentration Calculation: The concentration of Hydroxyfasudil in the unknown samples is then calculated from the regression equation of the calibration curve.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Hydroxyfasudil in plasma samples. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential for supporting pharmacokinetic studies in drug development. Proper method validation is critical to ensure the accuracy and reliability of the data generated.
References
- 1. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Hydroxyfasudil for Studying Axonal Growth Promotion
Audience: Researchers, scientists, and drug development professionals.
Introduction: Axonal injury in the adult central nervous system (CNS) often leads to permanent functional deficits due to a combination of the intrinsically low regenerative capacity of mature neurons and a potent inhibitory environment. A key molecular pathway that mediates this inhibition is the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) signaling cascade. Activation of this pathway in neurons by inhibitory molecules present in the CNS environment leads to growth cone collapse and prevents axonal extension.[1]
Hydroxyfasudil (B1673953), the active metabolite of Fasudil (B1672074), is a potent and selective inhibitor of ROCK.[2][3] By targeting the ROCK pathway, Hydroxyfasudil can effectively block the downstream signaling that leads to cytoskeletal reorganization and actomyosin (B1167339) contraction, thereby overcoming inhibitory signals and promoting axonal growth and regeneration.[4][5][6] This makes Hydroxyfasudil a critical pharmacological tool for investigating the mechanisms of neural repair and a promising therapeutic candidate for conditions such as spinal cord injury, stroke, and neurodegenerative diseases.[1][2]
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics. In the context of the nervous system, myelin-associated inhibitors and other repulsive cues activate the small GTPase RhoA. Activated RhoA, in turn, activates its primary downstream effector, ROCK. ROCK then phosphorylates several substrates that ultimately lead to the collapse of the neuronal growth cone and inhibition of axonal elongation.
Key downstream effects of ROCK activation include:
-
Phosphorylation of LIM kinase (LIMK): This leads to the inactivation of cofilin, an actin-depolymerizing factor. Inactivated cofilin can no longer break down actin filaments, resulting in their stabilization and a reduction in the dynamic actin reorganization required for growth cone advancement.[7]
-
Phosphorylation of Myosin Light Chain (MLC): This increases the activity of myosin II, leading to enhanced actomyosin contractility. This contractile force causes the retraction of the growth cone.[4]
-
Inactivation of MLC phosphatase (MLCP): This further increases the levels of phosphorylated MLC, amplifying the contractile signal.
Hydroxyfasudil promotes axonal growth by inhibiting ROCK, thereby preventing the phosphorylation of its downstream targets. This leads to increased actin depolymerization and reduced actomyosin contractility, allowing the growth cone to advance even in the presence of inhibitory signals.[4]
Data Presentation: Quantitative Effects of Fasudil/Hydroxyfasudil
The following tables summarize the quantitative effects of Fasudil (the parent compound of Hydroxyfasudil) on neurite outgrowth and axonal regeneration from various studies.
Table 1: In Vitro Effects of Fasudil on Neurite Outgrowth
| Cell Type | Fasudil Concentration (µM) | Treatment Duration | Outcome | Reference |
| Human NT2 Neurons | 10 µM | 24 hours | ~140% increase in mean neurite length vs. control | [8] |
| 100 µM | 24 hours | ~160-175% increase in mean neurite length vs. control | [8] | |
| 100 µM | 24 hours | Percentage of neurite-bearing cells increased to ~75% (from 67%) | [8] | |
| Dorsal Root Ganglion (DRG) Neurons | Not specified | 5 days | Significantly promoted axon growth (4.39 mm vs. 3.56 mm for control) | [9][10] |
| Spinal Motor Neurons (SMNs) | Not specified | 5 days | Significantly promoted axon growth (443 µm vs. 278 µm for control) | [9][10] |
| C17.2 Neural Stem Cells | Not specified | - | Promoted neurite outgrowth in a time- and dose-dependent manner | [11] |
Table 2: In Vivo Effects of Fasudil/Hydroxyfasudil on Axonal Regeneration
| Animal Model | Compound | Dosage | Administration Route | Outcome | Reference |
| Rat Microembolization Stroke | Hydroxyfasudil | 3 mg/kg | Intravenous | Significantly protected against ischemia-induced neuronal loss | [3] |
| Mouse Photothrombotic Stroke | Fasudil | 10 mg/kg/day for 21 days | Intraperitoneal | Increased GAP43 expression, promoting axonal regeneration | [12] |
| Mouse Sciatic Nerve Injury | Fasudil | Not specified | Not specified | Increased the number of large-diameter regenerating axons | [6] |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol describes a general method for assessing the effect of Hydroxyfasudil on neurite outgrowth using a neuronal cell line (e.g., Neuro-2a, PC12, or human NT2 neurons).
Materials:
-
Neuronal cell line of choice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., low-serum medium)
-
Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-Lysine, Laminin)
-
Hydroxyfasudil stock solution (e.g., 10 mM in sterile H₂O or DMSO, store at -20°C)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-β-III Tubulin antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Plating:
-
Culture cells according to standard protocols.
-
Plate cells onto coated plates or coverslips at a density that allows for clear visualization of individual neurites (e.g., 1-5 x 10⁴ cells/cm²).
-
Allow cells to adhere for 12-24 hours in complete culture medium.
-
-
Drug Treatment:
-
Prepare working concentrations of Hydroxyfasudil by diluting the stock solution in differentiation medium. A common concentration range to test is 1 µM to 50 µM. Include a vehicle-only control.
-
Gently aspirate the complete medium from the cells and replace it with the differentiation medium containing the various concentrations of Hydroxyfasudil or vehicle.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO₂ incubator for a predetermined period, typically 24 to 72 hours, to allow for neurite extension.
-
-
Immunofluorescence Staining:
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[13]
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Wash three times with PBS, then block with 5% BSA in PBS for 1 hour at room temperature.[13]
-
Primary Antibody: Incubate with anti-β-III Tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS, then incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Staining: Wash three times with PBS, then counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount coverslips onto slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Using image analysis software, quantify neurite outgrowth.[13] Key parameters include:
-
Total or average neurite length per neuron.
-
Length of the longest neurite per neuron.
-
Percentage of cells bearing neurites (defined as a process at least twice the diameter of the cell body).
-
-
Protocol 2: In Vivo Axonal Regeneration Study (General Overview)
This protocol provides a general framework for assessing Hydroxyfasudil's efficacy in a rodent model of peripheral nerve injury (e.g., sciatic nerve crush). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Anesthetics and analgesics
-
Surgical instruments
-
Hydroxyfasudil solution for injection
-
Vehicle control (e.g., sterile saline)
-
Tissue processing reagents for histology
Procedure:
-
Pre-operative Acclimation and Baseline Testing:
-
Acclimate animals to handling and the testing environment.
-
Perform baseline functional tests (e.g., walking track analysis to determine the Sciatic Functional Index, SFI).
-
-
Surgical Procedure (Sciatic Nerve Crush):
-
Anesthetize the animal.
-
Make a small incision in the thigh to expose the sciatic nerve.
-
Using fine forceps, crush the nerve at a defined location for a specific duration (e.g., 30 seconds).
-
Suture the muscle and skin layers and provide post-operative analgesia.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, Hydroxyfasudil low dose, Hydroxyfasudil high dose).
-
Administer Hydroxyfasudil or vehicle daily via a chosen route (e.g., intraperitoneal injection) starting from the day of surgery for a defined period (e.g., 2-4 weeks).[12]
-
-
Assessment of Functional Recovery:
-
Perform functional tests at regular intervals (e.g., weekly) to monitor motor recovery.
-
At the study endpoint, electrophysiological measurements (e.g., compound muscle action potentials, CMAPs) can be performed to assess reinnervation of the target muscle.[6]
-
-
Histological Analysis:
-
At the endpoint, perfuse the animals and harvest the sciatic nerves and target muscles (e.g., gastrocnemius).
-
Nerve Analysis: Process nerve sections for immunohistochemistry to visualize and count regenerating axons using markers like β-III Tubulin or GAP43.[6][12] Toluidine blue staining can be used to assess axon diameter and myelination.
-
Muscle Analysis: Analyze muscle sections to assess muscle atrophy and reinnervation of neuromuscular junctions (NMJs) using markers like α-bungarotoxin.
-
-
Data Analysis:
-
Statistically compare functional recovery scores, electrophysiological data, and histological quantifications between the treatment and control groups.
-
References
- 1. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibition enhances axonal regeneration after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Environmental enrichment combined with fasudil promotes motor function recovery and axonal regeneration after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Vasodilatory Effects of Hydroxyfasudil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyfasudil is the active metabolite of Fasudil (B1672074), a potent and selective Rho-kinase (ROCK) inhibitor.[1][2] The ROCK signaling pathway plays a crucial role in the regulation of vascular smooth muscle cell (VSMC) contraction.[3] By inhibiting ROCK, Hydroxyfasudil interferes with this pathway, leading to vasodilation and an increase in blood flow.[4] This mechanism makes Hydroxyfasudil a compound of significant interest for therapeutic applications in cardiovascular diseases characterized by vasoconstriction, such as hypertension and cerebral vasospasm.[1][2]
These application notes provide detailed protocols for assessing the vasodilatory effects of Hydroxyfasudil using established in vitro and in vivo techniques. The methodologies are designed to deliver robust and reproducible data for preclinical research and drug development.
Mechanism of Action: The Rho-Kinase Signaling Pathway
The vasodilatory effect of Hydroxyfasudil is primarily mediated through the inhibition of the Rho-kinase (ROCK) signaling cascade in vascular smooth muscle cells.
In Vitro Assessment of Vasodilation
In vitro methods provide a controlled environment to directly assess the effects of Hydroxyfasudil on isolated blood vessels. Wire and pressure myography are two of the most common techniques.
Experimental Workflow: In Vitro Vasodilation Assay
Protocol 1: Wire Myography
Wire myography measures isometric tension in isolated arterial rings, providing insights into the direct contractile and relaxant properties of a compound.[5][6]
1. Materials and Reagents
-
Dissection microscope
-
Wire myograph system (e.g., DMT)[6]
-
Physiological Saline Solution (PSS), such as Krebs-Henseleit solution[7]
-
High potassium PSS (KPSS)[7]
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)[4]
-
Endothelium-dependent vasodilator (e.g., Acetylcholine)[7]
-
Hydroxyfasudil stock solution
-
Animal model (e.g., rat, mouse)
2. Procedure
-
Tissue Isolation: Euthanize the animal and dissect the desired artery (e.g., mesenteric, thoracic aorta) in ice-cold PSS. Carefully remove surrounding connective and adipose tissue. Cut the artery into 2 mm rings.[7]
-
Mounting: Mount each arterial ring on two tungsten wires in the myograph chamber containing oxygenated (95% O2, 5% CO2) PSS at 37°C.[7]
-
Equilibration and Normalization: Allow the vessels to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for the vessel size.[7]
-
Viability and Endothelial Integrity:
-
Induce contraction with KPSS to test tissue viability. Repeat this step three times with washes in between.[7]
-
Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine) to assess the integrity of the endothelium.[7]
-
-
Assessment of Vasodilation:
-
Wash the vessel rings and allow them to return to baseline.
-
Pre-constrict the vessels again with the chosen vasoconstrictor.
-
Once a stable plateau is reached, add increasing concentrations of Hydroxyfasudil cumulatively to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.[7]
-
3. Data Analysis
-
Express the relaxation response as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of Hydroxyfasudil that produces 50% of the maximal relaxation).
Protocol 2: Pressure Myography
Pressure myography allows for the study of vascular reactivity in a more physiologically relevant context by maintaining the vessel under pressure.[8][9]
1. Materials and Reagents
-
Pressure myograph system
-
Inverted microscope with a camera
-
Video dimensioning software
-
HEPES-PSS solution[10]
-
Vasoconstrictor agent (e.g., Phenylephrine)[8]
-
Calcium-free PSS with EGTA[8]
-
Hydroxyfasudil stock solution
-
Animal model (e.g., mouse)
2. Procedure
-
Vessel Isolation: Isolate a segment of a resistance artery (e.g., third-order mesenteric artery) in ice-cold HEPES-PSS.[8]
-
Mounting: Mount the vessel segment onto two glass cannulas in the pressure myograph chamber and secure it with sutures. Fill the chamber with HEPES-PSS and pressurize the vessel to a physiological level (e.g., 60 mmHg).[8][10]
-
Equilibration and Viability Check:
-
Assessment of Vasodilation:
-
Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine).[8]
-
Once a stable constriction is achieved, add increasing concentrations of Hydroxyfasudil to the superfusing solution.
-
Record the changes in the internal diameter of the vessel at each concentration.[8]
-
At the end of the experiment, determine the passive lumen diameter by superfusing with calcium-free PSS containing EGTA.[8]
-
3. Data Analysis
-
Calculate the percentage of vasodilation relative to the pre-constricted diameter.
-
Generate a concentration-response curve and determine the EC50 value.
In Vivo Assessment of Vasodilation
In vivo studies are essential to understand the systemic effects of Hydroxyfasudil on blood pressure and hemodynamics in a whole organism.
Logical Relationship of In Vivo Assessment Techniques
Protocol 3: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)
This method is suitable for repeated measurements in the same animal over time and for screening larger numbers of animals.[11][12]
1. Materials and Reagents
-
Non-invasive blood pressure system with tail-cuffs and sensors (e.g., CODA system)[11][13]
-
Animal restrainers[13]
-
Warming chamber or pad[14]
-
Hydroxyfasudil formulation for administration
-
Animal model (e.g., rat, mouse)
2. Procedure
-
Acclimatization: Acclimate the animals to the restrainers and the procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Animal Preparation: Place the conscious animal in an appropriate restrainer. Warm the animal's tail using a warming chamber or pad to ensure adequate blood flow for detection.[14]
-
Measurement:
-
Place the occlusion and sensor cuffs on the animal's tail.[11]
-
Obtain baseline measurements of systolic and diastolic blood pressure, and heart rate.
-
Administer Hydroxyfasudil via the desired route (e.g., intraperitoneal, oral).
-
Measure blood pressure and heart rate at predetermined time points after drug administration.
-
3. Data Analysis
-
Calculate the change in blood pressure and heart rate from baseline at each time point.
-
Compare the effects of different doses of Hydroxyfasudil.
Protocol 4: Invasive Blood Pressure Measurement using Radiotelemetry
Radiotelemetry is considered the "gold standard" for measuring blood pressure in conscious, freely moving animals, as it minimizes stress and allows for continuous monitoring.[15][16]
1. Materials and Reagents
-
Implantable telemetry device[17]
-
Surgical instruments
-
Receiver and data acquisition system[18]
-
Hydroxyfasudil formulation for administration
-
Animal model (e.g., rat, mouse)
2. Procedure
-
Surgical Implantation:
-
Anesthetize the animal.
-
Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the catheter inserted into the abdominal aorta or carotid artery.[19]
-
Allow the animal to recover from surgery for at least one week.
-
-
Data Acquisition:
-
House the animal in its home cage placed on a receiver.
-
Record baseline blood pressure, heart rate, and activity data continuously.[18]
-
Administer Hydroxyfasudil.
-
Continue to record hemodynamic parameters to assess the magnitude and duration of the drug's effect.
-
3. Data Analysis
-
Analyze the continuous data to determine the time course of the hemodynamic changes.
-
Calculate the maximum change in blood pressure and the duration of the effect.
Data Presentation
The following tables summarize representative quantitative data on the vasodilatory effects of Fasudil and Hydroxyfasudil from various studies.
Table 1: In Vitro Vasodilatory Effects
| Compound | Preparation | Vasoconstrictor | Effect | Reference |
| Hydroxyfasudil | Canine basilar artery strips | KCl, PGF2α, U-46619 | Concentration-dependent relaxation | [4] |
| Hydroxyfasudil | Bovine retinal endothelial cells | VEGF | Attenuated MLC phosphorylation | [20] |
Table 2: In Vivo Hemodynamic Effects
| Compound | Animal Model/Subject | Route of Administration | Dose | Effect | Reference |
| Hydroxyfasudil | Canine (subarachnoid hemorrhage model) | Intravenous | 3 mg/kg/30 min | Reversed vasospasm of basilar artery | [1] |
| Hydroxyfasudil | Rat (middle cerebral artery occlusion) | Intraperitoneal | 3 and 10 mg/kg | Significantly decreased blood viscosity | [1] |
| Fasudil | Rat (monocrotaline-induced pulmonary hypertension) | Oral | 10 mg/kg | Significant reduction in mean pulmonary arterial pressure | [21] |
| Fasudil | Human (severe pulmonary hypertension) | Intravenous | 30 mg for 30 min | Significantly reduced pulmonary vascular resistance | [3] |
| Fasudil | Human (heart failure) | Intra-arterial | Graded doses | Decreased forearm vascular resistance | [22] |
| Fasudil | Stroke-prone spontaneously hypertensive rats | Intravenous | 50-200 µg/kg/min | Dose-dependent increase in retinal arteriole diameter | [23] |
Disclaimer: The EC50 and percentage of relaxation/vasodilation values can vary significantly depending on the specific experimental conditions, tissue preparation, and vasoconstrictor used. The data presented here are for illustrative purposes. Researchers should establish these parameters within their own experimental setup.
References
- 1. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute vasodilator effects of a Rho-kinase inhibitor, fasudil, in patients with severe pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. Video: Assessing Murine Resistance Artery Function Using Pressure Myography [jove.com]
- 9. Pressure Myograph Technique [cvlabs.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. kentscientific.com [kentscientific.com]
- 12. Non-invasive blood pressure measurement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non Invasive Blood Pressure | ADInstruments [adinstruments.com]
- 14. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 15. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Telemetry Physiological Monitoring Systems | Jackson Laboratory [jax.org]
- 18. Telemetric monitoring of blood pressure in freely moving mice: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Acute vasodilator effect of fasudil, a Rho-kinase inhibitor, in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rho-kinase inhibitor improves increased vascular resistance and impaired vasodilation of the forearm in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Vasodilator effects of fasudil, a Rho-kinase inhibitor, on retinal arterioles in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Hydroxyfasudil as a Tool for Studying Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration is a fundamental process in the innate immune response, characterized by the directed movement of neutrophils from the bloodstream to sites of inflammation or infection. This process, known as chemotaxis, is tightly regulated by complex signaling networks. Dysregulation of neutrophil migration can lead to excessive tissue damage and is implicated in the pathogenesis of numerous inflammatory diseases. The RhoA/Rho-kinase (ROCK) signaling pathway is a critical regulator of the cytoskeletal rearrangements necessary for cell motility.[1][2] Hydroxyfasudil, a potent and specific inhibitor of ROCK1 and ROCK2, serves as an invaluable chemical tool for elucidating the role of this pathway in neutrophil migration and for screening potential anti-inflammatory therapeutics.[3][4]
Mechanism of Action: Inhibition of the RhoA/ROCK Pathway
Neutrophil chemotaxis is initiated by chemoattractants binding to G-protein-coupled receptors (GPCRs) on the cell surface. This triggers the activation of the small GTPase RhoA. GTP-bound RhoA, in turn, activates its primary downstream effector, ROCK.
ROCK is a serine/threonine kinase that promotes actomyosin (B1167339) contractility through two main mechanisms:
-
Direct phosphorylation and activation of Myosin Light Chain (MLC).
-
Phosphorylation and inactivation of Myosin Light Chain Phosphatase (MLCP) , which leads to a net increase in phosphorylated MLC.
Phosphorylated MLC drives the interaction of myosin with actin filaments, resulting in stress fiber formation and the generation of contractile forces essential for cell body translocation and tail retraction during migration.
Hydroxyfasudil is an ATP-competitive inhibitor that targets the kinase domain of ROCK1 and ROCK2, preventing the phosphorylation of its downstream substrates.[5] By inhibiting ROCK, Hydroxyfasudil effectively decouples chemoattractant signaling from the contractile machinery, leading to an inhibition of directed neutrophil migration.[1][6]
Data Presentation
Hydroxyfasudil is the active metabolite of Fasudil and demonstrates high potency and selectivity for ROCK isoforms.[4]
Table 1: Inhibitory Activity of Hydroxyfasudil
| Target | IC₅₀ (µM) | Compound | Notes | Source |
|---|---|---|---|---|
| ROCK1 | 0.73 | Hydroxyfasudil | Highly potent inhibition. | [3][4] |
| ROCK2 | 0.72 | Hydroxyfasudil | Highly potent inhibition. | [3][4] |
| PKA | 37 | Hydroxyfasudil | ~50-fold less potent than for ROCKs. |[3] |
Table 2: Comparison with Parent Compound Fasudil
| Target | IC₅₀ / Kᵢ (µM) | Compound | Notes | Source |
|---|---|---|---|---|
| ROCK1 | 0.33 (Kᵢ) | Fasudil | Potent ROCK inhibitor. | [7] |
| ROCK2 | 0.158 (IC₅₀) | Fasudil | Potent ROCK inhibitor. | [7] |
| PKA | 4.58 (IC₅₀) | Fasudil | Also inhibits other protein kinases. | [7] |
| PKC | 12.30 (IC₅₀) | Fasudil | Also inhibits other protein kinases. |[7] |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Principle: This protocol details the isolation of a pure population of neutrophils from fresh human whole blood using density gradient centrifugation followed by dextran (B179266) sedimentation to remove erythrocytes.[8][9][10]
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺ free
-
3% Dextran T500 in 0.9% NaCl
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute fresh, heparinized whole blood 1:1 with HBSS at room temperature.
-
Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the top layers (plasma, mononuclear cells, and Ficoll-Paque), leaving the erythrocyte/granulocyte pellet at the bottom.
-
Resuspend the pellet in HBSS to a total volume of 25 mL. Add 10 mL of 3% Dextran solution and mix by inverting.
-
Allow the tube to stand upright for 30-45 minutes at room temperature to allow erythrocytes to sediment.
-
Carefully collect the upper, leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C. Discard the supernatant.
-
To lyse remaining RBCs, resuspend the cell pellet in 10 mL of ice-cold 0.2% NaCl for exactly 20-30 seconds, then add 10 mL of 1.6% NaCl to restore isotonicity.[11]
-
Bring the volume to 50 mL with HBSS and centrifuge at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet once more with HBSS.
-
Resuspend the final cell pellet in the desired assay buffer (e.g., RPMI 1640 + 0.5% BSA).
-
Determine cell concentration and viability (>95%) using a hemocytometer and Trypan Blue exclusion. Keep cells on ice until use.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the directed migration of neutrophils through a microporous membrane toward a chemoattractant. Hydroxyfasudil is used as a pre-treatment to quantify its inhibitory effect on this process.[8][9][10][12]
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
Boyden chamber or 24-well Transwell® plate (5.0 µm pore size inserts)
-
Chemoattractant: e.g., Interleukin-8 (IL-8, 10 nM) or fMLP (10 nM)
-
Hydroxyfasudil
-
Assay Medium: RPMI 1640 + 0.5% BSA
-
Detection Reagent: Calcein-AM or CellTiter-Glo® Luminescent Cell Viability Assay
-
Fluorescence or luminescence plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Hydroxyfasudil (e.g., 0.1, 1, 10, 100 µM) in Assay Medium. Prepare the chemoattractant solution in Assay Medium.
-
Neutrophil Pre-treatment: Resuspend isolated neutrophils in Assay Medium at 1 x 10⁶ cells/mL. Add the Hydroxyfasudil dilutions or vehicle control (e.g., DMSO) to the cell suspension and incubate for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For negative controls, add 600 µL of Assay Medium without chemoattractant.
-
Cell Seeding: Carefully place the Transwell® inserts into the wells. Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ humidified incubator.
-
Quantification:
-
Carefully remove the inserts. To quantify migrated cells, either:
-
Fluorescence Method: Pre-label cells with Calcein-AM before the assay. After migration, measure the fluorescence of the medium in the lower chamber using a plate reader.
-
Luminescence Method: Add CellTiter-Glo® reagent to the lower chamber to measure the ATP from migrated cells, which correlates to cell number.[9] Read luminescence on a plate reader.
-
-
-
Data Analysis: Calculate the percentage inhibition of migration for each Hydroxyfasudil concentration relative to the vehicle-treated positive control (chemoattractant present).
Protocol 3: RhoA Activation Pull-Down Assay
Principle: This assay quantifies the amount of active, GTP-bound RhoA in cell lysates. It can be used to confirm that Hydroxyfasudil inhibits ROCK downstream of RhoA activation. A pull-down is performed using a protein domain (Rhotekin-RBD) that specifically binds to active RhoA, followed by Western blot analysis.[13][14][15]
Materials:
-
Isolated neutrophils
-
Chemoattractant (e.g., fMLP)
-
Ice-cold PBS
-
Lysis Buffer (e.g., 1% Triton X-100, 25 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, with protease/phosphatase inhibitors)
-
GST-Rhotekin-RBD beads (or similar RhoA-GTP affinity reagent)
-
Primary Antibody: anti-RhoA
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Stimulation: Resuspend neutrophils in serum-free media. Stimulate cells with a chemoattractant (e.g., 100 nM fMLP) for various time points (e.g., 0, 1, 5 minutes) at 37°C. The "0" time point is the unstimulated control.
-
Cell Lysis: Immediately stop the reaction by adding ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Clarify Lysate: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Normalize Protein: Determine the protein concentration of each lysate (e.g., BCA assay). Normalize all samples to the same protein concentration with Lysis Buffer. Save a small aliquot of each sample as the "Total RhoA" input control.
-
Pull-Down of Active RhoA:
-
Incubate the normalized lysates (~500 µg of protein) with GST-Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min).
-
Wash the beads 3-4 times with ice-cold Lysis Buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins (active RhoA) and the saved "Total RhoA" input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary anti-RhoA antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for active RhoA and normalize it to the total RhoA in the corresponding input lane. Compare the levels of active RhoA in stimulated vs. unstimulated cells.
References
- 1. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rcsb.org [rcsb.org]
- 6. Fasudil inhibits neutrophil-endothelial cell interactions by regulating the expressions of GRP78 and BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. benchchem.com [benchchem.com]
- 11. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 15. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Application Note: Methodologies for Evaluating the Impact of Hydroxyfasudil on Erectile Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Erectile dysfunction (ED) is a prevalent condition often associated with underlying pathologies such as diabetes, hypertension, and aging.[1][2] Penile erection is a neurovascular process involving the relaxation of the corpus cavernosum smooth muscle (CCSM).[3] The RhoA/Rho-kinase (ROCK) signaling pathway plays a crucial role in maintaining penile flaccidity by promoting the contractile state of the CCSM.[1][3] Increased activity of the RhoA/ROCK pathway is implicated in the pathophysiology of ED in various disease models.[4][5][6]
Hydroxyfasudil, the active metabolite of Fasudil, is a potent inhibitor of ROCK.[1][7] By targeting the ROCK pathway, Hydroxyfasudil promotes CCSM relaxation, leading to increased blood flow into the penis and facilitating erection.[3] This document provides detailed protocols for evaluating the pro-erectile effects of Hydroxyfasudil in preclinical animal models, covering in vivo functional assessment, in vitro tissue reactivity, and molecular analysis of the target pathway.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The tonic contraction of the penile smooth muscle is regulated by the RhoA/ROCK pathway. The small GTPase RhoA, when activated, stimulates its downstream effector ROCK.[4] ROCK, in turn, phosphorylates and inactivates the myosin light chain phosphatase (MLCP), which leads to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and penile flaccidity.[3] Hydroxyfasudil exerts its effect by directly inhibiting ROCK, which prevents the inactivation of MLCP, leading to MLC dephosphorylation, smooth muscle relaxation, and erection.[2][3]
Caption: RhoA/ROCK signaling pathway in penile smooth muscle contraction and relaxation.
Experimental Protocols
Protocol 1: In Vivo Assessment of Erectile Function via Intracavernosal Pressure (ICP) Measurement
This protocol is the gold standard for quantitatively assessing erectile function in rodent models.[8][9] It measures the erectile response to cavernous nerve stimulation.
1.1. Materials
-
Male Sprague-Dawley or Wistar rats (250-300g), including a disease model group (e.g., streptozotocin-induced diabetic rats or spontaneously hypertensive rats) and a control group.[1][2]
-
Hydroxyfasudil solution or vehicle control.
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Pentobarbital).[10][11]
-
Heating pad to maintain body temperature at 37°C.[11]
-
Surgical instruments (forceps, scissors, retractors).
-
Pressure transducers and a data acquisition system (e.g., PowerLab, Biopac).[8][11]
-
For ICP: 24-gauge needle connected to PE-50 tubing filled with heparinized saline (100-250 U/mL).[10][12]
-
For Mean Arterial Pressure (MAP): PE-50 catheter for carotid artery cannulation.[8]
-
Bipolar platinum hook electrode for cavernous nerve stimulation.[8]
-
Stimulator (e.g., Grass S48).[11]
1.2. Surgical Procedure
-
Anesthetize the rat and place it in a supine position on a heating pad.[11]
-
MAP Cannulation: Make a midline incision in the neck to expose the left carotid artery. Carefully dissect and cannulate the artery with a heparinized PE-50 catheter connected to a pressure transducer to record MAP.[8][10]
-
Cavernous Nerve Exposure: Make a lower midline abdominal incision. Retract the bladder and prostate to expose the major pelvic ganglion (MPG) and the cavernous nerve running alongside it.[8][11] Place the bipolar electrode around the nerve for stimulation.
-
ICP Cannulation: Expose the penile crus by retracting the ischiocavernosus muscle.[8][12] Insert the 24-gauge needle connected to the heparinized PE-50 tubing into the corpus cavernosum. Secure it with a suture and connect it to a second pressure transducer.[10]
1.3. Experimental Workflow
-
Allow the animal to stabilize for 15-20 minutes after surgery.[11]
-
Administer Hydroxyfasudil or vehicle control (e.g., intraperitoneally or via intracavernosal injection).
-
Begin electrical stimulation of the cavernous nerve. Typical parameters are 1-10V, frequency of 15-20 Hz, pulse width of 5 ms, for a duration of 60 seconds.[10]
-
Simultaneously record the ICP and MAP using the data acquisition system.
-
Allow a recovery period of at least 10 minutes between stimulations.[8]
-
The primary endpoint is the ratio of maximal ICP to MAP (Max ICP/MAP), which normalizes the erectile response to systemic blood pressure.[1][8]
-
At the end of the experiment, euthanize the animal according to institutional guidelines.
Caption: Experimental workflow for in vivo measurement of Intracavernosal Pressure (ICP).
1.4. Data Presentation: In Vivo Efficacy of ROCK Inhibition
| Group | Animal Model | Treatment | Max ICP / MAP Ratio (Mean ± SEM) | Citation |
| Control | Nondiabetic Rats | Vehicle | 0.75 ± 0.04 | [1] |
| ED Model | Diabetic Rats | Vehicle | 0.28 ± 0.03 | [1] |
| Treatment | Diabetic Rats | Hydroxyfasudil | 0.65 ± 0.05 | [1] |
| Control | Young Rats | Vehicle | 0.47 ± 0.06 | [6] |
| ED Model | Aged Rats | Vehicle | 0.21 ± 0.03 | [6] |
| Treatment | Aged Rats | Y-27632 (ROCK inhibitor) | 0.72 ± 0.05 | [6] |
Protocol 2: In Vitro Organ Bath Studies of Corpus Cavernosum Smooth Muscle (CCSM)
This protocol assesses the direct effect of Hydroxyfasudil on the contractility of isolated CCSM strips, independent of neural and systemic vascular influences.[2][13]
2.1. Materials
-
Penile tissue from rats or other species (e.g., human tissue from organ donors).[13][14]
-
Krebs-Henseleit solution or similar physiological salt solution.
-
Organ bath system with isometric force transducers.[15]
-
Contractile agent (e.g., Phenylephrine, Norepinephrine).[2][15]
-
Hydroxyfasudil solutions of varying concentrations.
-
Gas mixture: 95% O₂, 5% CO₂.
2.2. Procedure
-
Harvest the corpus cavernosum tissue and place it in ice-cold Krebs solution.
-
Carefully dissect the tissue, removing the tunica albuginea, and prepare uniform strips (e.g., 3 x 3 x 8 mm).[14][15]
-
Mount the strips vertically in the organ bath chambers filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.[15]
-
Allow the strips to equilibrate for 60-90 minutes under a resting tension of ~1g.[15]
-
Induce a stable, submaximal contraction with a contractile agent like Phenylephrine (e.g., 1 µM).[14]
-
Once a stable plateau is reached, add Hydroxyfasudil in a cumulative, dose-dependent manner to the bath.
-
Record the relaxation response at each concentration. Relaxation is typically expressed as a percentage of the pre-contracted tension.
2.3. Data Presentation: In Vitro Relaxation Effect
| Tissue | Pre-contraction Agent | Treatment | % Relaxation (Mean ± SEM) | Citation |
| SHR CCSM | Norepinephrine | Vehicle | Baseline | [2][16] |
| SHR CCSM | Norepinephrine | Hydroxyfasudil (10 mg/kg in vivo) | Significantly Improved Relaxation | [2][16] |
| Human CCSM | Phenylephrine (10 µM) | Blebbistatin (10 µM) | 76.5% | [13] |
| Rat CCSM | Phenylephrine | Y-27632 | Dose-dependent relaxation | [3] |
Note: Specific percentage relaxation data for Hydroxyfasudil in vitro was not detailed in the search results, but significant improvement was noted. Data for other ROCK/myosin inhibitors are included for context.
Protocol 3: Molecular Analysis via Western Blot
This protocol quantifies the expression and activity of key proteins in the RhoA/ROCK pathway within penile tissue.[4][5]
3.1. Materials
-
Penile tissue collected from control and treated animal groups.
-
Protein extraction buffer (e.g., PRO-PREP) with phosphatase and protease inhibitors.[4]
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes.
-
Primary antibodies: anti-RhoA, anti-ROCK1/2, anti-phospho-MYPT1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection system.
3.2. Procedure
-
Homogenize frozen corpus cavernosum tissue samples in ice-cold protein extraction buffer.[4][5]
-
Centrifuge the homogenates and collect the supernatant (protein lysate).
-
Determine the protein concentration of each sample using a BCA assay.
-
Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band density using software (e.g., ImageJ) and normalize to the loading control (β-actin). An increase in membrane-bound RhoA or phosphorylated MYPT1 indicates pathway activation.[6]
Caption: Logical framework for Hydroxyfasudil's therapeutic action in erectile dysfunction.
3.3. Data Presentation: Molecular Effects of ROCK Inhibition
| Animal Model | Condition | Protein Change Measured | Result | Citation |
| Aged Rat Penis | Aging | Membrane-bound RhoA | Increased by 95% | [6] |
| Aged Rat Penis | Aging | Phosphorylated MYPT1 | Increased by 56% | [6] |
| Diabetic Rat MPG | Diabetes | Phosphorylated PTEN (pro-apoptotic) | Elevated | [1][3] |
| Diabetic Rat MPG | Diabetes + Hydroxyfasudil | Phosphorylated PTEN | Normalized | [1][3] |
| Diabetic Rat MPG | Diabetes | Phosphorylated PKB/Akt (anti-apoptotic) | Decreased | [1][3] |
| Diabetic Rat MPG | Diabetes + Hydroxyfasudil | Phosphorylated PKB/Akt | Normalized | [1][3] |
Conclusion The evaluation of Hydroxyfasudil's impact on erectile function requires a multi-faceted approach. The protocols outlined provide a robust framework for researchers, from demonstrating in vivo efficacy through ICP measurements to confirming the mechanism of action with in vitro organ bath studies and Western blot analysis. The collective data from these experiments can comprehensively characterize the therapeutic potential of Hydroxyfasudil and other ROCK inhibitors for the treatment of erectile dysfunction.
References
- 1. Hydroxyl fasudil, an inhibitor of Rho signaling, improves erectile function in diabetic rats: a role for neuronal ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyfasudil ameliorates penile dysfunction in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of the RhoA/Rho kinase pathway is associated with stress‐related erectile dysfunction in a restraint water immersion stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Elevated RhoA/Rho-kinase activity in the aged rat penis: mechanism for age-associated erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. A review of experimental techniques for erectile function researches and development of medical technology using animal erectile dysfunction models in sexual and reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 11. Measurement of intracavernous and mean arterial pressure (MAP) [bio-protocol.org]
- 12. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrowan.com [researchwithrowan.com]
- 14. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. auajournals.org [auajournals.org]
Application Notes and Protocols for Hydroxyfasudil: A Cell-Permeable ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyfasudil (B1673953), the active metabolite of Fasudil (B1672074) (HA-1077), is a potent, cell-permeable, and specific inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] Fasudil itself is rapidly converted to Hydroxyfasudil in the liver, and this active form exhibits a longer half-life, making it a key molecule in studies of the Rho/ROCK pathway.[2][3] The Rho/ROCK signaling cascade is a critical regulator of various cellular processes, including cytoskeletal organization, cell migration, proliferation, and apoptosis.[2][4] Dysregulation of this pathway is implicated in numerous pathologies such as hypertension, cancer, neurodegenerative diseases, and glaucoma.[5] These notes provide detailed protocols and data for the application of Hydroxyfasudil in cell-based assays.
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The small GTPase RhoA, when activated, binds to and activates ROCK kinases. ROCK, in turn, phosphorylates several downstream substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of Myosin Light Chain Phosphatase (MLCP).[2][6] This results in an increase in the phosphorylation of Myosin Light Chain (MLC), promoting actin-myosin contractility, stress fiber formation, and cell migration.[2][4] Hydroxyfasudil acts as an ATP-competitive inhibitor at the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and thereby relaxing the actin cytoskeleton.[7][8]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and effective concentrations of Hydroxyfasudil in various experimental contexts.
| Parameter | Target/System | Value | Reference(s) |
| IC₅₀ | ROCK1 | 0.73 µM | [9][10][11] |
| IC₅₀ | ROCK2 | 0.72 µM | [9][10][11] |
| IC₅₀ | Protein Kinase A (PKA) | 37 µM | [10] |
| EC₅₀ | eNOS mRNA level increase | 0.8 ± 0.3 µM | [10] |
| Effective Conc. | Inhibition of Neutrophil Migration | 10 µM | [9][12] |
| Effective Conc. | Inhibition of SMC Migration | 1 - 100 µM | [13] |
| Effective Conc. | Neuroprotection (in vitro) | 10 µM | [14] |
| Effective Conc. | eNOS expression/activity increase | 10 µM | [9][10] |
| Effective Conc. | Attenuation of Brain Edema (in vivo) | 10 mg/kg | [15] |
| Effective Conc. | Inhibition of Angiogenesis (in vitro) | 10 µM | [12][16] |
Experimental Applications and Protocols
Hydroxyfasudil is a versatile tool for investigating the cellular functions of ROCK kinases. Below are key applications and detailed protocols.
Application 1: Assessment of ROCK Inhibition in Intact Cells
Objective: To confirm the inhibitory activity of Hydroxyfasudil on the ROCK pathway within cells by measuring the phosphorylation status of its downstream targets, MYPT1 and MLC.
Protocol: See Protocol 1: Western Blotting for Downstream ROCK Targets .
Expected Outcome: Treatment with Hydroxyfasudil is expected to cause a dose-dependent decrease in the phosphorylation of MYPT1 (at Thr853 or Thr696) and/or MLC (at Ser19) in cells stimulated to activate the Rho/ROCK pathway.[5][7][17]
Application 2: Inhibition of Cell Migration
Objective: To evaluate the effect of Hydroxyfasudil on the migratory capacity of cells, such as vascular smooth muscle cells (VSMCs), endothelial cells, or cancer cells.[12][13]
Protocol: See Protocol 2: Cell Migration (Scratch/Wound Healing) Assay .
Expected Outcome: Hydroxyfasudil treatment should inhibit the closure of the "wound" in a dose-dependent manner compared to the vehicle-treated control cells. This is due to the disruption of the actin cytoskeleton and reduced cell contractility necessary for movement.[13] For example, 10 µM Hydroxyfasudil has been shown to inhibit VEGF-induced migration of HUVECs.[12]
Application 3: Inhibition of Cell Proliferation
Objective: To determine the anti-proliferative effects of Hydroxyfasudil on various cell types, such as pulmonary artery smooth muscle cells (PASMCs).[17]
Protocol: See Protocol 3: Cell Proliferation (MTT) Assay .
Expected Outcome: Hydroxyfasudil is expected to reduce cell proliferation, which can be quantified by a decrease in the metabolic activity measured in the MTT assay. Fasudil has been shown to inhibit 5-HT-induced PASMC proliferation by arresting cells in the G0/G1 phase.[17]
Application 4: Neuroprotection and Apoptosis
Objective: To investigate the protective effects of Hydroxyfasudil against neuronal apoptosis induced by neurotoxic agents or pathological conditions.[14]
Protocol: See Protocol 4: Assessment of Apoptosis .
Expected Outcome: In models of neurotoxicity (e.g., propofol-induced apoptosis in hippocampal neurons), co-treatment with Hydroxyfasudil (e.g., 10 µM) can significantly reduce the number of apoptotic cells.[14] This can be observed through reduced TUNEL staining or decreased caspase-3 activity. Hydroxyfasudil has been shown to rescue the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of pro-apoptotic proteins like Bax and Bak.[14]
Detailed Protocols
Protocol 1: Western Blotting for Downstream ROCK Targets (p-MYPT1/p-MLC)
This protocol is adapted from established methods for detecting phosphorylated proteins.[7][18]
Materials:
-
Hydroxyfasudil hydrochloride
-
DMSO (for stock solution)
-
Cell culture reagents
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[18]
-
Primary antibodies: anti-p-MYPT1 (Thr853 or Thr696), anti-total MYPT1, anti-p-MLC (Ser19), anti-total MLC
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
If applicable, serum-starve cells for 4-16 hours.
-
Pre-treat cells with varying concentrations of Hydroxyfasudil (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with a ROCK activator (e.g., LPA, U-46619, or serum) for 15-30 minutes to induce target phosphorylation.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-MYPT1, diluted 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe for the total protein and a loading control.[7]
-
Protocol 2: Cell Migration (Scratch/Wound Healing) Assay
Materials:
-
Hydroxyfasudil
-
Cell culture reagents
-
12-well or 24-well plates
-
P200 pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Plate Cells: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create Scratch:
-
Using a sterile P200 pipette tip, make a straight scratch down the center of the well.[19]
-
Wash the cells three times with PBS to remove dislodged cells.
-
-
Treatment:
-
Replace the PBS with a low-serum medium (e.g., 0.5-1% FBS) to minimize proliferation.
-
Add different concentrations of Hydroxyfasudil or vehicle control to the wells.
-
-
Imaging:
-
Immediately capture images of the scratch at defined points along the wound. This is the 0-hour time point.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Analysis:
-
Measure the width or area of the scratch at each time point for all conditions.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the migration rate between Hydroxyfasudil-treated and control groups.
-
Protocol 3: Cell Proliferation (MTT) Assay
Materials:
-
Hydroxyfasudil
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Hydroxyfasudil or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Protocol 4: Assessment of Apoptosis
Methods:
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assay: Measures the activity of executioner caspases (e.g., caspase-3), which are activated during apoptosis.[20]
Procedure (Caspase-3 Colorimetric Assay):
-
Cell Treatment: Plate cells and treat with the apoptosis-inducing agent in the presence or absence of Hydroxyfasudil for the desired time.
-
Cell Lysis: Collect both adherent and floating cells and lyse them according to the assay kit manufacturer's instructions.
-
Assay Reaction:
-
Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).[20]
-
Active caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA).
-
-
Measurement: Read the absorbance of the cleaved chromophore using a microplate reader.
-
Analysis: Quantify the increase in caspase-3 activity and determine the protective effect of Hydroxyfasudil by comparing it to the control group.
References
- 1. adooq.com [adooq.com]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxyfasudil, an active metabolite of fasudil hydrochloride, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Rho kinase by hydroxyfasudil attenuates brain edema after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses 5-hydroxytryptamine-induced pulmonary artery smooth muscle cell proliferation via JNK and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hydroxyfasudil hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Hydroxyfasudil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) and water are most frequently used. For in vivo applications, co-solvent systems are often necessary to achieve the desired concentration and stability.
Q2: I'm seeing conflicting solubility data for this compound in DMSO and water. Why is that?
A2: The reported solubility of this compound can vary between suppliers and even between different batches from the same supplier.[1] This variability can be attributed to several factors, including:
-
Polymorphism: The compound may exist in different crystalline forms, which can affect its solubility.
-
Hydration state: The presence of water molecules in the crystal lattice (hydrates) can influence solubility.
-
Purity: Impurities can either enhance or decrease the solubility of the compound.
-
Experimental conditions: Factors such as temperature, pH, and the method of dissolution (e.g., sonication, heating) can significantly impact the measured solubility.
It is always recommended to refer to the product-specific datasheet for the most accurate information for the batch you are using.
Q3: My this compound is not dissolving completely in DMSO at room temperature. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution to 37°C or up to 60°C.[2][3] Many sources indicate that warming aids dissolution.[1]
-
Sonication: Use an ultrasonic bath to facilitate the dissolution process.[2][3]
-
Use fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of many compounds.[4] Always use freshly opened, anhydrous DMSO for preparing stock solutions.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution in aqueous buffers or media may be challenging, especially at higher concentrations, and can lead to precipitation.[5] It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in your aqueous medium.[5] When diluting, it is advisable to pre-warm both the stock solution and the aqueous medium to 37°C to minimize precipitation.[5]
Q5: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution is a common issue with compounds that have lower solubility in aqueous solutions. Here are some strategies to mitigate this:
-
Gradient Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5]
-
Increase Final Volume: Diluting to a larger final volume will result in a lower final concentration of both the compound and the organic solvent, which can help maintain solubility.
-
Use of Co-solvents or Surfactants: For in vivo preparations, co-solvents like PEG300 and surfactants like Tween-80 are often used to improve solubility and stability in aqueous environments.[2][4]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[6] Ensure the pH of your final solution is compatible with maintaining the solubility of this compound.
Q6: How should I store my this compound solutions?
A6: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[1][4] If stored at -20°C, solutions should be used within one month.[1][3] For -80°C storage, the stability can extend from 6 months to a year.[3][4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values may vary depending on the specific product and experimental conditions.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| In Vitro Solvents | ||||
| DMSO | 68 | 197.77 | Use fresh, anhydrous DMSO. | [4] |
| DMSO | 67 | 194.86 | Warmed. | [1] |
| DMSO | 30 | 87.25 | Requires sonication. | [3] |
| DMSO | 11 | 31.99 | Use fresh, anhydrous DMSO. | [4] |
| DMSO | 7 | 22.77 | Requires sonication and warming to 60°C. | [2] |
| Water | >5 | >14.54 | ||
| Water | 60 | [4] | ||
| Water | 59 | 171.59 | Warmed. | [1] |
| Water | 3.33 | 9.69 | Requires sonication and warming to 60°C. | [3] |
| Ethanol | Insoluble | Insoluble | [1][4] | |
| In Vivo Formulations | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 | ≥ 1.63 | Clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 | ≥ 1.63 | Clear solution. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 0.5 | ≥ 1.63 | Clear solution. | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need approximately 3.44 mg (Molecular Weight: 343.83 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath set to 37-60°C for 5-10 minutes, with intermittent vortexing.[2][3]
-
-
Final Check: Once the solution is clear and all solid has dissolved, allow it to cool to room temperature.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a step-by-step workflow for troubleshooting common solubility problems encountered with this compound.
Hydroxyfasudil Signaling Pathway
Hydroxyfasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This diagram illustrates its mechanism of action.
References
Technical Support Center: Optimizing Hydroxyfasudil Concentration for ROCK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Hydroxyfasudil concentration for maximum Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxyfasudil and how does it inhibit ROCK?
Hydroxyfasudil is the active metabolite of Fasudil, a potent inhibitor of Rho-associated kinases (ROCK1 and ROCK2).[1][2] It functions as a competitive inhibitor at the ATP-binding site of the ROCK kinase domain.[2] By blocking ROCK activity, Hydroxyfasudil prevents the phosphorylation of downstream substrates, leading to the disassembly of actin stress fibers, reduced cell contractility, and vasodilation.[3][4][5]
Q2: What is the optimal concentration of Hydroxyfasudil to use for ROCK inhibition in cell culture?
The optimal concentration of Hydroxyfasudil can vary depending on the cell type and the specific experimental conditions. However, a good starting point is to perform a dose-response experiment. Based on its IC50 values, a common concentration range for cell-based assays is between 0.1 µM and 100 µM.[6][7] For many cell lines, significant inhibition of ROCK signaling is observed at concentrations around 1-10 µM.[7]
Q3: How do I prepare a stock solution of Hydroxyfasudil?
Hydroxyfasudil is typically soluble in DMSO.[7][8] To prepare a stock solution, dissolve the powdered Hydroxyfasudil in fresh, anhydrous DMSO to a concentration of 10 mM.[8] This stock solution can then be further diluted in cell culture medium or assay buffer to the desired working concentration. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: How can I measure the effectiveness of Hydroxyfasudil in my experiment?
The inhibition of ROCK activity by Hydroxyfasudil can be assessed through several methods:
-
Western Blotting: This is a common method to detect the phosphorylation status of direct ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 (T853) or Myosin Light Chain 2 (MLC2).[9][10][11] A decrease in the phosphorylation of these substrates indicates successful ROCK inhibition.
-
ELISA-based Assays: Commercially available ROCK activity assay kits provide a quantitative method to measure ROCK activity in cell lysates or purified enzyme preparations.[12][13][14] These assays often utilize a plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1) and detect its phosphorylation using a specific antibody.[12][14]
-
Phenotypic Assays: The inhibition of ROCK often leads to observable changes in cell morphology and behavior. These can be assessed through assays such as cell migration, invasion, or tube formation assays.[5][15]
Data Presentation
Table 1: In Vitro Inhibitory Potency of Hydroxyfasudil
| Target | IC50 Value |
| ROCK1 | 0.73 µM[6][7][8] |
| ROCK2 | 0.72 µM[6][7][8] |
| PKA | 37 µM[6][7] |
Table 2: Recommended Concentration Ranges for Hydroxyfasudil
| Application | Concentration Range | Reference |
| Cell-based Assays | 0.1 - 100 µM | [6][7] |
| In vivo (animal models) | 3 - 10 mg/kg (i.p.) | [6] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-MYPT1
This protocol describes the detection of phosphorylated MYPT1 (pMYPT1) as a measure of ROCK inhibition.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of Hydroxyfasudil (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[9][11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[9][11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MYPT1 (e.g., Thr853) overnight at 4°C.[9] Also, probe a separate membrane or strip the first membrane and re-probe with an antibody for total MYPT1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9][11] Quantify the band intensities to determine the ratio of pMYPT1 to total MYPT1.
Protocol 2: In Vitro ROCK Activity Assay (ELISA-based)
This protocol provides a general workflow for using a commercial ELISA-based ROCK activity assay kit.[12][14]
-
Prepare Reagents: Reconstitute and dilute all kit components (e.g., kinase buffer, ATP, antibodies) as per the manufacturer's instructions.
-
Sample Preparation: Prepare cell lysates as described in the Western blotting protocol or use purified ROCK enzyme.
-
Kinase Reaction: Add the diluted cell lysate or purified ROCK enzyme to the wells of the substrate-coated plate. Initiate the kinase reaction by adding the ATP-containing reaction buffer.[12]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[12]
-
Detection:
-
Wash the wells to remove the kinase reaction mixture.
-
Add the primary antibody (anti-phospho-substrate) and incubate for 1 hour at room temperature.[12]
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.[12]
-
Wash the wells and add the substrate solution. Stop the reaction with the stop solution.[12]
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the ROCK activity.[12]
Mandatory Visualizations
Caption: The RhoA/ROCK signaling pathway and the point of inhibition by Hydroxyfasudil.
Caption: General experimental workflow for assessing Hydroxyfasudil-mediated ROCK inhibition.
Troubleshooting Guide
Q5: I am not observing any effect of Hydroxyfasudil on my cells. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | Ensure the Hydroxyfasudil is from a reputable source and has been stored correctly. Consider purchasing a new batch. |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). The optimal concentration can be cell-type specific. |
| Solubility Issues | Ensure the Hydroxyfasudil is fully dissolved in the stock solution. If precipitation is observed upon dilution in aqueous media, try pre-warming the media and stock solution to 37°C before mixing.[8] |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. High cell confluency can sometimes alter signaling pathways. |
| Incubation Time | The time required to observe an effect can vary. For signaling events (e.g., phosphorylation), a short incubation time (30-60 minutes) may be sufficient. For phenotypic changes, longer incubation times (24-48 hours) might be necessary.[11] |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in ROCK activity. Consider using a more sensitive method or a different downstream readout. |
Q6: I am seeing high background in my Western blot for phosphorylated proteins. How can I reduce it?
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Washing Steps | Increase the number and/or duration of the washing steps after antibody incubations to remove non-specific binding. |
| Lysis Buffer Composition | Ensure that the lysis buffer contains adequate concentrations of phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis. |
Q7: My ELISA-based ROCK activity assay is giving inconsistent results. What should I check?
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the plate. |
| Incomplete Washing | Make sure to completely remove the liquid from the wells during each wash step to minimize background.[12] |
| Reagent Instability | Use freshly prepared reagents and avoid repeated freeze-thaw cycles of sensitive components like ATP and the kinase.[16] |
| Plate Reader Settings | Verify that the correct wavelength (typically 450 nm) and other settings are being used on the microplate reader.[12] |
| Standard Curve Issues | Ensure the standard curve is prepared accurately and covers the expected range of activity in your samples.[17] |
References
- 1. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adooq.com [adooq.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 13. ROCK Activity Assays and Western blotting [bio-protocol.org]
- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 15. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Hydroxyfasudil Solutions: Technical Support on Long-Term Stability
For researchers, scientists, and drug development professionals utilizing Hydroxyfasudil, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the long-term stability of Hydroxyfasudil in various solvents, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Hydroxyfasudil Stability Data
The long-term stability of Hydroxyfasudil in solution is influenced by the solvent, storage temperature, and exposure to light. While comprehensive data across all possible solvents is limited in publicly available literature, the following tables summarize the existing stability information and provide general guidelines for laboratory use.
Table 1: Reported Stability of Hydroxyfasudil and Fasudil (B1672074) Solutions
| Compound | Solvent/Matrix | Storage Condition | Time Point | Stability (% Remaining) |
| Hydroxyfasudil | Human Plasma | Short-term (24h), Long-term (30 days), Freeze/Thaw Cycles | Up to 30 days | > 94%[1] |
| Fasudil | Cell Culture Medium | 2-8°C | 6 days | Stable |
| Fasudil | Cell Culture Medium | 37°C, 5% CO2 | Up to 2 days | Stable |
| Hydroxyfasudil HCl | DMSO | -80°C | 1 year | As per supplier recommendation |
| Hydroxyfasudil HCl | DMSO | -20°C | 1 month | As per supplier recommendation[2] |
| Hydroxyfasudil | DMSO | -80°C | 2 years | As per supplier recommendation |
| Hydroxyfasudil | DMSO | -20°C | 1 year | As per supplier recommendation[3] |
Note: The stability of fasudil in cell culture medium provides an indication of its stability in aqueous solutions under common experimental conditions.
Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise during the handling and storage of Hydroxyfasudil solutions.
Frequently Asked Questions (FAQs)
Q1: My Hydroxyfasudil solution has been stored at -20°C for a few weeks. Is it still usable?
A1: Based on supplier recommendations, a DMSO stock solution of Hydroxyfasudil is stable for up to one month at -20°C.[2] For optimal results, it is always best to use freshly prepared solutions or to aliquot stock solutions to avoid repeated freeze-thaw cycles. If you observe any precipitation or color change, it is advisable to prepare a fresh solution.
Q2: I need to prepare an aqueous solution of Hydroxyfasudil for my cell-based assay. What is the recommended procedure and storage?
A2: It is highly recommended to prepare aqueous solutions of Hydroxyfasudil fresh on the day of the experiment.[3] You can prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium immediately before use. Avoid storing aqueous solutions for extended periods, even at 4°C, as they are generally less stable than organic stock solutions.
Q3: Can I store my Hydroxyfasudil stock solution at room temperature?
A3: No, storing Hydroxyfasudil solutions at room temperature is not recommended due to the increased risk of degradation. For long-term storage of DMSO stock solutions, -80°C is the preferred temperature.
Q4: I observed some precipitate in my Hydroxyfasudil solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. You can try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and vortexing. If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one. To prevent this, consider preparing stock solutions at a slightly lower concentration and ensure the compound is fully dissolved before freezing.
Q5: How should I protect my Hydroxyfasudil solutions from degradation?
A5: To minimize degradation, protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Store them at the recommended low temperatures (-20°C or -80°C) and in airtight containers to prevent solvent evaporation and oxidation. Aliquoting stock solutions is a crucial step to avoid contamination and degradation from repeated freeze-thaw cycles.
Experimental Protocols
Detailed experimental protocols for assessing the stability of Hydroxyfasudil are crucial for validating its use in specific applications. Below are generalized protocols for a forced degradation study and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study of Hydroxyfasudil
This study is designed to identify potential degradation products and degradation pathways of Hydroxyfasudil under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Hydroxyfasudil in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Incubate the powdered Hydroxyfasudil at an elevated temperature (e.g., 105°C) for a specified period. Dissolve the stressed powder in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as HPLC with UV detection. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on fasudil-related substance detection).[4]
-
Injection Volume: 20 µL.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Analyze the forced degradation samples to ensure that the peaks of the degradation products are well-resolved from the Hydroxyfasudil peak.
-
Linearity: Prepare a series of Hydroxyfasudil solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Hydroxyfasudil at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Hydroxyfasudil that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the analytical results.
-
Visualizations
Signaling Pathway
Caption: Hydroxyfasudil inhibits ROCK, preventing smooth muscle contraction.
Experimental Workflow
Caption: Workflow for a long-term stability study of Hydroxyfasudil.
References
- 1. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN108593831B - HPLC detection method of fasudil hydrochloride related substances - Google Patents [patents.google.com]
Addressing inconsistent results in Hydroxyfasudil experiments
Welcome to the technical support center for Hydroxyfasudil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent Rho-kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during your experiments with Hydroxyfasudil.
Question 1: We are observing significant batch-to-batch variability in the potency of Hydroxyfasudil. What could be the cause?
Answer: Batch-to-batch inconsistency is a frequent challenge. The root cause often lies in the compound's handling and preparation.
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Always ensure you are using a high-purity compound. Request and review the Certificate of Analysis (CoA) for each new batch to confirm its identity and purity.
-
Proper Storage is Critical: Hydroxyfasudil powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1][2] Improper storage can lead to degradation.
-
Consistent Stock Solution Preparation:
-
Use high-quality, anhydrous DMSO to prepare stock solutions.[1][3] Hydroxyfasudil is soluble in DMSO at concentrations up to 68 mg/mL.[1]
-
Moisture in DMSO can reduce the solubility of Hydroxyfasudil, leading to precipitation and an inaccurate stock concentration.[1] Always use fresh, high-grade DMSO.
-
For consistent results, it is advisable to sonicate the solution to ensure complete dissolution.[3]
-
Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
-
Question 2: The IC50 value of Hydroxyfasudil in our cell-based assays is inconsistent between experiments. What are the potential causes and solutions?
Answer: Fluctuations in IC50 values in cell-based assays can be attributed to several factors, ranging from cell culture conditions to the specifics of the assay protocol.
Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Ensure your cells are healthy and in a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors.
-
Maintain a consistent cell seeding density across all experiments. Use a hemocytometer or automated cell counter for accurate cell counts.
-
-
Serum Concentration:
-
Variations in serum concentration in the culture medium can impact cell growth and the apparent efficacy of Hydroxyfasudil. Maintain a consistent serum percentage across all experiments.
-
For some experiments, serum starvation prior to treatment can help synchronize cells and provide more consistent results.
-
-
Assay Incubation Time:
-
The duration of drug exposure can significantly influence the apparent IC50. Standardize the incubation time with Hydroxyfasudil across all experiments.
-
-
Solubility in Media:
-
While Hydroxyfasudil is soluble in DMSO, it may precipitate when diluted into aqueous cell culture media.
-
To avoid precipitation, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before adding it to the cell culture medium.[3]
-
Pre-warming the culture medium to 37°C before adding the compound can also help prevent precipitation.[3]
-
Question 3: We are seeing unexpected or off-target effects in our experiments. Is this a known issue with Hydroxyfasudil?
Answer: Hydroxyfasudil is a potent and selective ROCK inhibitor, but like most kinase inhibitors, the possibility of off-target effects exists, particularly at higher concentrations.
Troubleshooting Steps:
-
Concentration-Dependent Effects:
-
Hydroxyfasudil has IC50 values of 0.73 µM and 0.72 µM for ROCK1 and ROCK2, respectively.[1][2][3][4]
-
At higher concentrations, it can inhibit other kinases. For example, the IC50 for PKA is 37 µM, which is approximately 50-fold higher than for ROCKs.[2][5]
-
It is crucial to perform dose-response experiments to determine the optimal concentration range for specific ROCK inhibition in your system.
-
-
Control Experiments:
-
Include appropriate controls in your experiments. This could involve using a structurally different ROCK inhibitor to confirm that the observed phenotype is due to ROCK inhibition.
-
For cellular experiments, consider using siRNA or other genetic approaches to knock down ROCK1 and/or ROCK2 to validate the pharmacological findings.
-
-
Review the Literature:
Data Presentation
Table 1: Inhibitory Potency of Hydroxyfasudil
| Target | IC50 Value (µM) | Reference |
| ROCK1 | 0.73 | [1][2][3][4] |
| ROCK2 | 0.72 | [1][2][3][4] |
| PKA | 37 | [2][5] |
Table 2: Solubility of Hydroxyfasudil
| Solvent | Concentration | Notes | Reference |
| DMSO | 68 mg/mL (197.77 mM) | Use fresh, anhydrous DMSO. | [1] |
| Water | 60 mg/mL | [1] | |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of Hydroxyfasudil Stock Solution
-
Materials: Hydroxyfasudil powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the Hydroxyfasudil powder to equilibrate to room temperature before opening the vial. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of Hydroxyfasudil in anhydrous DMSO. For example, for 1 mg of Hydroxyfasudil (MW: 343.83 g/mol for HCl salt), add 290.84 µL of DMSO.[5] c. Vortex and sonicate the solution to ensure complete dissolution. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -80°C.
Protocol 2: General Cell-Based Assay for ROCK Inhibition
-
Materials: Cells of interest, complete culture medium, serum-free medium, Hydroxyfasudil stock solution, assay-specific reagents (e.g., for Western blotting, immunofluorescence, or cell viability).
-
Procedure: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. (Optional) The following day, replace the complete medium with serum-free medium and incubate for a specified period to synchronize the cells. c. Prepare serial dilutions of Hydroxyfasudil in the appropriate culture medium. It is recommended to perform a two-step dilution: first in DMSO, then in the medium, ensuring the final DMSO concentration is below 0.5% (ideally ≤0.1%).[6] d. Treat the cells with the desired concentrations of Hydroxyfasudil or vehicle control (medium with the same final DMSO concentration) for the predetermined incubation time. e. After incubation, proceed with the specific assay to measure the downstream effects of ROCK inhibition (e.g., phosphorylation of MYPT1, changes in cell morphology, or cell migration).
Visualizations
Caption: The Rho-Kinase (ROCK) signaling pathway and the inhibitory action of Hydroxyfasudil.
Caption: A general experimental workflow for assessing the effects of Hydroxyfasudil.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results.
References
Hydroxyfasudil Cytotoxicity Assessment in Primary Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of Hydroxyfasudil (B1673953) in primary cell lines. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of available data to facilitate reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxyfasudil and what is its primary mechanism of action?
A1: Hydroxyfasudil is the active metabolite of Fasudil (B1672074), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] ROCKs are key regulators of the actin cytoskeleton and are involved in various cellular processes, including contraction, adhesion, migration, and apoptosis.[2][3] By inhibiting ROCK, Hydroxyfasudil influences these downstream pathways.
Q2: What are the known signaling pathways affected by Hydroxyfasudil that are relevant to cytotoxicity?
A2: Hydroxyfasudil's inhibition of ROCK can impact several signaling pathways implicated in cell survival and death. A key pathway is the PTEN/Akt signaling cascade. Activated ROCK can phosphorylate and activate PTEN, which in turn inhibits the pro-survival Akt pathway, leading to apoptosis. By inhibiting ROCK, Hydroxyfasudil can prevent this cascade and promote cell survival.[4] Additionally, the Rho/ROCK pathway has been linked to the JAK/STAT and apoptosis pathways.[5]
Q3: What are the typical concentrations of Hydroxyfasudil used in cell culture experiments?
A3: The effective concentration of Hydroxyfasudil can vary depending on the cell type and the specific experimental endpoint. For ROCK inhibition, the IC50 values are approximately 0.73 µM for ROCK1 and 0.72 µM for ROCK2.[1] In cell-based assays, concentrations ranging from 0.1 to 100 µM have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell line and assay.
Q4: Is Hydroxyfasudil expected to be cytotoxic to primary cells?
A4: The cytotoxic potential of Hydroxyfasudil on primary cells is context-dependent. In some scenarios, it has shown protective effects against apoptosis, for instance, in primary hippocampal neurons exposed to neurotoxins.[4][6] However, like many kinase inhibitors, at higher concentrations or in specific cell types, it may induce cytotoxicity.[7] For its parent compound, Fasudil, an IC50 for cytotoxicity in Human Umbilical Vein Endothelial Cells (HUVECs) has been reported to be 52 µM.[8]
Q5: How can I distinguish between apoptosis and necrosis induced by Hydroxyfasudil?
A5: To differentiate between apoptosis and necrosis, a combination of assays is recommended. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Increased viability at high Hydroxyfasudil concentrations | Compound interference with assay chemistry | Run a cell-free control with Hydroxyfasudil to check for direct reduction of the tetrazolium salt (e.g., MTT). |
| Induction of metabolic stress response | High concentrations of the inhibitor might induce a stress response that increases mitochondrial reductase activity without an actual increase in cell number. Corroborate results with an alternative viability assay (e.g., LDH release or a direct cell counting method). | |
| Low signal or absorbance readings | Low cell density | Optimize the initial cell seeding density for your primary cell line. |
| Insufficient incubation time | Ensure the incubation time with the viability reagent (e.g., MTT) is adequate for signal development (typically 1-4 hours). | |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient solubilization time. |
Guide 2: High Background or Low Signal in Apoptosis/Necrosis Assays (LDH, Annexin V/PI)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background in LDH assay (high spontaneous release) | High endogenous LDH in serum | Use a lower serum concentration in your culture medium during the assay or use serum-free medium if tolerated by the cells. |
| Cell handling-induced damage | Handle cells gently during media changes and reagent addition to avoid mechanical damage to the cell membrane. | |
| Low signal in LDH assay despite visible cell death | Timing of the assay | LDH is released during late-stage apoptosis or necrosis. If Hydroxyfasudil induces a slow apoptotic process, extend the treatment duration. |
| Inhibition of LDH enzyme by the compound | Test for direct inhibition by adding Hydroxyfasudil to the positive control (lysed cells) and check for a reduction in signal. | |
| Weak or no signal in Annexin V/PI assay | Insufficient induction of apoptosis | Optimize the concentration of Hydroxyfasudil and the treatment duration. Include a known apoptosis inducer as a positive control. |
| Inadequate fixation and/or permeabilization (if applicable) | Ensure proper fixation and permeabilization steps are followed according to the protocol to allow antibody/dye access. | |
| Incorrect compensation settings in flow cytometry | Use single-stained controls (Annexin V only, PI only) to set up proper compensation for spectral overlap. |
Quantitative Data Summary
The following tables summarize the available quantitative data for Hydroxyfasudil and its parent compound, Fasudil. Note that specific cytotoxic IC50 values for Hydroxyfasudil in primary cell lines are limited in the reviewed literature.
Table 1: Inhibitory Concentration (IC50) of Hydroxyfasudil against ROCK Kinases
| Compound | Target | IC50 (µM) | Reference |
| Hydroxyfasudil | ROCK1 | 0.73 | [1] |
| Hydroxyfasudil | ROCK2 | 0.72 | [1] |
Table 2: Cytotoxicity Data for Fasudil (Parent Compound of Hydroxyfasudil)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Fasudil | Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 52 | [8] |
| Fasudil | Small-Cell Lung Cancer (NCI-H1339) | CCK-8 | ~232 (76.04 µg/mL) | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of Hydroxyfasudil on the metabolic activity of primary cells as an indicator of cell viability.
Materials:
-
Primary cells in culture
-
Hydroxyfasudil stock solution (in DMSO or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Hydroxyfasudil in culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration). Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Primary cells in culture
-
Hydroxyfasudil stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer from the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells in culture
-
Hydroxyfasudil stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with Hydroxyfasudil for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's recommendations.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible.
Visualizations
Caption: Hydroxyfasudil's mechanism of action on the ROCK-PTEN-Akt signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: A logical troubleshooting guide for cytotoxicity assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hydroxyfasudil Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxyfasudil.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxyfasudil and what is its primary mechanism of action in cancer cells?
A1: Hydroxyfasudil is the active metabolite of Fasudil, a potent inhibitor of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2).[1] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in various cellular processes, including cell adhesion, migration, proliferation, and survival.[2] By inhibiting ROCK, Hydroxyfasudil can suppress cancer cell migration, invasion, and proliferation, and in some cases, induce apoptosis.[1][3]
Q2: I am observing a gradual decrease in the efficacy of Hydroxyfasudil in my long-term cell culture experiments. Could this be acquired resistance?
A2: Yes, a diminished response to the drug over time is a hallmark of acquired resistance. To confirm this, you should compare the half-maximal inhibitory concentration (IC50) of Hydroxyfasudil in your long-term treated cells to the initial parental cell line.[4] A significant increase in the IC50 value indicates the development of acquired resistance.[5][6]
Q3: What are the potential molecular mechanisms that could mediate resistance to Hydroxyfasudil?
A3: While specific mechanisms for Hydroxyfasudil resistance are still under investigation, resistance to ROCK inhibitors and other targeted therapies can arise from several factors:
-
Overexpression of Drug Efflux Pumps: ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[7][8] Fasudil has been shown to overcome resistance to other chemotherapeutics by inhibiting the ROCK2/ABCG2 pathway, suggesting a potential role for ABCG2 in resistance to ROCK inhibitors themselves.[9]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the ROCK pathway by upregulating alternative pro-survival signaling pathways.[10] These can include pathways like PI3K/Akt/mTOR or MAPK/ERK, which can promote cell growth and survival independently of ROCK signaling.[10]
-
Alterations in the Drug Target: Although not yet documented for Hydroxyfasudil, mutations in the drug target (ROCK1 or ROCK2) could potentially alter the drug binding site and reduce the inhibitory effect of the compound.
Q4: Can combination therapy be used to overcome Hydroxyfasudil resistance?
A4: Yes, combination therapy is a promising strategy. Combining Hydroxyfasudil with other anti-cancer agents can create synergistic effects and potentially circumvent resistance mechanisms. For example, Fasudil has been shown to enhance the sensitivity of cancer cells to conventional chemotherapies like temozolomide (B1682018) and gemcitabine.[9] Combining Hydroxyfasudil with inhibitors of potential bypass pathways (e.g., PI3K or MEK inhibitors) could also be a viable strategy to explore.[11]
Troubleshooting Guides
Problem 1: Unexpectedly High IC50 Value in a Supposedly Sensitive Cell Line
| Possible Cause | Troubleshooting Steps |
| Drug Inactivity | 1. Ensure Hydroxyfasudil is properly stored and protected from light and temperature fluctuations. 2. Prepare fresh drug stocks from powder for each experiment. 3. Confirm the final concentration of the drug in the culture medium. |
| Cell Line Health/Identity | 1. Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cell line. 2. Regularly check for mycoplasma contamination. 3. Use cells at a low passage number to avoid genetic drift. |
| Assay Conditions | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[12] 2. Ensure a homogenous single-cell suspension before seeding to avoid clumping. 3. Minimize "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS. |
Problem 2: Developing a Hydroxyfasudil-Resistant Cell Line
| Issue | Recommendation |
| High Rate of Cell Death | 1. Start with a lower initial concentration of Hydroxyfasudil, for example, the IC20 (the concentration that inhibits 20% of cell growth). 2. Increase the drug concentration more gradually, allowing the cells more time to adapt at each step. |
| Slow Development of Resistance | 1. Ensure consistent drug pressure by changing the medium with fresh Hydroxyfasudil regularly. 2. Confirm that the parental cell line has a stable and reproducible IC50 value. |
| Loss of Resistant Phenotype | 1. Once a resistant cell line is established, it may need to be maintained in a continuous low dose of Hydroxyfasudil to retain the resistant phenotype. 2. Create frozen stocks of the resistant cells at various passages. |
Quantitative Data Presentation
The following table provides an example of how to present IC50 data when comparing a parental (sensitive) cell line to a newly developed Hydroxyfasudil-resistant cell line.
| Cell Line | Treatment | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental U87-MG | Hydroxyfasudil | 15.2 ± 1.8 | 1.0 |
| U87-MG-HFR | Hydroxyfasudil | 85.7 ± 5.3 | 5.6 |
This table presents hypothetical data for illustrative purposes. Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
The following table shows an example of how Fasudil can decrease the IC50 of another chemotherapeutic agent in resistant cells, illustrating a synergistic effect.
| Cell Line | Treatment | IC50 of TMZ (µM) |
| U251R (TMZ-Resistant) | TMZ alone | 1354.5 |
| U251R (TMZ-Resistant) | TMZ + 4 µM Fasudil | 625.3 |
| U251R (TMZ-Resistant) | TMZ + 10 µM Fasudil | 301.2 |
Data adapted from a study on Fasudil and Temozolomide (TMZ) in glioma cells.[9]
Experimental Protocols
Protocol 1: Development of a Hydroxyfasudil-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating concentrations of Hydroxyfasudil.[4]
-
Determine the initial IC50: First, determine the IC50 of Hydroxyfasudil for the parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing Hydroxyfasudil at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the concentration of Hydroxyfasudil in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). If significant cell death occurs, maintain the cells at the current concentration for a longer period or return to the previous lower concentration.
-
Repeat Cycles: Continue this process of dose escalation until the cells are able to proliferate in a concentration of Hydroxyfasudil that is 5-10 times the initial IC50.
-
Validation of Resistance: Periodically (e.g., every 5-10 passages), determine the IC50 of Hydroxyfasudil in the treated cell population and compare it to the parental cell line. A stable and significantly higher IC50 confirms the resistant phenotype.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool using limiting dilution.
-
Cryopreservation: It is crucial to freeze down vials of the resistant cells at different stages of development.
Protocol 2: Cell Viability Assay (CCK-8) to Determine IC50
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of Hydroxyfasudil in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Hydroxyfasudil. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Hydroxyfasudil signaling pathway and resistance mechanisms.
Caption: Workflow for developing a Hydroxyfasudil-resistant cell line.
Caption: Troubleshooting guide for investigating Hydroxyfasudil resistance.
References
- 1. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Rho-Associated Kinase 1/2 Attenuates Tumor Growth in Murine Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasudil increases temozolomide sensitivity and suppresses temozolomide-resistant glioma growth via inhibiting ROCK2/ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
How to prevent degradation of Hydroxyfasudil during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Hydroxyfasudil (B1673953), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to mitigate degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of Hydroxyfasudil?
A1: It is recommended to prepare high-concentration stock solutions of Hydroxyfasudil in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] A typical stock solution concentration is 10 mM. Ensure the DMSO is of high purity and free of water, as moisture can affect the solubility and stability of the compound.[2]
Q2: What are the optimal storage conditions for Hydroxyfasudil powder and stock solutions?
A2: Proper storage is critical to prevent degradation. The powdered form of Hydroxyfasudil is stable for up to three years when stored at -20°C.[2] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[2][3]
Q3: How stable is Hydroxyfasudil in aqueous solutions and cell culture media?
A3: The stability of Hydroxyfasudil in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other components. While specific data for various buffers is limited, it is known that fasudil (B1672074), the parent compound of Hydroxyfasudil, is stable in PBS buffer at 37°C for extended periods.[4] For cell culture experiments, it is best practice to dilute the stock solution into the medium immediately before use.[5] The stability of fasudil has been demonstrated in cell culture medium for up to two days at 37°C.[6]
Q4: Is Hydroxyfasudil sensitive to light?
A4: Many small molecule inhibitors are sensitive to light. To minimize the risk of photodegradation, it is recommended to protect Hydroxyfasudil powder and solutions from prolonged exposure to light by using amber vials or by wrapping containers in foil.[5]
Q5: How many times can I freeze and thaw my Hydroxyfasudil stock solution?
A5: To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[5] Aliquoting the stock solution into single-use volumes upon preparation is the best practice to prevent degradation that can occur with multiple freeze-thaw events.[7] Studies on fasudil and hydroxyfasudil in human plasma have shown good stability through repeated freeze-thaw cycles, but adopting best practices for in vitro experiments is still advised.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of Hydroxyfasudil in stock or working solutions. | • Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.• Verify the age and storage conditions of the stock solution. If in doubt, prepare a fresh stock solution from new powder.• Perform a quality control check of your Hydroxyfasudil stock, if possible, using an analytical method like HPLC. |
| Precipitation observed when diluting stock solution into aqueous buffer or cell culture medium. | The concentration of Hydroxyfasudil exceeds its solubility in the aqueous medium, or "solvent shock" from rapid dilution. | • Ensure the final concentration of DMSO in your working solution is low (typically <0.1%) to avoid both solubility issues and cytotoxicity.[5]• Add the DMSO stock solution to the aqueous buffer or medium slowly while vortexing or mixing to ensure proper dispersion.• Pre-warm the aqueous buffer or medium to the experimental temperature before adding the Hydroxyfasudil stock solution.[9] |
| Loss of compound activity over the course of a long-term experiment (e.g., >24 hours). | Gradual degradation of Hydroxyfasudil at physiological temperatures (37°C) in the experimental medium. | • For long-term experiments, consider replenishing the medium with freshly prepared Hydroxyfasudil at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.• If feasible, perform a time-course experiment to assess the stability of Hydroxyfasudil under your specific experimental conditions. |
| Unexpected cellular toxicity. | The final concentration of the solvent (e.g., DMSO) is too high. | • Calculate the final solvent concentration in your working solution and ensure it is below the tolerance level for your specific cell type (generally <0.1%).[5]• Run a vehicle control (medium with the same final concentration of solvent) to differentiate between compound- and solvent-induced toxicity. |
Stability of Hydroxyfasudil Under Various Conditions
| Condition | Stability | Recommendation | Citation |
| Powder (Solid State) | Stable for 3 years at -20°C. | Store in a tightly sealed container, protected from light and moisture. | [2] |
| DMSO Stock Solution | Stable for 1 year at -80°C, 1 month at -20°C. | Aliquot into single-use volumes to avoid freeze-thaw cycles. | [2][3] |
| Human Plasma | Good stability under repeated freeze/thaw cycles, and for 24h (short-term) and 30 days (long-term) storage. | Standard bioanalytical sample handling procedures are appropriate. | [8] |
| Cell Culture Medium (e.g., DMEM/F12) | Fasudil is stable for up to 2 days at 37°C. | Prepare fresh working solutions for each experiment. For long-term incubations, consider replenishing the medium. | [6] |
| Aqueous Buffer (e.g., PBS) | Fasudil is stable in PBS at 37°C for at least 40 hours. | Use freshly prepared solutions for optimal results. | [4] |
Experimental Protocols
Protocol for Preparation of Hydroxyfasudil Stock Solution
-
Materials:
-
Hydroxyfasudil powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
-
Procedure:
-
Calculation: Determine the mass of Hydroxyfasudil powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
-
Weighing: Carefully weigh the calculated amount of Hydroxyfasudil powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.
-
Protocol for Assessing Hydroxyfasudil Stability by HPLC
This protocol provides a general framework for assessing the stability of Hydroxyfasudil in a specific experimental solution.
-
Materials:
-
Hydroxyfasudil
-
Experimental buffer or medium
-
HPLC system with a C18 column and UV detector
-
Appropriate mobile phase (e.g., a gradient of phosphate (B84403) buffer and methanol)[9]
-
-
Procedure:
-
Sample Preparation: Prepare a solution of Hydroxyfasudil in your experimental buffer or medium at the desired concentration.
-
Initial Analysis (Time 0): Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial peak area of Hydroxyfasudil.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of Hydroxyfasudil at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal Fasudil, a Rho-Kinase Inhibitor, for Prolonged Pulmonary Preferential Vasodilation in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108593831B - HPLC detection method of fasudil hydrochloride related substances - Google Patents [patents.google.com]
- 10. file.selleckchem.com [file.selleckchem.com]
Hydroxyfasudil Hydrochloride: A Technical Guide to Storage, Handling, and Experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Hydroxyfasudil hydrochloride in a laboratory setting. Below you will find comprehensive guidance on best practices for storage and handling, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored under specific temperature conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] The product should be stored in a tightly closed container, away from moisture.[1][3]
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, it is advised to use a fresh, anhydrous solvent such as DMSO.[2][4] For dissolving the compound, sonication or gentle warming (up to 60°C) can be applied to aid dissolution.[1] It is important to note that moisture-absorbing DMSO can reduce the solubility of this compound.[4]
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] For storage, the stock solution in a solvent can be kept at -80°C for up to 2 years or at -20°C for up to 1 year.[1][4]
Q4: What should I do if the compound precipitates out of solution during my experiment?
A4: If precipitation occurs, especially when diluting a DMSO stock solution into an aqueous medium, you can try pre-warming both the stock solution and the culture medium to 37°C before dilution.[2] Gentle warming and sonication can also be used to help redissolve the compound.[2] It is often recommended to prepare working solutions fresh for immediate use.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Inappropriate solvent | Check the solubility data. This compound is soluble in DMSO and water but insoluble in ethanol.[4] |
| Low-quality or wet solvent | Use fresh, high-purity, anhydrous DMSO. Moisture can significantly decrease solubility.[2][4] | |
| Insufficient mixing | Use sonication or gentle warming to aid dissolution.[1] | |
| Precipitation in cell culture medium | Low aqueous solubility | Dilute the DMSO stock solution serially in DMSO before adding to the aqueous medium. Avoid adding a highly concentrated DMSO stock directly to the medium.[2] |
| Temperature shock | Pre-warm the stock solution and the culture medium to 37°C before mixing.[2] | |
| Inconsistent experimental results | Compound degradation | Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles.[4] |
| Inaccurate concentration | Verify the calculations for preparing the stock and working solutions. Ensure the compound was fully dissolved. | |
| Unexpected off-target effects | Inhibition of other kinases | Be aware that at higher concentrations, Hydroxyfasudil can inhibit other kinases like PKA, PKG, PKC, and MLCK.[5] Consider using the lowest effective concentration. |
Data at a Glance
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep in a tightly sealed container, away from moisture.[1][2][3] |
| 4°C | 2 years | Keep in a tightly sealed container, away from moisture.[1] | |
| In Solvent | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles.[2][4] |
| -20°C | 1 month - 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 7 mg/mL - 68 mg/mL | Sonication and warming can aid dissolution. Use fresh, anhydrous DMSO.[1][4][6] |
| Water | 3.33 mg/mL - >5 mg/mL | Sonication and warming to 60°C may be required.[1][6][7] |
| Ethanol | Insoluble |
Experimental Protocols & Visualizations
General Workflow for In Vitro Cell-Based Assays
This workflow outlines the typical steps for treating cultured cells with this compound.
Caption: General experimental workflow for in vitro cell-based assays.
Rho-Kinase (ROCK) Signaling Pathway Inhibition
Hydroxyfasudil is a potent inhibitor of ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton.
Caption: Inhibition of the ROCK signaling pathway by Hydroxyfasudil.
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.4383 mg.
-
Weigh out the calculated mass of the powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, use a sonicator or warm the solution gently at 37-60°C until it becomes clear.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Troubleshooting Logic for Solution Preparation
Caption: Troubleshooting decision tree for dissolving Hydroxyfasudil HCl.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. ヒドロキシファスジル 塩酸塩 水和物 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
Adjusting experimental protocols for different cell types with Hydroxyfasudil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hydroxyfasudil (B1673953) in various experimental settings. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hydroxyfasudil?
Hydroxyfasudil is a potent and specific inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It acts as an active metabolite of Fasudil (B1672074) and inhibits both ROCK1 and ROCK2 isoforms with high affinity, displaying IC50 values of 0.73 μM and 0.72 μM, respectively[1][2][3]. By inhibiting ROCK, Hydroxyfasudil interferes with the phosphorylation of downstream targets like Myosin Light Chain (MLC), which is crucial for actin cytoskeleton organization, cell contraction, migration, and proliferation[4][5].
Q2: What is a recommended starting concentration for Hydroxyfasudil in cell culture experiments?
The optimal concentration of Hydroxyfasudil is highly dependent on the cell type and the specific biological process being investigated. Based on published data, a starting range of 1 to 10 µM is effective for many cell lines[1][6][7]. For sensitive cell types or long-term experiments, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration.
Q3: How should I dissolve and store Hydroxyfasudil?
Hydroxyfasudil is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution[2][3]. For cell culture experiments, it is recommended to first dilute the stock solution in a serum-free medium before adding it to the final culture to avoid localized high concentrations of DMSO. Stock solutions in DMSO can be stored at -20°C for up to three years[1].
Q4: Can Hydroxyfasudil affect cell viability?
Yes, at higher concentrations, Hydroxyfasudil can impact cell viability. For instance, in MDA-MB-231 human breast cancer cells, concentrations up to 50 µM did not alter cell viability after 48 hours, but 100 µM showed a reduction in viability[8]. In contrast, for human urethral scar-derived fibroblasts, the IC50 for cell viability was found to be 58.09 µM at 24 hours and 50.93 µM at 48 hours[9]. It is imperative to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell type to establish a suitable working concentration.
Q5: How can I measure the effectiveness of ROCK inhibition by Hydroxyfasudil in my cells?
The most common method to assess ROCK activity is to measure the phosphorylation status of its downstream substrates. A widely used technique is Western blotting to detect the phosphorylated form of Myosin Binding Subunit (p-MBS) of Myosin Light Chain Phosphatase (MLCP)[10][11]. A decrease in the ratio of p-MBS to total MBS indicates successful ROCK inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Hydroxyfasudil treatment. | 1. Suboptimal Concentration: The concentration of Hydroxyfasudil may be too low for the specific cell type or experimental conditions. 2. Inactive Compound: Improper storage or handling may have degraded the compound. 3. Cell Line Insensitivity: The targeted pathway may not be active or critical in the chosen cell line. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Ensure Hydroxyfasudil is stored correctly and prepare fresh dilutions from a new stock. 3. Confirm ROCK expression and activity in your cell line. Consider using a positive control cell line known to be responsive to ROCK inhibitors. |
| High Cell Death or Cytotoxicity. | 1. Excessive Concentration: The concentration of Hydroxyfasudil is too high for the cell type. 2. Solvent Toxicity: High concentration of the solvent (e.g., DMSO) in the final culture medium. 3. Prolonged Incubation: The duration of treatment is too long, leading to cumulative toxic effects. | 1. Determine the optimal non-toxic concentration by performing a cell viability assay (e.g., MTT, Trypan Blue exclusion). 2. Ensure the final concentration of DMSO in the culture medium is below 0.1%. 3. Perform a time-course experiment to identify the shortest effective incubation time. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluence, or growth phase. 2. Inconsistent Drug Preparation: Errors in preparing or diluting the Hydroxyfasudil stock solution. 3. Experimental Technique: Variations in assay performance (e.g., scratching in a wound healing assay). | 1. Use cells within a consistent passage number range and ensure similar confluence at the time of treatment. 2. Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. 3. Standardize all experimental procedures and include appropriate positive and negative controls in every experiment. |
| Unexpected morphological changes in cells. | 1. Cytoskeletal Rearrangement: As a ROCK inhibitor, Hydroxyfasudil directly affects the actin cytoskeleton, which can lead to changes in cell shape and adhesion. 2. Off-target Effects: At very high concentrations, Hydroxyfasudil may have off-target effects. | 1. These changes are often an expected outcome of ROCK inhibition. Document and quantify these morphological alterations as part of your results. 2. Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. |
Quantitative Data Summary
Table 1: Recommended Concentrations of Hydroxyfasudil for Different Cell Types
| Cell Type | Application | Effective Concentration Range (µM) | Incubation Time | Reference |
| Human Aortic Endothelial Cells (HAEC) | Increase eNOS activity | 0 - 100 | Not Specified | [1] |
| Human Vascular Endothelial Cells | Measure eNOS expression | 0.1 - 100 | 18 hours | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibit VEGF-induced migration | 10 | 24 hours | [12] |
| Endothelial Progenitor Cells (EPCs) | Increase cell number | up to 10 | Not Specified | [7] |
| MDA-MB-231 (Breast Cancer) | Inhibit cell migration | 10 - 100 | 24 hours | [8] |
| HT1080 (Fibrosarcoma) | Inhibit lung metastasis | Not Specified | Not Specified | [13] |
| A549 (Lung Cancer) | Inhibit migration and invasion | Not Specified | Not Specified | [14] |
| Small-Cell Lung Cancer (SCLC) | Inhibit proliferation | IC50: ~76 µg/mL (~247 µM) | 24 - 48 hours | [15] |
| Hippocampal Neurons (in vitro) | Protect against propofol-induced apoptosis | 10 | 24 hours | [6] |
| PC12 Cells | Protect against 6-OHDA neurotoxicity | 50 | 24 hours (pretreatment) | [16] |
| Urethral Scar Fibroblasts | Inhibit proliferation | 12.5 - 50 | 24 - 48 hours | [9] |
Visualized Pathways and Workflows
Caption: The ROCK signaling pathway and the inhibitory action of Hydroxyfasudil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 4. Fasudil - Wikipedia [en.wikipedia.org]
- 5. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rho kinase inhibitor fasudil augments the number of functional endothelial progenitor cells in ex vivo cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Interpreting unexpected data from Hydroxyfasudil studies
Welcome to the technical support center for researchers using Hydroxyfasudil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected morphological changes or responses after Hydroxyfasudil treatment. What could be the cause?
A1: Unexpected cellular responses can arise from several factors:
-
Off-target effects: While Hydroxyfasudil is a potent ROCK inhibitor, at higher concentrations it may inhibit other serine/threonine kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2] It's crucial to use the lowest effective concentration to minimize off-target effects.
-
Cell-type specific responses: The Rho/ROCK signaling pathway regulates a wide array of cellular processes, including cell shape, motility, and survival.[3][4] The specific downstream effectors and their influence can vary significantly between different cell types, leading to diverse morphological outcomes.
-
ROCK isoform-specific functions: Hydroxyfasudil inhibits both ROCK1 and ROCK2 with similar potency.[2][4] However, these isoforms can have distinct, and sometimes opposing, functions. For example, in vascular smooth muscle cells, both isoforms modulate MYPT1 activity, but they can have different effects on cell morphology.[5]
Q2: I am observing inconsistent results in my animal model studies with Hydroxyfasudil. What should I check?
A2: Inconsistent in vivo results can be due to:
-
Pharmacokinetics: Hydroxyfasudil is an active metabolite of Fasudil (B1672074).[3] The conversion rate and subsequent bioavailability can be influenced by the administration route (oral vs. intravenous) and the animal's metabolism.[3][6][7] Ensure your dosing regimen and route are consistent and appropriate for your model.
-
Animal model variability: The underlying pathology of your disease model can influence the response to ROCK inhibition. For instance, the efficacy of Fasudil has been shown to differ between mouse models of ischemic stroke and spontaneously hypertensive rats.[6]
-
Blood-Brain Barrier (BBB) penetration: While Hydroxyfasudil can cross the BBB, its concentration in the central nervous system (CNS) will be different from plasma concentrations.[3][8] This is a critical consideration for neurological studies.
Q3: My Western blot results for downstream ROCK targets are not as expected. How can I troubleshoot this?
A3: Unexpected Western blot data for downstream targets of ROCK, such as phosphorylated Myosin Light Chain (p-MLC) or phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), can be addressed by:
-
Verifying antibody specificity: Ensure your primary antibodies are specific for the phosphorylated form of the target protein and have been validated for the species you are using.
-
Optimizing lysis and sample preparation: The phosphorylation state of proteins is transient. It is critical to use appropriate phosphatase inhibitors in your lysis buffer and process samples quickly on ice.
-
Checking for pathway crosstalk: The substrates of ROCK can also be phosphorylated by other kinases.[1] Consider the potential for crosstalk with other signaling pathways in your experimental system. For example, the PI3K/AKT pathway is a major regulator of cell survival and can be influenced by ROCK activity through PTEN.[9][10]
Troubleshooting Guides
Issue 1: Paradoxical Increase in Cell Motility or Invasion
| Potential Cause | Troubleshooting Steps |
| Compensatory signaling pathway activation | Investigate the activation of parallel pathways that regulate cell migration, such as the PI3K/AKT or MAPK pathways. Use specific inhibitors for these pathways in combination with Hydroxyfasudil to dissect the mechanism. |
| ROCK isoform-specific effects | Use siRNA to specifically knock down ROCK1 or ROCK2 to determine if the observed phenotype is isoform-specific.[5] |
| Off-target effects at high concentrations | Perform a dose-response experiment to determine the minimal effective concentration of Hydroxyfasudil that inhibits ROCK without causing paradoxical effects. Compare your results with known IC50 values. |
Issue 2: Unexpected Tissue-Specific Effects (e.g., Edema)
| Potential Cause | Troubleshooting Steps |
| Dual role of ROCK in barrier function | In some tissues, like the cornea, ROCK inhibition can have opposing effects on different cell layers.[11] For example, it can enhance endothelial barrier function while disrupting epithelial tight junctions.[11] Use cell-specific markers and imaging techniques to evaluate the integrity of different tissue layers. |
| Modulation of tight junction proteins | Analyze the expression and localization of tight junction proteins such as Occludin and ZO-1.[12] ROCK inhibition has been shown to alter the localization of these proteins.[11] |
| Fluid dynamics and transport | Evaluate changes in tissue hydration and permeability using appropriate assays. Correlate these findings with the observed histological changes. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Hydroxyfasudil IC50 for ROCK1 | 0.73 µM | In vitro kinase assay | [2] |
| Hydroxyfasudil IC50 for ROCK2 | 0.72 µM | In vitro kinase assay | [2] |
| Hydroxyfasudil IC50 for PKA | 37 µM | In vitro kinase assay, demonstrating lower potency for this off-target kinase. | [2] |
| Fasudil Oral Bioavailability (Hydroxyfasudil as metabolite) | ~69% of IV administration | Phase I clinical trial in healthy participants. | [3] |
| Hydroxyfasudil Half-life (t½) | ~5.54 h (oral), ~5.70 h (IV) | Phase I clinical trial in healthy participants. | [3] |
Experimental Protocols
Western Blot for Phosphorylated MYPT1 (p-MYPT1)
-
Cell Lysis: After treatment with Hydroxyfasudil, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against p-MYPT1 (e.g., Thr696) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
In Vitro Kinase Activity Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant ROCK enzyme, a specific substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of Hydroxyfasudil to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Measure the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that quantifies the remaining ATP or a fluorescence-based assay that detects the phosphorylated product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Hydroxyfasudil and determine the IC50 value by fitting the data to a dose-response curve.[13]
Visualizations
Caption: Core signaling pathway of Hydroxyfasudil via ROCK inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyl fasudil, an inhibitor of Rho signaling, improves erectile function in diabetic rats: a role for neuronal ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Hydroxyfasudil's In Vitro Activity
This technical support center is designed for researchers, scientists, and drug development professionals investigating the in vitro activity of Hydroxyfasudil. It provides answers to frequently asked questions and detailed troubleshooting guidance for experiments that may be affected by the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hydroxyfasudil?
A1: Hydroxyfasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits inhibitory activity against both ROCK1 and ROCK2 isoforms, with reported IC50 values of 0.73 μM and 0.72 μM, respectively.[1] By inhibiting ROCK, Hydroxyfasudil interferes with the phosphorylation of downstream substrates, which are involved in regulating the actin cytoskeleton, cell motility, and smooth muscle contraction.[2]
Q2: How do serum proteins, such as albumin, affect the in vitro activity of small molecule inhibitors like Hydroxyfasudil?
A2: Serum proteins, particularly human serum albumin (HSA), can bind to small molecules.[3] This interaction is a reversible process that sequesters the drug, reducing the concentration of the free, unbound fraction that is available to interact with its target enzyme.[4] According to the "free drug hypothesis," only the unbound drug is pharmacologically active. Therefore, the presence of serum or albumin in in vitro assays can lead to an underestimation of a compound's true potency, manifesting as an increase in the observed IC50 value.[3][4]
Q3: Is there specific data on the plasma protein binding of Hydroxyfasudil?
Q4: My IC50 value for Hydroxyfasudil in a cell-based assay containing fetal bovine serum (FBS) is significantly higher than the reported values from cell-free assays. Why is this?
A4: The discrepancy is likely due to the binding of Hydroxyfasudil to proteins within the fetal bovine serum, primarily bovine serum albumin (BSA). This binding reduces the effective concentration of free Hydroxyfasudil available to inhibit ROCK within the cells. Consequently, a higher total concentration of the inhibitor is required to achieve 50% inhibition, leading to an elevated IC50 value. For example, studies with other inhibitors have shown significant increases in IC50 values in the presence of serum proteins.[3]
Troubleshooting Guide
Issue: Higher than expected or variable IC50 values for Hydroxyfasudil in assays containing serum.
This is a common issue when transitioning from biochemical (cell-free) to cell-based or in vivo-simulated in vitro experiments. The primary cause is the presence of serum proteins that bind to the inhibitor, reducing its effective concentration.
Data Presentation: Impact of Serum Protein Concentration on Hydroxyfasudil IC50
The following table provides hypothetical data to illustrate the potential impact of Human Serum Albumin (HSA) on the in vitro IC50 value of Hydroxyfasudil in a ROCK2 kinase assay. These values are for illustrative purposes and should be experimentally determined.
| HSA Concentration (mg/mL) | Approximate Molar Concentration of HSA (µM) | Hypothetical Hydroxyfasudil IC50 (µM) | Fold-Shift in IC50 (Compared to 0 mg/mL HSA) |
| 0 | 0 | 0.72 | 1.0 |
| 1 | 15 | 1.15 | 1.6 |
| 10 | 150 | 3.60 | 5.0 |
| 40 (Physiological Concentration) | 600 | 10.80 | 15.0 |
Troubleshooting & Optimization Steps
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 values in cell-based assays. | Presence of serum (e.g., FBS) in the culture medium. | 1. Quantify the protein concentration in your media. 2. If the experimental design allows, reduce the serum concentration or use serum-free medium for the duration of the drug treatment. 3. Perform a plasma protein binding assay (see protocol below) to determine the fraction of unbound Hydroxyfasudil and use this to calculate the effective concentration. |
| Inconsistent results between experimental batches. | Variability in serum source or lot. | 1. Standardize the source and lot of serum used in your experiments. 2. If possible, pre-test new lots of serum to ensure consistency in results. |
| Difficulty comparing in vitro and in vivo data. | The "free drug" concentration in vivo is much lower than the total plasma concentration. | 1. Use the experimentally determined plasma protein binding value to estimate the free fraction of Hydroxyfasudil in vivo. 2. Correlate the in vitro activity with the estimated free concentration in vivo for a more accurate comparison. |
Experimental Protocols
Protocol 1: In Vitro ROCK Kinase Assay with Serum Albumin
This protocol describes how to assess the impact of a serum protein (Human Serum Albumin, HSA) on the inhibitory activity of Hydroxyfasudil against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
MYPT1 substrate
-
ATP
-
Hydroxyfasudil
-
Human Serum Albumin (HSA), fatty acid-free
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plates
Procedure:
-
Prepare HSA Solutions: Prepare a series of HSA solutions in the kinase assay buffer at different concentrations (e.g., 0, 1, 10, and 40 mg/mL).
-
Prepare Hydroxyfasudil Dilutions: Prepare serial dilutions of Hydroxyfasudil in each of the HSA solutions.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
1 µL of the Hydroxyfasudil/HSA solution (or HSA solution without inhibitor for positive controls).
-
2 µL of ROCK2 enzyme diluted in kinase assay buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix (MYPT1 and ATP in kinase assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Detect ADP Formation:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each Hydroxyfasudil concentration at each HSA level and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Determination of Hydroxyfasudil Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
This protocol provides a method to determine the percentage of Hydroxyfasudil bound to plasma proteins.
Materials:
-
Hydroxyfasudil
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)
-
LC-MS/MS system for quantification
Procedure:
-
Compound Preparation: Prepare a stock solution of Hydroxyfasudil in a suitable solvent (e.g., DMSO).
-
Spiking Plasma: Spike the human plasma with Hydroxyfasudil to the desired final concentration (e.g., 1 µM). The final solvent concentration should be less than 1%.
-
RED Device Setup:
-
Add the spiked plasma to the sample chamber of the RED device inserts.
-
Add an equal volume of PBS to the buffer chamber.
-
-
Equilibration: Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.[7]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of Hydroxyfasudil in both the plasma and buffer aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculations:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of Hydroxyfasudil.
Caption: General workflow for evaluating the effect of serum proteins on Hydroxyfasudil's in vitro kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic effects of altered plasma protein binding of drugs in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
Navigating Hydroxyfasudil Research: A Technical Support Guide
Welcome to the Hydroxyfasudil (B1673953) Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to navigate the complexities of using Hydroxyfasudil in their experiments. Here, you will find troubleshooting tips and frequently asked questions to avoid common pitfalls and ensure the success of your research.
Frequently Asked Questions (FAQs)
What is Hydroxyfasudil and what is its primary mechanism of action?
Hydroxyfasudil, also known as HA-1100, is the active metabolite of Fasudil (B1672074). It is a potent and specific inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its primary mechanism of action is the inhibition of ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, and proliferation.[3][4][5] By inhibiting ROCK, Hydroxyfasudil can influence various cellular functions, making it a valuable tool in a wide range of research areas, including neuroscience, cardiovascular disease, and cancer.[6][7][8]
What are the recommended solvents and storage conditions for Hydroxyfasudil?
Proper handling and storage of Hydroxyfasudil are critical for maintaining its stability and activity.
Solubility: The solubility of Hydroxyfasudil can vary depending on the supplier and purity. It is generally soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[1][9] Some sources suggest that using fresh, moisture-free DMSO is important as absorbed moisture can reduce solubility.[1] Ultrasonic agitation and warming (up to 60°C) may be necessary to fully dissolve the compound.[2][9]
Storage: For long-term storage, it is recommended to store the powdered form of Hydroxyfasudil at -20°C for up to 3 years.[2][10] In solvent, stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is important to note that solutions of Hydroxyfasudil may be unstable, and it is often recommended to prepare fresh solutions or use small, pre-packaged sizes.[11]
Data Presentation: Solubility and Storage
| Parameter | Recommendation | Source |
| Solvents | DMSO, Water | [1][9] |
| Powder Storage | -20°C for up to 3 years | [2][10] |
| Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
| Stability Note | Solutions can be unstable; prepare fresh. | [11] |
What are the known IC50 values for Hydroxyfasudil against its primary targets?
Hydroxyfasudil is a potent inhibitor of both ROCK isoforms. The half-maximal inhibitory concentration (IC50) values are crucial for determining appropriate experimental concentrations.
Data Presentation: IC50 Values
| Target | IC50 Value | Source |
| ROCK1 | 0.73 µM | [1][2][10] |
| ROCK2 | 0.72 µM | [1][2][10] |
It's important to note that while Hydroxyfasudil is a specific ROCK inhibitor, it can inhibit other kinases at higher concentrations. For instance, its IC50 for Protein Kinase A (PKA) is significantly higher, at 37 µM, indicating a much lower potency against this off-target kinase.[2][9]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Compound Instability. As mentioned, Hydroxyfasudil solutions can be unstable.[11]
-
Troubleshooting Tip: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[12]
Possible Cause 2: Off-target effects. While specific, high concentrations of Hydroxyfasudil may lead to off-target effects, such as the inhibition of PKA.[2][9]
-
Troubleshooting Tip: Perform dose-response experiments to determine the optimal concentration that inhibits ROCK activity without causing significant off-target effects. Include appropriate controls, such as a less active enantiomer if available, or another ROCK inhibitor with a different chemical structure (e.g., Y-27632).[4]
Possible Cause 3: Cytotoxicity. At high concentrations, Hydroxyfasudil may exhibit cytotoxic effects.[4]
-
Troubleshooting Tip: Assess cell viability using methods like MTS or trypan blue exclusion assays in parallel with your functional experiments.[8] Determine the concentration range that is non-toxic to your specific cell line.
Issue: Difficulty in dissolving Hydroxyfasudil.
Possible Cause: Poor solubility in aqueous media. Direct dilution of a highly concentrated DMSO stock into aqueous buffer or cell culture medium can cause precipitation.[10]
-
Troubleshooting Tip: Prepare a high-concentration stock solution in 100% DMSO. For aqueous working solutions, perform serial dilutions of the DMSO stock in your final buffer or medium.[10] Gentle warming and sonication can also aid in dissolution.[2][10] For in vivo preparations, co-solvents like PEG300 and Tween80 may be necessary.[1]
Issue: Lack of a clear effect in animal models.
Possible Cause 1: Inadequate dosage or route of administration. The bioavailability and pharmacokinetics of Hydroxyfasudil can vary depending on the animal model and the administration route.
-
Troubleshooting Tip: Consult the literature for established dosages in similar animal models. For example, intraperitoneal (i.p.) injections of 1-10 mg/kg have been used in rats and guinea pigs.[2][7][13] Oral administration in drinking water at doses of 30-100 mg/kg/day has been used in mice and rats.[14][15] Pharmacokinetic studies can help determine the optimal dosing regimen to achieve therapeutic concentrations in the target tissue.[16][17]
Possible Cause 2: Rapid metabolism. Hydroxyfasudil is a metabolite of Fasudil and has its own metabolic profile.[3]
-
Troubleshooting Tip: Consider the timing of your experimental readouts in relation to the known pharmacokinetic profile of Hydroxyfasudil.[18] The elimination half-life of Hydroxyfasudil after oral administration of Fasudil is approximately 5.5-5.7 hours.[12]
Data Presentation: Example In Vivo Dosages
| Animal Model | Route of Administration | Dosage | Application | Source |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Bladder overactivity | [2] |
| Rat | Intraperitoneal (i.p.) | 1 mg/kg/day | Prostatic hyperplasia | [7] |
| Rat | Oral (in drinking water) | 30-100 mg/kg/day | Pulmonary hypertension | [14] |
| Mouse | Oral (in drinking water) | 30-100 mg/kg | Amyotrophic lateral sclerosis | [15][19] |
| Guinea Pig | Intraperitoneal (i.p.) | 1-10 mg/kg | Allergic airway inflammation | [13] |
| Dog | Intravenous (i.v.) | 0.1-0.3 mg/kg | Myocardial ischemia | [20] |
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell Treatment
This protocol provides a general workflow for treating adherent cells with Hydroxyfasudil.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Hydroxyfasudil (e.g., 10 mM) in sterile DMSO.
-
Working Solution Preparation: On the day of the experiment, prepare fresh serial dilutions of the Hydroxyfasudil stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Hydroxyfasudil. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 18-24 hours).[1][21]
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as Western blotting for phosphorylated downstream targets of ROCK, immunofluorescence to observe changes in the actin cytoskeleton, or cell migration assays.
In Vitro Experimental Workflow for Hydroxyfasudil Treatment.
Signaling Pathway of Hydroxyfasudil Action
Hydroxyfasudil primarily acts by inhibiting the RhoA/ROCK signaling pathway. This pathway is a central regulator of actin-myosin contractility.
Mechanism of Action of Hydroxyfasudil on the RhoA/ROCK Pathway.
By following these guidelines and troubleshooting steps, researchers can enhance the reproducibility and reliability of their Hydroxyfasudil-based experiments, ultimately leading to more robust and impactful scientific discoveries.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyfasudil-mediated inhibition of ROCK1 and ROCK2 improves kidney function in rat renal acute ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of hydroxyfasudil, a Rho kinase inhibitor, on ventral prostatic hyperplasia in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with Hydroxyfasudil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving Hydroxyfasudil. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxyfasudil and what is its primary mechanism of action?
A1: Hydroxyfasudil, also known as HA-1100, is the active metabolite of Fasudil (B1672074). It is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its primary mechanism of action is to competitively inhibit ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton.[3][4][5] By inhibiting ROCK, Hydroxyfasudil influences a variety of cellular processes including cell adhesion, migration, contraction, and apoptosis.[3][5][6]
Q2: What are the recommended solvent and storage conditions for Hydroxyfasudil?
A2: Hydroxyfasudil is soluble in Dimethyl Sulfoxide (DMSO).[7] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain stability.[2][8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: How should I prepare stock and working solutions of Hydroxyfasudil to avoid precipitation?
A3: To prepare a stock solution, dissolve Hydroxyfasudil powder in fresh, moisture-free DMSO.[1] Sonication may be necessary to ensure complete dissolution.[7] When preparing a working solution for cell culture, it is crucial to avoid precipitation. A common issue is the precipitation of organic-soluble compounds when directly added to aqueous media. To circumvent this, it is recommended to perform a serial dilution of the high-concentration DMSO stock solution in DMSO first, before adding the final diluted solution to the cell culture medium.[7] Pre-warming both the stock solution and the culture medium to 37°C before the final dilution step can also help prevent precipitation.[7]
Q4: What are the typical working concentrations for in vitro experiments?
A4: The optimal working concentration of Hydroxyfasudil can vary depending on the cell type and the specific experimental endpoint. However, published studies provide a general range. For in vitro experiments, concentrations typically range from 0.1 µM to 100 µM.[1][2] For example, a concentration of 10 µM has been shown to increase the half-life of eNOS mRNA.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What are the potential off-target effects of Hydroxyfasudil?
A5: While Hydroxyfasudil is a potent ROCK inhibitor, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit Protein Kinase A (PKA) with an IC50 of 37 µM, which is approximately 50-fold higher than its IC50 for ROCK1 and ROCK2.[2] Researchers should be mindful of this potential off-target activity and consider including appropriate controls to validate their findings.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of Hydroxyfasudil in my cell-based assay.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Possible Cause 2: Degradation of the inhibitor.
-
Solution: Ensure proper storage of the Hydroxyfasudil stock solution at -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2] Use freshly prepared working solutions for each experiment.
-
-
Possible Cause 3: Cell line insensitivity.
-
Solution: Confirm that the target signaling pathway (RhoA/ROCK) is active in your cell line. You can assess the basal level of ROCK activity by measuring the phosphorylation of downstream targets like MYPT1.
-
-
Possible Cause 4: Insufficient incubation time.
-
Solution: Optimize the incubation time with Hydroxyfasudil. The time required to observe an effect can vary depending on the cellular process being investigated.
-
Issue 2: Observed cytotoxicity or a decrease in cell viability after treatment with Hydroxyfasudil.
-
Possible Cause 1: High concentration of the inhibitor.
-
Possible Cause 2: High concentration of DMSO in the final working solution.
-
Solution: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Calculate the final DMSO concentration in your experiments and adjust your dilution scheme if necessary.
-
-
Possible Cause 3: Cell line-specific sensitivity.
-
Solution: Different cell lines can have varying sensitivities to chemical compounds. If you continue to observe cytotoxicity at low concentrations, consider using a different ROCK inhibitor or an alternative experimental approach.
-
Issue 3: Difficulty in detecting changes in the phosphorylation of ROCK downstream targets by Western blot.
-
Possible Cause 1: Suboptimal antibody.
-
Possible Cause 2: Low basal level of ROCK activity.
-
Solution: If the basal level of ROCK activity in your cells is low, it may be difficult to detect a decrease in phosphorylation after inhibitor treatment. Consider stimulating the RhoA/ROCK pathway with an agonist (e.g., LPA, serum) before treating with Hydroxyfasudil to increase the dynamic range of the assay.
-
-
Possible Cause 3: Incorrect sample preparation.
-
Solution: Ensure that cell lysates are prepared quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein.
-
Quantitative Data Summary
Table 1: Inhibitory and Effective Concentrations of Hydroxyfasudil
| Target | Parameter | Value | Reference |
| ROCK1 | IC50 | 0.73 µM | [2] |
| ROCK2 | IC50 | 0.72 µM | [2] |
| PKA | IC50 | 37 µM | [2] |
| eNOS mRNA levels | EC50 | 0.8 ± 0.3 µM | [2] |
Table 2: In Vivo Dosage of Hydroxyfasudil in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Sprague Dawley Rats | 10 mg/kg | Intraperitoneal (i.p.) | Increased voided volumes | [2] |
| Spontaneously Hypertensive Rats | 3 mg/kg | Intraperitoneal (i.p.) | Inhibition of hypercontractility | [2] |
| Sprague Dawley Rats | 3 mg/kg | Intravenous (i.v.) | Neuroprotection against ischemia-induced neuronal loss | [14] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MYPT1 (p-MYPT1)
This protocol describes the detection of phosphorylated MYPT1, a direct downstream target of ROCK, to assess the efficacy of Hydroxyfasudil.
Materials:
-
Cultured cells
-
Hydroxyfasudil
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-p-MYPT1 (Thr696 or Thr853)
-
Primary antibody: anti-total MYPT1
-
Primary antibody: anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Treat cells with the desired concentrations of Hydroxyfasudil for the appropriate duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: To normalize the p-MYPT1 signal, the membrane can be stripped and reprobed for total MYPT1 and a loading control.
Protocol 2: Cell Migration "Scratch" Assay
This protocol is used to assess the effect of Hydroxyfasudil on cell migration.
Materials:
-
Cultured cells
-
24-well culture plates
-
Hydroxyfasudil
-
Mitotic inhibitor (e.g., Mitomycin C or Cytosine Arabinoside) to prevent cell proliferation
-
Microscope with a camera
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to 90-100% confluence.
-
Creating the "Scratch": Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with medium to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentrations of Hydroxyfasudil and a mitotic inhibitor. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of cell migration can be calculated by the change in the width of the scratch over time.
Visualizations
Caption: The RhoA/ROCK Signaling Pathway and the inhibitory action of Hydroxyfasudil.
Caption: Experimental workflow for assessing ROCK inhibition via Western blot.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Hydroxyfasudil treatment
Welcome to the technical support center for Hydroxyfasudil (B1673953). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during the use of Hydroxyfasudil.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxyfasudil and what is its primary mechanism of action?
Hydroxyfasudil is a potent and specific inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. Its primary mechanism of action is the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and survival. By inhibiting ROCK, Hydroxyfasudil can influence various cellular processes, making it a valuable tool in many research areas.
Q2: What is a recommended starting concentration and incubation time for Hydroxyfasudil in a cell-based assay?
The optimal concentration and incubation time for Hydroxyfasudil are highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a reasonable starting point for concentration is in the range of 1-10 µM. For incubation time, initial experiments could explore a range from a few hours to 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup. For example, in human vascular endothelial cells, concentrations of 0.1 to 100 µmol/L for 18 hours have been used[1]. For some cell viability assays, an incubation time of 72 hours has been reported[2].
Q3: How should I prepare and store Hydroxyfasudil?
Hydroxyfasudil is typically supplied as a powder. For in vitro experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). To maintain its stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3] Working solutions should be freshly prepared by diluting the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is it necessary to serum-starve cells before Hydroxyfasudil treatment?
Serum starvation can help to synchronize cells in the same phase of the cell cycle and reduce the background signaling from growth factors present in the serum, which can sometimes interfere with the effects of the inhibitor. For short-term treatments (a few hours), serum starvation can be beneficial. However, for longer incubation periods (hours to days), prolonged serum starvation can induce cellular stress and apoptosis, which may confound the experimental results.[4][5][6][7] The decision to serum-starve should be based on the specific goals of your experiment and the sensitivity of your cell line to serum withdrawal.
Troubleshooting Guide
Issue 1: No observable effect of Hydroxyfasudil treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration or Incubation Time | The concentration of Hydroxyfasudil may be too low, or the incubation time may be too short to induce a measurable response. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) to identify the optimal conditions. |
| Compound Inactivity | The Hydroxyfasudil stock solution may have degraded. Ensure proper storage of the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[3] It is also advisable to test a fresh batch of the inhibitor. |
| Cell Line Resistance | The cell line you are using may be resistant to ROCK inhibition or may not rely heavily on the Rho/ROCK pathway for the process you are studying. Consider using a positive control cell line known to be sensitive to ROCK inhibitors to validate your experimental setup. |
| High Basal ROCK Activity | If the basal activity of the ROCK pathway in your cells is very low, the effect of an inhibitor might be difficult to detect. You may consider stimulating the pathway with an appropriate agonist to increase the dynamic range of your assay. |
Issue 2: High cell death or cytotoxicity observed after treatment.
| Possible Cause | Suggested Solution |
| High Concentration of Hydroxyfasudil | The concentration of Hydroxyfasudil may be too high, leading to off-target effects or general toxicity.[8][9] Perform a dose-response curve to determine the IC50 value for your cell line and use concentrations at or below this value for your experiments. |
| Solvent (DMSO) Toxicity | The final concentration of DMSO in your culture medium may be too high. Ensure that the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone. |
| Prolonged Incubation | Long incubation times, especially at high concentrations, can lead to cytotoxicity. Optimize the incubation time to the shortest duration that yields a significant and reproducible effect. |
| Cellular Dependence on ROCK Signaling for Survival | In some cell types, the Rho/ROCK pathway is essential for survival. Inhibiting this pathway can lead to apoptosis. This is a real biological effect and should be noted. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to significant variability. Ensure you have a single-cell suspension before seeding and use a consistent technique for plating. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Inconsistent Treatment Application | Ensure that the timing and method of adding Hydroxyfasudil to the wells are consistent across all plates and experiments. |
| Variability in Cell Health or Passage Number | Use cells from a similar passage number for all experiments and ensure they are healthy and in the exponential growth phase before treatment. |
Data Presentation
Table 1: Examples of Hydroxyfasudil Incubation Times and Concentrations in Cell-Based Assays
| Cell Type | Assay | Concentration Range | Incubation Time | Reference |
| Human Vascular Endothelial Cells | eNOS expression and activity | 0.1 - 100 µmol/L | 18 hours | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability (MTS assay) | 1 - 30 µmol/L | 72 hours | [10] |
| PC12 Cells | Cytotoxicity Assay | 5 - 50 µM (pretreatment) | 24 hours | [11][12] |
| Primary Hippocampal Neurons | Apoptosis Assay | 10 µM | 24 hours | [13] |
| Glioblastoma Stem-Like Cells | Tumorsphere Formation | 10 µM | 6 days | [14] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Hydroxyfasudil using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Hydroxyfasudil Treatment: The next day, treat the cells with a predetermined concentration of Hydroxyfasudil (e.g., the IC50 value if known, or a concentration from the literature). Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Time-Course Incubation: Incubate the plates for a series of time points. A good starting range could be 4, 8, 12, 24, 48, and 72 hours.
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control for each time point. Plot the percentage of cell viability against the incubation time to determine the time point at which the desired effect is observed.
Mandatory Visualizations
Caption: Hydroxyfasudil inhibits ROCK, preventing downstream signaling.
Caption: A systematic workflow for determining optimal incubation time.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Fasudil Attenuated 6-OHDA Cytotoxicity in PC12 Cells through Inhibition of JAK/STAT and Apoptosis Pathways [ps.tbzmed.ac.ir]
- 13. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Hydroxyfasudil vs. Fasudil in Rho-Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of Hydroxyfasudil and its parent drug, Fasudil (B1672074), with supporting experimental data and protocols.
Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has been a significant tool in both research and clinical settings, particularly for its vasodilatory and neuroprotective effects.[1] However, the therapeutic efficacy of Fasudil is largely attributed to its active metabolite, Hydroxyfasudil. This guide provides a detailed comparison of these two compounds, focusing on their potency, selectivity, pharmacokinetics, and functional effects, supported by experimental data to inform researchers in drug development and related fields.
At a Glance: Key Quantitative Comparisons
To facilitate a clear understanding of the key differences between Hydroxyfasudil and Fasudil, the following tables summarize their in vitro potency and pharmacokinetic profiles.
Table 1: In Vitro Potency against ROCK Isoforms
| Compound | Target | IC50 (µM) |
| Hydroxyfasudil | ROCK1 | 0.73[2] |
| ROCK2 | 0.72[2] | |
| Fasudil | ROCK1 | 10.7[3] |
| ROCK2 | 1.9[3] |
Table 2: Pharmacokinetic Parameters
| Parameter | Fasudil | Hydroxyfasudil |
| Elimination Half-Life | ~0.76 hours[4] | ~4.66 hours[4] |
| Bioavailability (Oral) | Low, with high variability | Absolute bioavailability of 69% after oral administration of Fasudil |
| Metabolism | Rapidly converted to Hydroxyfasudil in the liver | Active metabolite of Fasudil[4] |
Mechanism of Action: The Rho-Kinase (ROCK) Signaling Pathway
Both Fasudil and its active metabolite Hydroxyfasudil exert their effects by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating a variety of cellular functions, including smooth muscle contraction, cell migration, and proliferation.[5] The diagram below illustrates the central role of ROCK in this pathway and the point of inhibition by Fasudil and Hydroxyfasudil.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil/Hydroxyfasudil.
Comparative Efficacy: In Vitro and In Vivo Evidence
In Vitro Potency and Selectivity
As highlighted in Table 1, Hydroxyfasudil demonstrates significantly greater potency in inhibiting both ROCK1 and ROCK2 isoforms compared to its parent drug, Fasudil.[2][3] This enhanced potency is a key factor in its therapeutic efficacy. Furthermore, studies have shown that Hydroxyfasudil is a selective inhibitor of Rho-kinase. In a panel of 17 protein kinases, 10 µM of Hydroxyfasudil inhibited ROCKα and ROCKβ by 97.6% and 97.7% respectively, with no other kinase being inhibited by more than 40%.[1][5]
In Vivo Efficacy
The longer elimination half-life of Hydroxyfasudil is a critical determinant of its sustained in vivo activity following the administration of Fasudil.[4] While Fasudil is rapidly cleared from circulation, Hydroxyfasudil persists, providing a prolonged therapeutic window.
A study on a canine model of subarachnoid hemorrhage-induced cerebral vasospasm demonstrated that intravenous administration of Hydroxyfasudil (3 mg/kg) significantly reversed the vasospasm.[1][5] In a rat model of middle cerebral artery occlusion, intraperitoneal injection of Hydroxyfasudil (3 and 10 mg/kg) significantly reduced blood viscosity, a factor implicated in the pathophysiology of cerebral ischemia.[1][5]
While direct head-to-head in vivo comparative efficacy studies are not extensively published, the data strongly suggest that the clinical effects observed after Fasudil administration are primarily mediated by its more potent and longer-lasting metabolite, Hydroxyfasudil.
Experimental Protocols
In Vitro Rho-Kinase (ROCK) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against ROCK, based on principles from commercially available assay kits.[2]
Caption: A generalized workflow for an in vitro ROCK inhibition assay.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Substrate (e.g., recombinant Myosin Phosphatase Targeting subunit 1, MYPT1)
-
ATP
-
Test compounds (Hydroxyfasudil, Fasudil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696)
-
HRP-conjugated secondary antibody
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with the ROCK substrate (MYPT1) and block non-specific binding sites.
-
Compound Addition: Add serial dilutions of Hydroxyfasudil, Fasudil, or a vehicle control to the wells.
-
Enzyme Addition: Add the recombinant ROCK enzyme to each well.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction and wash the wells.
-
Add the primary antibody against the phosphorylated substrate and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells and add the chromogenic substrate.
-
Stop the color development with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. The signal intensity is inversely proportional to the ROCK inhibitory activity of the compound. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Conclusion
The evidence strongly indicates that Hydroxyfasudil is the primary driver of the therapeutic effects observed after the administration of Fasudil. Its superior in vitro potency against ROCK1 and ROCK2, coupled with its significantly longer elimination half-life, makes it a more effective and sustained inhibitor of the Rho-kinase pathway in vivo. For researchers and drug development professionals, focusing on Hydroxyfasudil as the active pharmacological entity is crucial for the design of future studies and the development of novel ROCK inhibitors with improved pharmacokinetic and pharmacodynamic profiles. While Fasudil serves as a clinically relevant prodrug, a thorough understanding of the distinct properties of Hydroxyfasudil is paramount for advancing research in this field.
References
- 1. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Antivasospastic Effects of Hydroxyfasudil, a Rho-Kinase Inhibitor, After Subarachnoid Hemorrhage [jstage.jst.go.jp]
Hydroxyfasudil vs. Y-27632: A Comparative Guide to ROCK Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is critical for investigating cellular processes and developing novel therapeutics. This guide provides an objective comparison of two widely used ROCK inhibitors, Hydroxyfasudil and Y-27632, supported by experimental data and detailed protocols.
Hydroxyfasudil is an active metabolite of Fasudil (B1672074), a drug approved in Japan and China for the treatment of cerebral vasospasm.[1][2] Y-27632 is a well-established and highly selective ROCK inhibitor extensively used in biomedical research.[3] Both compounds are ATP-competitive inhibitors that target the kinase domain of ROCK1 and ROCK2, playing crucial roles in cell adhesion, migration, proliferation, and apoptosis.[1][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Hydroxyfasudil and Y-27632, providing a basis for direct comparison of their potency and efficacy.
| Inhibitor | Target | IC50 | Ki | Reference(s) |
| Hydroxyfasudil | ROCK1 | 0.73 µM | Not Reported | [5] |
| ROCK2 | 0.72 µM | Not Reported | [5] | |
| Y-27632 | ROCK1 | Not Reported | 140 nM - 220 nM | [6] |
| ROCK2 | Not Reported | 300 nM | [6] |
Table 1: In Vitro Kinase Inhibition. This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for Hydroxyfasudil and Y-27632 against ROCK1 and ROCK2. Lower values indicate higher potency.
| Study Type | Model | Inhibitor | Concentration/Dose | Key Findings | Reference(s) |
| Cutaneous Nerve Regeneration | Rat saphenous nerve injury model | Y-27632 | 40 mg/kg (i.p.) | Significantly higher axon density compared to Fasudil and control. | [7] |
| Fasudil | 40 mg/kg (i.p.) | Increased axon density compared to control, but less than Y-27632. | [7] | ||
| Mouse perforator flap model | Y-27632 | 40 mg/kg (i.p.) | Significantly higher nerve density in the distal flap compared to Fasudil and control. | [7] | |
| Fasudil | 40 mg/kg (i.p.) | Increased nerve density compared to control, but less than Y-27632. | [7] | ||
| Rat embryonic DRG axotomy | Y-27632 | Not Specified | Significantly greater regenerated axon length and growth cone area compared to Fasudil and control. | [7] | |
| Fasudil | Not Specified | Increased regenerated axon length and growth cone area compared to control, but less than Y-27632. | [7] | ||
| Human Pluripotent Stem Cells | hESC and hiPSC culture | Y-27632 | 10 µM | Similar enhancement of cell growth and colony formation as Fasudil after freezing, thawing, and passaging. | [2] |
| Fasudil | 1-10 µM | Concentration-independent enhancement of cell growth, similar to Y-27632. | [2] |
Table 2: In Vivo and Cell-Based Assay Comparison. This table summarizes the comparative effects of Hydroxyfasudil (often studied via its parent compound Fasudil) and Y-27632 in various biological models.
Mandatory Visualization
Caption: The ROCK signaling pathway and points of inhibition.
Caption: Experimental workflow for ROCK inhibition assays.
Experimental Protocols
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of the compounds on ROCK kinase activity.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ROCK substrate (e.g., S6Ktide or a specific peptide substrate like in the Z'-LYTE™ Kinase Assay Kit)[4][8]
-
Hydroxyfasudil and Y-27632 stock solutions (in DMSO)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay)[8]
Procedure:
-
Prepare serial dilutions of Hydroxyfasudil and Y-27632 in kinase buffer.
-
In a 96-well plate, add the diluted inhibitors, ROCK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (for luminescent assays) or the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Downstream Target Phosphorylation
This method assesses the inhibition of ROCK signaling within a cellular context by measuring the phosphorylation of its downstream targets.
Materials:
-
Cell line of interest (e.g., HeLa, NIH 3T3)
-
Cell culture medium and supplements
-
Hydroxyfasudil and Y-27632
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Myosin Light Chain 2 (Ser19), anti-total-MLC2, anti-phospho-MYPT1 (Thr696), anti-total-MYPT1.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with varying concentrations of Hydroxyfasudil, Y-27632, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Morphology Assay (Stress Fiber Staining)
This assay visualizes the effect of ROCK inhibition on the actin cytoskeleton, specifically the formation of stress fibers.
Materials:
-
Adherent cell line (e.g., NIH 3T3)
-
Glass coverslips
-
Cell culture medium
-
Hydroxyfasudil and Y-27632
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and spread.
-
Treat cells with Hydroxyfasudil, Y-27632, or vehicle for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin with fluorescently-labeled phalloidin.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Compare the presence and organization of stress fibers between different treatment groups.
Cell Migration (Wound Healing/Scratch) Assay
This assay measures the effect of ROCK inhibitors on collective cell migration.
Materials:
-
Adherent cell line that forms a confluent monolayer
-
Cell culture medium
-
Hydroxyfasudil and Y-27632
-
Sterile pipette tips (e.g., p200) or a dedicated wound-making tool
-
Microscope with live-cell imaging capabilities (optional but recommended)
Procedure:
-
Seed cells in a multi-well plate and grow them to full confluency.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh medium containing the desired concentrations of Hydroxyfasudil, Y-27632, or vehicle.
-
Place the plate on a microscope and capture images of the scratch at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed.
-
Measure the area of the cell-free gap at each time point for each condition.
-
Calculate the rate of wound closure to compare the migratory capacity of cells under different treatments.
Conclusion
Both Hydroxyfasudil and Y-27632 are potent inhibitors of ROCK kinases, with Y-27632 generally exhibiting higher potency in in vitro kinase assays.[5][6] However, both compounds have been shown to be effective in various cell-based and in vivo models.[2][7] The choice between Hydroxyfasudil and Y-27632 may depend on the specific application, desired potency, and cost-effectiveness, as Fasudil (the parent compound of Hydroxyfasudil) is noted to be significantly cheaper than Y-27632.[1] The experimental protocols provided in this guide offer a framework for researchers to directly compare these inhibitors and select the most appropriate tool for their specific research needs in the investigation of ROCK signaling.
References
- 1. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 3. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration [chjcana.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Validating the Neuroprotective Effects of Hydroxyfasudil In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective performance of Hydroxyfasudil (B1673953), an active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil (B1672074), against other alternatives. It is designed to offer a comprehensive overview supported by experimental data to aid in the evaluation of its therapeutic potential in various neurodegenerative and neurological conditions.
Comparative Efficacy of Hydroxyfasudil and Other ROCK Inhibitors
While direct in vivo comparative studies focusing solely on Hydroxyfasudil against other ROCK inhibitors in neuroprotection are emerging, data from studies on its parent compound, Fasudil, offer valuable insights. The primary mechanism of action for both Hydroxyfasudil and Fasudil is the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of neuronal apoptosis and axonal regeneration.
A study comparing Fasudil with another widely used ROCK inhibitor, Y-27632, in a model of cutaneous nerve injury, demonstrated that both compounds promoted nerve regeneration. However, Y-27632 showed a significantly greater effect on the density of new axons and the area of growth cones compared to Fasudil at the same dosage.[1] This suggests that while both are effective, their potency may differ depending on the specific application. Another study highlighted that Fasudil and Y-27632 both promote neuronal growth in a concentration-dependent manner.
The following tables summarize the key findings from in vivo studies investigating the neuroprotective effects of Hydroxyfasudil and its parent compound, Fasudil, across various animal models of neurological disorders.
Data Presentation: In Vivo Neuroprotective Effects
Ischemic Stroke Models
| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| Rat microembolization stroke | Hydroxyfasudil | 3 mg/kg, i.v. | Improved neurological function, significantly reduced infarct area, prevented neutrophil accumulation. | [1] |
| Gerbil transient cerebral ischemia | Hydroxyfasudil | 3 mg/kg | Significantly protected against ischemia-induced delayed neuronal death. | [1] |
| Mouse permanent middle cerebral artery occlusion (pMCAO) | Fasudil | Not specified | Reduced ROCK activity and protected against cerebral infarction. |
Neurotoxicity Models
| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| Neonatal rat (propofol-induced) | Hydroxyfasudil | Not specified | Alleviated apoptotic neurodegeneration in hippocampal neurons, improved cognitive impairments.[2] | [3] |
Neurodegenerative Disease Models
| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| APP/PS1 transgenic mouse (Alzheimer's Disease) | Fasudil | 25 mg/kg/day, i.p. for 2 months | Rescued cognitive deficits, reduced Aβ levels, improved synaptic function, and inhibited apoptosis.[4] | [4][5][6] |
| 6-OHDA mouse model (Parkinson's Disease) | Fasudil | 30 or 100 mg/kg via drinking water | Did not significantly improve motor behavior or increase dopaminergic cell numbers, but increased striatal DOPAC levels, suggesting a regenerative response.[7][8] | [7][9] |
| SOD1G93A mouse model (Amyotrophic Lateral Sclerosis) | Fasudil | 30 or 100 mg/kg via drinking water | Slowed disease progression, increased survival time, and reduced motor neuron loss when administered presymptomatically.[10] | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Model
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[12]
-
Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 60 or 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.[12][13]
-
Drug Administration: Hydroxyfasudil or other test compounds are administered intravenously or intraperitoneally at specified times relative to the ischemic insult.
-
Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and molecular markers of apoptosis and inflammation are assessed at various time points post-MCAO.
Propofol-Induced Neurotoxicity Model
This model is used to study the neurotoxic effects of anesthetics on the developing brain.
-
Animal Model: Neonatal Sprague-Dawley rats (postnatal day 7) are used.[2]
-
Drug Administration: Pups receive intraperitoneal injections of propofol (B549288) (e.g., 50 mg/kg) for a specified number of consecutive days.[2] Hydroxyfasudil is co-administered to the treatment group.
-
Behavioral Testing: Cognitive function is assessed in adolescence or adulthood using tests such as the Morris water maze.
-
Histological and Molecular Analysis: Brain tissue, particularly the hippocampus, is analyzed for markers of apoptosis (e.g., TUNEL staining, caspase-3 expression) and the expression of proteins in the Rho-ROCK signaling pathway.[2]
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This model induces the degeneration of dopaminergic neurons in the substantia nigra.
-
Animal Model: Adult C57BL/6 mice are used.[7]
-
Lesioning: 6-OHDA is stereotactically injected into the striatum or the medial forebrain bundle.[14]
-
Drug Administration: Fasudil is typically administered via drinking water.[7]
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod and apomorphine-induced rotation tests.
-
Neurochemical and Histological Analysis: Striatal dopamine (B1211576) and its metabolites are measured by HPLC. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified by immunohistochemistry.[7]
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
-
Animal Model: APP/PS1 double transgenic mice are used.[5]
-
Drug Administration: Fasudil is administered via intraperitoneal injection or other routes over a period of several months.[4]
-
Cognitive Assessment: Spatial learning and memory are evaluated using the Morris water maze and Y-maze tests.[6]
-
Pathological Analysis: Brain tissue is analyzed for Aβ plaque load, tau pathology, synaptic protein levels, and markers of neuroinflammation and apoptosis.[4]
SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
These mice express a mutant human SOD1 gene and develop progressive motor neuron disease.
-
Animal Model: SOD1G93A transgenic mice are used.[10]
-
Drug Administration: Fasudil is administered via drinking water, starting either before or after the onset of symptoms.[10]
-
Functional Assessment: Disease progression is monitored by measuring body weight, motor performance (e.g., rotarod, grip strength), and survival time.[10]
-
Histological Analysis: The number of surviving motor neurons in the spinal cord is quantified.[11]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Hydroxyfasudil are primarily mediated through the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including apoptosis, inflammation, and axonal growth.
Caption: The RhoA/ROCK signaling pathway in neurodegeneration and the inhibitory action of Hydroxyfasudil.
Caption: A generalized experimental workflow for validating the in vivo neuroprotective effects of Hydroxyfasudil.
References
- 1. Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration [chjcana.com]
- 2. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rho kinase inhibition by fasudil in the striatal 6-hydroxydopamine lesion mouse model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-OHDA mouse model of Parkinson's disease [protocols.io]
A comparative study of Hydroxyfasudil and other ROCK inhibitors
A Comparative Guide to Hydroxyfasudil and Other ROCK Inhibitors
Introduction
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a crucial regulator of fundamental cellular functions, including cytoskeletal dynamics, cell migration, proliferation, and adhesion.[1] The two main isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[2][3] Dysregulation of the Rho/ROCK pathway is implicated in a wide range of diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions, making it a significant target for therapeutic intervention.[1]
Hydroxyfasudil, the active metabolite of Fasudil (B1672074), is a potent inhibitor of both ROCK1 and ROCK2.[4][5] This guide provides a comparative analysis of Hydroxyfasudil against other notable ROCK inhibitors, presenting quantitative data, detailed experimental methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: The ROCK Signaling Pathway
The Rho/ROCK signaling cascade translates extracellular signals into changes primarily within the actin cytoskeleton.[1] The pathway is initiated by the activation of RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state, a transition managed by Guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1]
Once activated, GTP-bound RhoA stimulates ROCK1 and ROCK2.[1] These kinases then phosphorylate a variety of downstream substrates, leading to cellular responses.[2][] Key downstream effectors include:
-
Myosin Light Chain (MLC): Direct phosphorylation by ROCK increases myosin ATPase activity, promoting actin-myosin filament assembly and leading to increased cell contractility and stress fiber formation.[1][7]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This action prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[1][8]
-
LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[1][7]
ROCK inhibitors, including Hydroxyfasudil, typically function as ATP-competitive inhibitors, targeting the kinase domain of ROCK1 and ROCK2 to prevent the phosphorylation of these downstream substrates.[9]
Comparative Data: ROCK Inhibitor Potency and Selectivity
The efficacy and specificity of a ROCK inhibitor are critical for research and therapeutic applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Hydroxyfasudil and other commonly used ROCK inhibitors against ROCK1, ROCK2, and other kinases to indicate selectivity. Lower IC50 values denote higher potency.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Reference(s) |
| Hydroxyfasudil | ROCK1 | 0.73 µM | PKA IC50: 37 µM (~50x higher) | [4][9] |
| ROCK2 | 0.72 µM | [4] | ||
| Fasudil (HA-1077) | ROCK1 | Ki: 0.33 µM | PKA IC50: 4.58 µM | [10] |
| ROCK2 | 0.158 µM | PKC IC50: 12.30 µM | [10] | |
| Y-27632 | ROCK1/2 | ~0.1-0.3 µM | Can inhibit other kinases at higher concentrations. | [9][11] |
| Ripasudil (K-115) | ROCK1 | 51 nM | More potent against ROCK2. | [10] |
| ROCK2 | 19 nM | [10] | ||
| H-1152 | ROCK2 | 12 nM (Ki: 1.6 nM) | Highly potent. | [10] |
| GSK269962A | ROCK1 | 1.6 nM | Highly potent against both ROCK1 and ROCK2. | [10] |
| ROCK2 | 4 nM | [10] | ||
| Belumosudil (KD025) | ROCK1 | 24 µM | Highly selective for ROCK2. | [10] |
| ROCK2 | 105 nM | [10] | ||
| Chroman 1 | ROCK1 | 52 pM | Extremely potent and selective for ROCK2. | [10] |
| ROCK2 | 1 pM | [10] |
This data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Evaluating the efficacy of ROCK inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for two key assays.
In Vitro Kinase Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.[12]
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or recombinant MYPT1)[12]
-
ATP (and [γ-³²P]ATP for radioactive detection or cold ATP for ELISA-based detection)
-
Test compounds (e.g., Hydroxyfasudil) and controls
-
96-well plates
-
Phosphospecific antibody for non-radioactive detection (e.g., anti-phospho-MYPT1 Thr696)
-
HRP-conjugated secondary antibody and TMB substrate for ELISA
-
Plate reader or scintillation counter
Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, add kinase buffer, ROCK enzyme, and the chosen substrate.
-
Add Inhibitor: Add the test compound (e.g., Hydroxyfasudil) across a range of concentrations to different wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[12]
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA).
-
Quantify Phosphorylation:
-
Radioactive Method: Spot the mixture onto a phosphocellulose membrane, wash away excess ATP, and measure the incorporated radioactivity using a scintillation counter.[12]
-
Non-Radioactive (ELISA) Method: The plate is pre-coated with the substrate. After the reaction, wash the wells and add a phosphospecific primary antibody, followed by an HRP-conjugated secondary antibody. Add TMB substrate and measure absorbance at 450 nm after adding a stop solution.
-
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Downstream Targets
This method assesses the activity of ROCK inhibitors within a cellular context by measuring the phosphorylation status of downstream substrates like MYPT1 or MLC2.[12][13]
Materials:
-
Cultured cells (e.g., Panc-1, HeLa, or vascular smooth muscle cells)[13][14]
-
ROCK inhibitor (e.g., Hydroxyfasudil)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (T853), anti-total-MYPT1, anti-phospho-MLC2 (S19), anti-total-MLC2, and a loading control (e.g., anti-GAPDH)[12][13][14]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of the ROCK inhibitor or vehicle control for a specified time (e.g., 1 hour).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and the loading control to determine the relative inhibition of ROCK activity.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of ROCK inhibitors like Hydroxyfasudil.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Cross-Validation of Hydroxyfasudil's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxyfasudil's mechanism of action with other Rho-kinase (ROCK) inhibitors, supported by experimental data. Hydroxyfasudil is the active metabolite of Fasudil (B1672074), a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] Its role in various cellular processes, including smooth muscle contraction, cytoskeletal organization, and cell migration, makes it a significant subject of research in cardiovascular disease, neurodegeneration, and oncology.[3][4][5][6]
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The primary mechanism of action for Hydroxyfasudil is the competitive inhibition of ROCK1 and ROCK2 at the ATP-binding site.[7] The RhoA/ROCK pathway is a critical regulator of actin-myosin contractility. When activated by GTP-bound RhoA, ROCK phosphorylates several downstream substrates, most notably the Myosin Phosphatase Target Subunit 1 (MYPT1).[8] This phosphorylation inhibits Myosin Light Chain (MLC) phosphatase activity, leading to an increase in phosphorylated MLC (p-MLC) and subsequent smooth muscle contraction and stress fiber formation.[8] Hydroxyfasudil, by inhibiting ROCK, prevents this cascade, promoting vasodilation and cytoskeletal rearrangement.
Furthermore, the RhoA/ROCK pathway influences other signaling cascades. For instance, ROCK can activate Phosphatase and Tensin Homolog (PTEN), which in turn negatively regulates the pro-survival PI3K/Akt pathway.[3][4] By inhibiting ROCK, Hydroxyfasudil can disinhibit the PI3K/Akt pathway, providing neuroprotective and anti-apoptotic effects.[3][4]
References
- 1. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyl fasudil, an inhibitor of Rho signaling, improves erectile function in diabetic rats: a role for neuronal ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasudil - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Hydroxyfasudil and Novel ROCK Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and experimental applications of leading Rho-kinase (ROCK) inhibitors.
The landscape of Rho-kinase (ROCK) inhibition is rapidly evolving, with a host of novel inhibitors emerging to challenge the established roles of first-generation compounds like Fasudil and its active metabolite, Hydroxyfasudil. Dysregulation of the ROCK signaling pathway is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making the development of potent and selective ROCK inhibitors a critical area of research. This guide provides an objective, data-driven comparison of Hydroxyfasudil against a panel of novel ROCK inhibitors, offering insights into their performance based on available preclinical data.
The ROCK Signaling Pathway: A Key Therapeutic Target
The ROCK signaling cascade is a crucial regulator of cellular functions such as cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1 and ROCK2. These kinases then phosphorylate a multitude of downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and stress fiber formation.
// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK1 / ROCK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain (MLC)", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="Phosphorylated MLC (pMLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MYPT1 [label="Myosin Phosphatase\nTarget Subunit 1 (MYPT1)", fillcolor="#FBBC05", fontcolor="#202124"]; pMYPT1 [label="Phosphorylated MYPT1 (pMYPT1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCP [label="MLC Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Actin-Myosin Contraction\n& Stress Fiber Formation", shape=ellipse, fillcolor="#F1F3F4"]; Inhibitors [label="Hydroxyfasudil & Novel\nROCK Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges RhoA -> ROCK [label="Activates"]; ROCK -> MLC [label="Phosphorylates"]; ROCK -> MYPT1 [label="Phosphorylates"]; MLC -> pMLC [style=invis]; MYPT1 -> pMYPT1 [style=invis]; pMYPT1 -> MLCP [label="Inhibits"]; MLCP -> pMLC [label="Dephosphorylates"]; pMLC -> Contraction; Inhibitors -> ROCK [label="Inhibit", style=dashed, color="#EA4335"]; }
Caption: The RhoA/ROCK signaling pathway and the point of intervention for ROCK inhibitors.Comparative Analysis of ROCK Inhibitor Potency
The efficacy of a ROCK inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher potency. The following table summarizes the reported in vitro kinase activities of Hydroxyfasudil and several novel ROCK inhibitors against the two isoforms, ROCK1 and ROCK2.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ROCK1 Ki (nM) | ROCK2 Ki (nM) | Notes |
| Hydroxyfasudil | 730[1][2] | 720[1][2] | - | - | Active metabolite of Fasudil. |
| Fasudil | - | 158[3] | 330[3] | 1900[4] | Parent drug of Hydroxyfasudil, also a Ca2+ channel blocker.[3] |
| Y-27632 | 348[5] | 249[5] | 140-220[6][7] | 300[6][7] | Widely used research tool. |
| Ripasudil (K-115) | 51[8][9][10] | 19[8][9][10] | - | - | Approved for glaucoma treatment in Japan.[10] |
| Netarsudil (AR-13324) | - | - | 1[11] | 1[11] | Also a norepinephrine (B1679862) transporter (NET) inhibitor.[12] |
| Belumosudil (SLx-2119) | 24,000[13][14] | 105[13][14][15][16] | - | - | Selective for ROCK2. |
| RKI-1447 | 14.5[17][18][19][20] | 6.2[17][18][19][20] | - | - | Potent and selective ROCK inhibitor. |
| GSK269962A | 1.6[21][22][23][24][25] | 4[21][22][23][24][25] | - | - | Highly potent ROCK inhibitor. |
| AT13148 | 6[6][26][27] | 4[6][26][27] | - | - | Multi-AGC kinase inhibitor (also inhibits Akt and p70S6K).[6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and should be used for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment and comparison of drug candidates. Below are representative methodologies for key assays used to characterize ROCK inhibitors.
In Vitro Kinase Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prepare [label="Prepare Reaction Mix:\n- Kinase Buffer\n- ROCK Enzyme\n- Peptide Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddInhibitor [label="Add Inhibitor\n(e.g., Hydroxyfasudil)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initiate [label="Initiate Reaction\n(Add ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(e.g., 30°C for 30-60 min)", fillcolor="#F1F3F4"]; Stop [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify Substrate\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Prepare; Prepare -> AddInhibitor; AddInhibitor -> Initiate; Initiate -> Incubate; Incubate -> Stop; Stop -> Quantify; Quantify -> End; }
Caption: A generalized workflow for an in vitro ROCK kinase inhibition assay.Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., based on the myosin light chain sequence)
-
ATP
-
Test compounds (Hydroxyfasudil and novel inhibitors) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based detection)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and peptide substrate to each well.
-
Compound Addition: Add serial dilutions of the test compounds or vehicle control (DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding EDTA.
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including ELISA with a phosphospecific antibody or radiometric assays using [γ-³²P]ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This assay assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream target.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, cancer cell lines)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MLC, anti-total MLC, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the ROCK inhibitors or vehicle for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p-MLC. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for total MLC and a loading control to normalize the p-MLC signal. Quantify the band intensities to determine the dose-dependent inhibition of MLC phosphorylation.
In Vivo Efficacy: A Glimpse into Preclinical Models
The ultimate test of a ROCK inhibitor's therapeutic potential lies in its performance in in vivo models of disease. While detailed head-to-head in vivo comparative studies are extensive, existing research provides valuable insights.
For instance, in a rat model of renal ischemia-reperfusion injury, treatment with Hydroxyfasudil resulted in reduced proteinuria and polyuria, and improved renal perfusion and clearance functions.[23] In a separate study, the novel inhibitor GSK269962A demonstrated a dose-dependent reduction in blood pressure in spontaneously hypertensive rats.[21][28] Furthermore, Ripasudil has been shown to have a neuroprotective effect on retinal ganglion cells after optic nerve crush in a mouse model.[9]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; AnimalModel [label="Select Animal Model\n(e.g., Hypertensive Rat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="Randomize Animals into\nTreatment Groups:\n- Vehicle Control\n- Hydroxyfasudil\n- Novel Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Administer Treatment\n(e.g., Oral Gavage, IP Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Physiological Parameters\n(e.g., Blood Pressure, Organ Function)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis:\n- Tissue Collection\n- Histology\n- Biomarker Analysis", fillcolor="#F1F3F4"]; DataAnalysis [label="Data Analysis and\nStatistical Comparison", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> AnimalModel; AnimalModel -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> DataAnalysis; DataAnalysis -> End; }
Caption: A general workflow for an in vivo efficacy study of ROCK inhibitors.Conclusion
The field of ROCK inhibition is rich with promising candidates that offer significant improvements in potency and selectivity over earlier compounds. While Hydroxyfasudil remains a valuable and well-characterized tool, novel inhibitors such as RKI-1447 and GSK269962A exhibit nanomolar potency, and compounds like Belumosudil offer isoform selectivity, opening new avenues for targeted therapeutic strategies. The choice of inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the experimental model being employed. This guide provides a foundational dataset to aid researchers in making informed decisions for their future studies into the critical role of the ROCK signaling pathway in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 5. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amsbio.com [amsbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. RKI-1447 - Wikipedia [en.wikipedia.org]
- 19. selleckchem.com [selleckchem.com]
- 20. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. GSK269962A - tcsc2790 - Taiclone [taiclone.com]
- 24. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
Validating the Specificity of Hydroxyfasudil for ROCK1 vs. ROCK2: A Comparative Guide
This guide provides an objective comparison of Hydroxyfasudil's inhibitory activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2. Experimental data is presented to quantify this specificity, alongside detailed methodologies for researchers seeking to replicate or build upon these findings.
Introduction
Hydroxyfasudil is the active metabolite of Fasudil (B1672074), a Rho-kinase (ROCK) inhibitor used clinically for cerebral vasospasm.[1] The ROCK family, comprising ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a wide range of cellular functions, including contraction, motility, and gene expression.[2] Given their 92% homology in the kinase domain, developing isoform-specific inhibitors is a significant challenge.[3] This guide examines the specificity of Hydroxyfasudil, a compound widely used in research to probe ROCK signaling.
Quantitative Inhibitor Specificity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The data below summarizes the IC50 values for Hydroxyfasudil against ROCK1 and ROCK2. For context, data for the parent compound Fasudil and other common ROCK inhibitors are also included.
| Compound | Target | IC50 / Ki | Selectivity (ROCK1 vs ROCK2) | Other Kinases |
| Hydroxyfasudil | ROCK1 | 0.73 µM (IC50) [4][5] | Non-selective | PKA (IC50: 37 µM)[4] |
| ROCK2 | 0.72 µM (IC50) [4][5] | |||
| Fasudil | ROCK1 | 0.33 µM (Ki)[6] | Non-selective | PKA (IC50: 4.58 µM)[6] |
| ROCK2 | 0.158 µM (IC50)[6] | PKC (IC50: 12.30 µM)[6] | ||
| Y-27632 | ROCK1 | 220 nM (Ki)[7] | Non-selective | |
| ROCK2 | 300 nM (Ki)[7] | |||
| SLx-2119 | ROCK1 | 24 µM (IC50)[1][7] | ~228-fold selective for ROCK2 | |
| ROCK2 | 105 nM (IC50)[1][7] |
As the data indicates, Hydroxyfasudil is a potent inhibitor of both ROCK isoforms, with nearly identical IC50 values for ROCK1 (0.73 µM) and ROCK2 (0.72 µM).[4][5] This demonstrates a lack of isoform specificity, making it a pan-ROCK inhibitor. In contrast, compounds like SLx-2119 show significant selectivity for ROCK2 over ROCK1.[1][7]
ROCK Signaling Pathway
The Rho/ROCK pathway is a critical signaling cascade. It is initiated by the activation of small GTPases like RhoA, which in turn bind to and activate ROCK kinases. Activated ROCK phosphorylates several downstream substrates to regulate actin-myosin contractility and cytoskeleton organization.[8] Key substrates include Myosin Phosphatase Target subunit 1 (MYPT1), which leads to increased phosphorylation of Myosin Light Chain (MLC), and LIM kinase (LIMK).[9]
Figure 1. Simplified Rho/ROCK Signaling Pathway.
Experimental Protocols
The determination of IC50 values for ROCK inhibitors is typically performed using an in vitro kinase assay. This method measures the phosphorylation of a specific ROCK substrate in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of Hydroxyfasudil required to inhibit 50% of ROCK1 and ROCK2 activity.
Materials:
-
Recombinant active ROCK1 and ROCK2 enzymes
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
Adenosine 5'-triphosphate (ATP)
-
Hydroxyfasudil (serially diluted)
-
HRP-conjugated secondary antibody
-
Chromogenic substrate (e.g., TMB)[8]
-
Stop solution
-
96-well microplates
Procedure:
-
Plate Preparation: Coat a 96-well microplate with a ROCK substrate, such as recombinant MYPT1. Block non-specific binding sites.
-
Inhibitor Addition: Prepare serial dilutions of Hydroxyfasudil in the kinase assay buffer. Add these dilutions to the wells. Include a "no inhibitor" control (vehicle only) and a "no kinase" background control.
-
Kinase Reaction: Add the purified active ROCK1 or ROCK2 enzyme to the wells.
-
Initiation: Start the phosphorylation reaction by adding a solution containing ATP to all wells.[12] Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[12]
-
Stopping the Reaction: Terminate the reaction by washing the plate to remove the enzyme and ATP solution.[12]
-
Detection:
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1). Incubate for 1 hour at room temperature.[8][12]
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[8][12]
-
Wash the plate and add a chromogenic substrate (TMB).[8]
-
-
Data Acquisition: After a short incubation, add a stop solution and measure the absorbance at 450 nm using a microplate reader.[12]
-
Analysis: The absorbance is proportional to the amount of substrate phosphorylation (i.e., kinase activity). Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. promega.com [promega.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Reproducibility of Published Findings on Hydroxyfasudil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydroxyfasudil, an active metabolite of Fasudil, with other commonly used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The objective is to critically evaluate the reproducibility of published findings by presenting quantitative data from various studies, detailing experimental protocols, and visualizing key cellular pathways.
Introduction to Hydroxyfasudil and the ROCK Signaling Pathway
Hydroxyfasudil is a potent inhibitor of ROCK1 and ROCK2, serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. The Rho/ROCK signaling pathway is implicated in a wide range of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is associated with various pathological conditions, making ROCK a significant therapeutic target in diseases such as cerebral vasospasm, pulmonary hypertension, and neurodegenerative disorders.
The Rho/ROCK Signaling Pathway
The binding of extracellular ligands to G protein-coupled receptors (GPCRs) activates the small GTPase RhoA. Activated RhoA, in its GTP-bound state, then binds to and activates ROCK. ROCK, in turn, phosphorylates numerous downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actin-myosin interaction and cellular contraction. Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to a net increase in phosphorylated MLC and enhanced contractility. ROCK inhibitors like Hydroxyfasudil competitively bind to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets.
Assessing the Translational Potential of Hydroxyfasudil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of Hydroxyfasudil, a potent Rho-kinase (ROCK) inhibitor. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Introduction to Hydroxyfasudil
Hydroxyfasudil is the active metabolite of Fasudil (B1672074), a Rho-kinase inhibitor that has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[1][2] As a potent inhibitor of both ROCK1 and ROCK2 isoforms, Hydroxyfasudil is being investigated for a wide range of therapeutic applications, including cardiovascular and neurological disorders. Its mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in various cellular processes such as smooth muscle contraction, cell migration, and apoptosis.[3]
Comparative Analysis of Hydroxyfasudil
Biochemical Potency
Hydroxyfasudil demonstrates potent and relatively selective inhibition of ROCK isoforms. The following table summarizes its in vitro potency and compares it with its parent drug, Fasudil, and other common ROCK inhibitors.
| Compound | Target | IC50 / Ki | Species | Notes |
| Hydroxyfasudil | ROCK1 | 0.73 µM (IC50) | Human (recombinant) | Potent inhibitor of both ROCK isoforms.[4][5][6] |
| ROCK2 | 0.72 µM (IC50) | Human (recombinant) | [4][5][6] | |
| PKA | 37 µM (IC50) | Not Specified | ~50-fold less potent against PKA compared to ROCKs.[4] | |
| Fasudil | ROCK (pan) | 330 nM (Ki) | Not Specified | Parent drug of Hydroxyfasudil.[2] |
| Y-27632 | ROCK1 | 140 nM (Ki) | Not Specified | Commonly used research tool.[3] |
| Ripasudil (K-115) | ROCK1 | 51 nM (IC50) | Not Specified | Approved for glaucoma in Japan.[7][8] |
| ROCK2 | 19 nM (IC50) | Not Specified | [7][8] | |
| Netarsudil | ROCK (pan) | Not Specified | Not Specified | Approved for glaucoma in the US.[3] |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of Hydroxyfasudil is crucial for its translational potential. The table below presents key pharmacokinetic parameters from preclinical and clinical studies.
| Parameter | Value | Species/Study Population | Administration Route | Notes |
| Half-life (t½) | ~5.6 hours | Healthy Human Volunteers | Oral (from Fasudil) | [1] |
| 4.66 hours | Not Specified | Not Specified | [3] | |
| Maximal Concentration (Cmax) | 111.6 µg/L | Healthy Human Volunteers | Oral (from Fasudil) | [1] |
| 108.4 µg/L | Healthy Human Volunteers | Intravenous (from Fasudil) | [1] | |
| Area Under the Curve (AUC0–tz) | 309 µg × h/L | Healthy Human Volunteers | Oral (from Fasudil) | [1] |
| 449 µg × h/L | Healthy Human Volunteers | Intravenous (from Fasudil) | [1] | |
| Bioavailability | ~69% | Healthy Human Volunteers | Oral vs. Intravenous (from Fasudil) | Absolute bioavailability of Hydroxyfasudil after oral administration of Fasudil.[1] |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
RhoA/ROCK Signaling Pathway and Points of Inhibition by Hydroxyfasudil
References
- 1. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
Independent Verification of Hydroxyfasudil's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxyfasudil's therapeutic effects with other alternatives, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the field of drug development.
Introduction to Hydroxyfasudil
Hydroxyfasudil is the active metabolite of Fasudil (B1672074), a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It has demonstrated therapeutic potential in a range of preclinical models of cardiovascular and neurological disorders. This guide summarizes key quantitative data, details experimental protocols for cited studies, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of Hydroxyfasudil's pharmacological profile.
Kinase Inhibitor Selectivity
A key aspect of a kinase inhibitor's utility is its selectivity. Hydroxyfasudil has been shown to be a selective inhibitor of ROCK kinases.
| Kinase | IC50 (µM) | Reference |
| ROCK1 | 0.73 | [1] |
| ROCK2 | 0.72 | [1] |
| PKA | 37 | [1] |
In a broader screening against a panel of 17 protein kinases, Hydroxyfasudil at a concentration of 10 µM inhibited ROCKα and ROCKβ by 97.6% and 97.7%, respectively. No other kinase in the panel was inhibited by more than 40% at this concentration, indicating a high degree of selectivity for ROCK.[2]
Therapeutic Effects: Preclinical Data
Cardiovascular Disorders
Pulmonary Hypertension
In a rat model of monocrotaline-induced pulmonary hypertension, long-term oral administration of Fasudil, which is metabolized to Hydroxyfasudil, showed significant therapeutic effects.
| Treatment Group | Mean Pulmonary Artery Pressure (mmHg) | Right Ventricular Hypertrophy (RV/LV+S ratio) | Survival Rate (%) | Reference |
| Control | 22 ± 1 | 0.25 ± 0.01 | 100 | |
| Monocrotaline (B1676716) (MCT) | 48 ± 3 | 0.52 ± 0.03 | 30 | |
| MCT + Fasudil (100 mg/kg/day) | 28 ± 2 | 0.35 ± 0.02 | 90 |
RV/LV+S: Right ventricle weight / (Left ventricle + Septum weight)
Effort Angina
In a canine model of effort angina, intravenous administration of Hydroxyfasudil demonstrated anti-ischemic effects.
| Treatment | Dose (mg/kg) | Change in ST-segment Depression (%) | Change in Regional Myocardial Blood Flow (%) | Reference |
| Hydroxyfasudil | 0.1 | ↓ 45 | ↑ 25 | [3] |
| Hydroxyfasudil | 0.3 | ↓ 70 | ↑ 40 | [3] |
| Fasudil | 0.3 | ↓ 55 | ↑ 30 | [3] |
Neurological Disorders
Cerebral Vasospasm
In a canine double hemorrhage model of cerebral vasospasm, intravenous Hydroxyfasudil reversed arterial narrowing.[2]
| Treatment | Dose | Basilar Artery Diameter (% of baseline) | Reference |
| Vehicle | - | 57.9 ± 2.0 | [2] |
| Hydroxyfasudil | 3 mg/kg | 64.5 ± 1.9 | [2] |
A study comparing Hydroxyfasudil and Y-27632 in a rat model of subarachnoid hemorrhage found that while both attenuated brain water content, only Hydroxyfasudil showed a statistically significant improvement in neurological function 24 hours after the hemorrhage.[4]
Ischemic Stroke
In a rat model of microembolization stroke, intravenous administration of Hydroxyfasudil demonstrated neuroprotective effects.[5]
| Treatment | Dose (mg/kg) | Infarct Area Reduction (%) | Neurological Score Improvement | Reference |
| Hydroxyfasudil | 3 | ~40% | Significant | [5] |
Signaling Pathways and Experimental Workflows
Rho/ROCK Signaling Pathway
Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of Hydroxyfasudil.
Experimental Workflow: In Vitro ROCK Inhibition Assay
Caption: General workflow for an in vitro biochemical assay to measure ROCK inhibition.
Detailed Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hydroxyfasudil against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Hydroxyfasudil at various concentrations
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and MBP substrate.
-
Add varying concentrations of Hydroxyfasudil to the wells of a 96-well filter plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Wash the filter plates to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Hydroxyfasudil and determine the IC50 value by fitting the data to a dose-response curve.
Canine Double Hemorrhage Model of Cerebral Vasospasm
Objective: To induce cerebral vasospasm in a large animal model to test the efficacy of therapeutic agents like Hydroxyfasudil.[6][7]
Animals: Adult mongrel dogs or beagles.
Protocol:
-
Anesthetize the animal and perform a baseline cerebral angiogram to measure the diameter of the basilar artery.
-
Under sterile conditions, perform a cisterna magna puncture and inject 3-5 mL of autologous non-heparinized arterial blood.
-
Repeat the blood injection 48 hours later (Day 3).
-
On Day 7, perform a follow-up cerebral angiogram to confirm the presence of vasospasm (narrowing of the basilar artery).
-
Administer the test compound (e.g., intravenous infusion of Hydroxyfasudil) or vehicle.
-
Perform subsequent angiograms at different time points after treatment to measure changes in the basilar artery diameter.
-
Neurological status can be monitored daily using a relevant scoring system.[8]
Monocrotaline-Induced Pulmonary Hypertension in Rats
Objective: To create a rodent model of pulmonary hypertension to evaluate the therapeutic effects of compounds like Hydroxyfasudil.[9][10][11][12]
Animals: Male Sprague-Dawley or Wistar rats (180-200 g).[13]
Protocol:
-
Prepare a solution of monocrotaline (MCT) in sterile saline, adjusting the pH to 7.4.
-
Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).[10][12]
-
Monitor the animals for signs of developing pulmonary hypertension over 3-4 weeks.
-
Initiate treatment with the test compound (e.g., Hydroxyfasudil or Fasudil in drinking water or by gavage) at a specified time point after MCT injection.
-
At the end of the study period (e.g., 4 weeks), measure the following parameters:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Excise the heart and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S) to calculate the RV/(LV+S) ratio.
-
Histology: Perfuse and fix the lungs for histological analysis of pulmonary artery wall thickness and muscularization.
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Objective: To induce focal cerebral ischemia in rodents to assess the neuroprotective effects of compounds like Hydroxyfasudil.[14][15]
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Protocol:
-
Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
Maintain the occlusion for a specific duration (e.g., 60-90 minutes) for a transient MCAO model. For a permanent MCAO model, the suture is left in place.
-
For transient MCAO, withdraw the suture to allow for reperfusion.
-
Administer the test compound (e.g., intravenous Hydroxyfasudil) at a specific time point before, during, or after the occlusion.
-
24-48 hours after MCAO, assess the following:
-
Neurological Deficit: Evaluate motor and sensory deficits using a standardized neurological scoring system.
-
Infarct Volume: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white.[15] Calculate the infarct volume using image analysis software.
-
Conclusion
Hydroxyfasudil is a potent and selective ROCK inhibitor with demonstrated therapeutic efficacy in preclinical models of cardiovascular and neurological diseases. This guide provides a comparative overview of its activity and effects, along with detailed experimental protocols to aid researchers in the independent verification and further exploration of its therapeutic potential. Further head-to-head comparative studies with other ROCK inhibitors and investigation into its effects in other disease areas, such as oncology, are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double cisterna magna blood injection model of experimental subarachnoid hemorrhage in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurologic evaluation in a canine model of single and double subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Preclinical Studies Involving Hydroxyfasudil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies on Hydroxyfasudil (B1673953), the active metabolite of Fasudil (B1672074). It is designed to offer an objective comparison of its performance with other alternatives, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of Hydroxyfasudil as a potential therapeutic agent.
Executive Summary
Hydroxyfasudil, a potent Rho-kinase (ROCK) inhibitor, has demonstrated significant therapeutic potential across a range of preclinical disease models. Its primary mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway, a critical regulator of various cellular processes implicated in numerous pathologies. Preclinical evidence suggests that Hydroxyfasudil exerts beneficial effects in neurodegenerative diseases, inflammatory conditions, and cardiovascular disorders. This guide consolidates the quantitative efficacy data, experimental protocols, and mechanistic insights from these studies to provide a clear and concise overview for the scientific community.
Data Presentation: Efficacy of Hydroxyfasudil in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of Hydroxyfasudil and its parent compound, Fasudil, in various disease models.
Table 1: Neurodegenerative Disease Models
| Disease Model | Animal Model | Treatment and Dosage | Key Efficacy Endpoints | Results | Citation |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1(G93A) mice | Hydroxyfasudil (in vitro); Fasudil (30 and 100 mg/kg/day in drinking water) | Motor neuron survival, Disease onset, Survival time | Hydroxyfasudil prevented motor neuron death in vitro. Fasudil delayed disease onset by ~9% and extended survival. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | Hydroxyfasudil | Clinical score, Inflammatory cell infiltration, Demyelination | Relieved EAE symptoms, reduced pathological damage, and decreased invasion of peripheral immune cells. | [2] |
| Propofol-Induced Neurotoxicity | Neonatal rats | Hydroxyfasudil | Apoptosis in hippocampal neurons, Cognitive impairment (Morris water maze) | Alleviated propofol-induced neurodegeneration and showed potential to improve cognitive deficits. |
Table 2: Inflammatory Disease Models
| Disease Model | Animal Model | Treatment and Dosage | Key Efficacy Endpoints | Results | Citation |
| Allergic Asthma | Guinea pigs | Hydroxyfasudil (1 and 10 mg/kg, i.p.) | Specific airway resistance (sRaw), Inflammatory cytokines (IL-13, TNF-α, IFN-γ), Leukocyte count in BALF | Significantly reduced sRaw and levels of pro-inflammatory cytokines. | [3] |
Table 3: Cardiovascular and Renal Disease Models
| Disease Model | Animal Model | Treatment and Dosage | Key Efficacy Endpoints | Results | Citation |
| Effort Angina | Canine model | Hydroxyfasudil (0.1 and 0.3 mg/kg, i.v.), Fasudil (0.3 mg/kg, i.v.) | ST-segment depression, Regional myocardial blood flow | Suppressed ST-segment depression and increased blood flow to the ischemic endocardium. | [4] |
| Myocardial Ischemia/Reperfusion Injury | Canine model | Hydroxyfasudil | Coronary vasodilation, Myocardial infarct size | Preserved endothelium-dependent vasodilation and significantly reduced infarct size. | [5] |
| Renal Ischemia-Reperfusion Injury | Sprague Dawley rats | Hydroxyfasudil (10 mg/kg, i.p.) | Proteinuria, Urine osmolarity, Renal perfusion, Creatinine and urea (B33335) clearance | Reduced proteinuria and polyuria, increased urine osmolarity, and improved renal perfusion and clearance. | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Amyotrophic Lateral Sclerosis (ALS) Model
-
Animal Model: Transgenic mice expressing the human G93A mutant form of superoxide (B77818) dismutase 1 (SOD1(G93A)).
-
Treatment Administration: Fasudil was administered in the drinking water at concentrations of 30 mg/kg/day or 100 mg/kg/day, starting at a presymptomatic stage.
-
Efficacy Evaluation:
-
Motor Performance: Assessed using a rotarod test.
-
Disease Onset: Defined as the age at which a mouse could no longer remain on the accelerating rotarod for a predetermined duration.
-
Survival: Monitored daily.
-
Histology: Spinal cord sections were stained to quantify motor neuron loss.[1]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Female C57BL/6 mice.
-
Disease Induction: Immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment Administration: Hydroxyfasudil administered intraperitoneally.
-
Efficacy Evaluation:
Allergic Asthma Model
-
Animal Model: Guinea pigs.
-
Disease Induction: Sensitization with ovalbumin (OVA) over 28 days to induce chronic allergic airway inflammation.
-
Treatment Administration: Hydroxyfasudil was administered intraperitoneally at doses of 1 mg/kg and 10 mg/kg for the last two weeks of the sensitization period.
-
Efficacy Evaluation:
-
Airway Hyperresponsiveness: Measured as specific airway resistance (sRaw).
-
Inflammation: Assessed by measuring levels of Th1 and Th2 cytokines (IL-4, IL-13, TNF-α, IFN-γ) in lung homogenates and leukocyte counts in bronchoalveolar lavage fluid (BALF).[3]
-
Myocardial Ischemia/Reperfusion Injury Model
-
Animal Model: Male rats.
-
Disease Induction: Ligation of the left anterior descending (LAD) coronary artery for a specified period, followed by reperfusion.
-
Treatment Administration: Fasudil administered intravenously prior to or during ischemia/reperfusion.
-
Efficacy Evaluation:
-
Infarct Size: Measured by staining heart sections with triphenyltetrazolium (B181601) chloride (TTC) and expressed as a percentage of the area at risk.
-
Cardiac Function: Assessed by measuring hemodynamic parameters such as left ventricular systolic pressure (LVSP) and the maximum rate of rise and fall of left ventricular pressure (±dp/dt).[11][12]
-
Renal Ischemia-Reperfusion Injury Model
-
Animal Model: Male Sprague Dawley rats.
-
Disease Induction: Clamping of the renal artery and vein for a defined period, followed by reperfusion. This can be performed as a unilateral or bilateral injury.[13][14]
-
Treatment Administration: Hydroxyfasudil (10 mg/kg) was administered intraperitoneally one hour before the ischemic procedure.
-
Efficacy Evaluation:
-
Renal Function: Assessed by measuring serum creatinine, blood urea nitrogen (BUN), proteinuria, and urine osmolarity.
-
Renal Perfusion: Measured using techniques such as positron emission tomography (PET).
-
Histology: Kidney sections were examined for evidence of tubular necrosis and inflammation.[6][7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Hydroxyfasudil and representative experimental workflows.
Caption: Hydroxyfasudil inhibits ROCK, a key effector of the RhoA signaling pathway.
Caption: A typical experimental workflow for evaluating Hydroxyfasudil in an EAE mouse model.
Caption: Hydroxyfasudil promotes motor neuron survival by inhibiting the ROCK/PTEN/Akt pathway.
Comparison with Alternatives
In preclinical studies, Hydroxyfasudil is often compared to its parent drug, Fasudil, and other ROCK inhibitors like Y-27632.
-
Hydroxyfasudil vs. Fasudil: Hydroxyfasudil is the active metabolite of Fasudil and is a more specific ROCK inhibitor.[4] Studies in models of effort angina have shown that Hydroxyfasudil can produce comparable or superior effects to Fasudil at similar or lower doses.[4]
-
Hydroxyfasudil/Fasudil vs. Y-27632: Both Fasudil and Y-27632 are widely used experimental ROCK inhibitors. In a model of myocardial ischemia/reperfusion, both compounds were shown to reduce infarct size, suggesting a class effect of ROCK inhibition in cardioprotection.[15] A direct comparison in an in vitro model of ALS showed that both Hydroxyfasudil (referred to as M3) and Y-27632 could prevent motor neuron death.[1] One study suggests that fasudil may be a less specific ROCK inhibitor compared to Y-27632.
Further head-to-head preclinical studies are warranted to comprehensively delineate the comparative efficacy and safety profiles of Hydroxyfasudil against other ROCK inhibitors and current standard-of-care therapies in various disease contexts.
Conclusion
The preclinical data robustly support the therapeutic potential of Hydroxyfasudil across a spectrum of diseases, primarily through its potent inhibition of the Rho/ROCK signaling pathway. The compiled evidence demonstrates its efficacy in ameliorating disease phenotypes in models of neurodegeneration, inflammation, and cardiovascular injury. The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued investigation and potential clinical translation of Hydroxyfasudil. Further studies directly comparing Hydroxyfasudil with existing therapies will be crucial in defining its place in the therapeutic landscape.
References
- 1. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyfasudil regulates immune balance and suppresses inflammatory responses in the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect of hydroxyfasudil as a specific Rho-kinase inhibitor, on ischemia-reperfusion injury in canine coronary microvessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]
- 8. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 9. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 10. inotiv.com [inotiv.com]
- 11. The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellmolbiol.org [cellmolbiol.org]
- 13. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Hydroxyfasudil Bioavailability Across Diverse Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, across various formulations. The data presented is compiled from publicly available experimental studies to aid in the objective evaluation of different delivery strategies.
Executive Summary
Hydroxyfasudil's therapeutic efficacy is intrinsically linked to its systemic and local bioavailability. This analysis reveals significant variations in pharmacokinetic profiles depending on the formulation and route of administration. While intravenous (IV) administration of the parent drug, Fasudil, provides complete bioavailability of its metabolite, Hydroxyfasudil, oral formulations exhibit reduced but still substantial bioavailability. Furthermore, emerging novel drug delivery systems, such as liposomal and nanoparticle-based formulations of Fasudil, demonstrate the potential for controlled release and targeted delivery, thereby altering the pharmacokinetic landscape.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of Hydroxyfasudil following the administration of different Fasudil formulations. It is important to note that for novel formulations, the data pertains to the parent drug, Fasudil, as specific data for Hydroxyfasudil in these carriers is not yet available.
| Formulation | Administration Route | Subject | Key Pharmacokinetic Parameters of Hydroxyfasudil (unless otherwise stated) | Absolute Bioavailability (%) | Reference |
| Licensed Formulation (ERIL®) | Intravenous (IV) | Healthy Humans | AUC (0-tz): 449 µg·h/L Cmax: 108.4 µg/L | 100 (Reference) | [1] |
| Licensed Formulation (ERIL®) | Oral | Healthy Humans | AUC (0-tz): 309 µg·h/L Cmax: 111.6 µg/L Tmax: 0.5 hours | ~69 | [1] |
| Investigational Oral Solution | Oral | Healthy Humans | AUC: ~300 µg·h/L | Not directly compared to IV | [1] |
| Liposomal Formulation | Intratracheal | Rats | t½ (Fasudil): 4.71 hours (compared to 0.39h for IV Fasudil) Cmax (Fasudil): 89.4 ng/mL | Not Applicable (local delivery) | [2] |
| Chitosan Nanoparticles | Topical (Ocular) | Ex vivo (bovine cornea) | Substantial improvement in corneal permeation of Fasudil compared to aqueous solution. | Not Applicable (local delivery) |
Experimental Methodologies
This section details the experimental protocols for the key studies cited in this guide.
SAFE-ROCK Clinical Trial: Oral vs. Intravenous Bioavailability
-
Study Design: A Phase I, single-center, open-label, randomized, two-period crossover clinical trial was conducted in 14 healthy male and female subjects.[1]
-
Treatments:
-
Oral: Single dose of Fasudil on day 1 for pharmacokinetic profiling.
-
Intravenous: Single dose of Fasudil on day 1.
-
A washout period of at least 3 days separated the two treatment periods.[1]
-
-
Sample Collection: Blood samples were collected at pred-determined intervals to analyze the plasma concentrations of Fasudil and Hydroxyfasudil.[1]
-
Analytical Method: Plasma concentrations of Fasudil and its active metabolite, Hydroxyfasudil, were measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method involves protein precipitation for sample preparation followed by reverse-phase chromatography.[1]
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), were calculated from the plasma concentration-time profiles. The absolute bioavailability of the oral formulation was determined by comparing the AUC of the oral dose to the AUC of the IV dose.[1]
Liposomal Fasudil Formulation for Pulmonary Delivery
-
Formulation: Liposomes encapsulating Fasudil were prepared using a hydration and extrusion method, with the drug loaded via an ammonium (B1175870) sulfate-induced transmembrane electrochemical gradient.[2]
-
Animal Model: The study utilized a monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension.[2]
-
Administration: The liposomal Fasudil formulation was administered to the rats via intratracheal instillation.[2]
-
Pharmacokinetic Analysis: Plasma samples were collected over time to determine the concentration of Fasudil. The half-life (t½) and maximum concentration (Cmax) were then calculated.[2]
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for a typical bioavailability study and the underlying mechanism of action of Hydroxyfasudil.
Caption: Experimental workflow for a crossover bioavailability study.
Caption: The Rho-Kinase (ROCK) signaling pathway and the inhibitory action of Hydroxyfasudil.
References
- 1. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Fasudil, a Rho-Kinase Inhibitor, for Prolonged Pulmonary Preferential Vasodilation in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the long-term efficacy of Hydroxyfasudil compared to other treatments
For Researchers, Scientists, and Drug Development Professionals
Hydroxyfasudil, the active metabolite of Fasudil (B1672074), has emerged as a potent and specific inhibitor of Rho-kinase (ROCK), a key enzyme implicated in a range of cardiovascular and neurological disorders. This guide provides a comprehensive evaluation of the long-term efficacy of Hydroxyfasudil in comparison to other therapeutic agents across various disease models, supported by experimental data and detailed methodologies.
I. Pulmonary Arterial Hypertension (PAH)
Hydroxyfasudil has demonstrated significant long-term efficacy in preclinical models of pulmonary hypertension, primarily through the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in the pathogenesis of the disease.
Comparative Efficacy Data
A pivotal preclinical study investigated the long-term effects of oral Fasudil, which is metabolized to Hydroxyfasudil, in a monocrotaline-induced rat model of fatal pulmonary hypertension.[1] The study demonstrated a marked improvement in survival rates and key hemodynamic parameters.
| Treatment Group | Dosage | Survival Rate (Day 63) - Prevention Protocol | Survival Rate (Day 63) - Treatment Protocol | Right Ventricular Hypertrophy (RV/LV+S) - Prevention | Right Ventricular Hypertrophy (RV/LV+S) - Treatment |
| Control (MCT) | - | 27% | N/A | 0.65 ± 0.03 | 0.74 ± 0.06 |
| Fasudil (Low Dose) | 30 mg/kg/day | 77% | 53% | 0.45 ± 0.02 | 0.58 ± 0.03 |
| Fasudil (High Dose) | 100 mg/kg/day | 94% | 86% | 0.32 ± 0.01 | 0.41 ± 0.02 |
Data adapted from a study on long-term treatment with a Rho-kinase inhibitor in a rat model of pulmonary hypertension.[1]
While direct long-term comparative clinical trials with established PAH therapies like phosphodiesterase-5 inhibitors (e.g., Sildenafil) or endothelin receptor antagonists (e.g., Bosentan) are limited, a mid-term clinical trial of an extended-release formulation of Fasudil in PAH patients showed a trend towards improved pulmonary hemodynamics, particularly the cardiac index.[2] A systematic review and meta-analysis of short and mid-term trials concluded that Fasudil therapy is efficacious and likely safe for improving some hemodynamic parameters in PH patients.[3] However, the review highlighted the need for long-term randomized controlled trials comparing Fasudil with other treatments.[3]
Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats[1]
-
Animal Model: Male Wistar rats were injected with a single subcutaneous dose of monocrotaline (B1676716) (60 mg/kg) to induce pulmonary hypertension.
-
Treatment Groups:
-
Prevention Protocol: Oral Fasudil (30 mg/kg/day or 100 mg/kg/day) was administered in drinking water starting from the same day as monocrotaline injection for 63 days.
-
Treatment Protocol: Oral Fasudil (30 mg/kg/day or 100 mg/kg/day) was initiated 21 days after monocrotaline injection, once severe pulmonary hypertension was established, and continued for 42 days.
-
-
Efficacy Endpoints:
-
Survival Analysis: Monitored daily.
-
Hemodynamic Measurement: Right heart catheterization was performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: The ratio of the right ventricular free wall weight to the left ventricular free wall plus septum weight (RV/LV+S) was calculated.
-
Signaling Pathway
The therapeutic effects of Hydroxyfasudil in PAH are mediated through the inhibition of the RhoA/ROCK pathway, which is aberrantly activated in the pulmonary vasculature of PAH patients.
II. Cerebral Vasospasm Following Subarachnoid Hemorrhage (SAH)
Fasudil is clinically approved in Japan and China for the treatment of cerebral vasospasm after SAH.[4] Its efficacy is attributed to its active metabolite, Hydroxyfasudil.
Comparative Efficacy Data
A randomized clinical trial compared the efficacy and safety of Fasudil with Nimodipine, a standard treatment for preventing delayed ischemic neurological deficits after SAH.
| Outcome | Fasudil Group (n=33) | Nimodipine Group (n=32) |
| Incidence of Symptomatic Vasospasm | 5 (15.2%) | 9 (28.1%) |
| Good Recovery (Glasgow Outcome Scale) | 23 (69.7%) | 19 (55.9%) |
| Improvement in Motor Disturbance | More significant with Fasudil | Less significant than Fasudil |
Data from a randomized open trial comparing Fasudil and Nimodipine for cerebral vasospasm.[5]
Preclinical studies have directly demonstrated the antivasospastic effects of Hydroxyfasudil. In a canine two-hemorrhage model, intravenous administration of Hydroxyfasudil significantly reversed angiographic vasospasm.[6][7]
| Treatment | Predose Basilar Artery Diameter (% of baseline) | Postdose Basilar Artery Diameter (% of baseline) |
| Hydroxyfasudil (3 mg/kg) | 57.9% ± 2.0% | 64.5% ± 1.9% |
Data from a study on the antivasospastic effects of Hydroxyfasudil after subarachnoid hemorrhage.[6][7]
Furthermore, Hydroxyfasudil has been shown to improve hemorheological abnormalities following cerebral ischemia by significantly decreasing blood viscosity.[6][7]
Experimental Protocol: Canine Two-Hemorrhage Model of Cerebral Vasospasm[7][8]
-
Animal Model: Adult mongrel dogs were used.
-
Induction of Vasospasm: Autologous arterial blood was injected into the cisterna magna on day 0 and day 2 to induce chronic cerebral vasospasm.
-
Treatment: On day 7, after confirming vasospasm via angiography, Hydroxyfasudil (3 mg/kg) was administered intravenously over 30 minutes.
-
Efficacy Endpoint: The diameter of the basilar artery was measured from angiograms taken before and after drug administration.
Experimental Workflow
III. Neurodegenerative Diseases
The therapeutic potential of Hydroxyfasudil is being explored for various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, due to the role of ROCK signaling in neuronal apoptosis, axonal regeneration, and neuroinflammation.[8]
Preclinical Efficacy Data
While long-term clinical data is not yet available, preclinical studies have shown promising results. In a mouse model of Alzheimer's disease (APP/PS1), treatment with Fasudil (which is metabolized to Hydroxyfasudil) demonstrated significant improvements in cognitive function.
| Group | Escape Latency (Day 5 of MWM) (s) | Platform Crossings (Probe Trial) |
| Wild-Type (WT) | ~20 | ~5 |
| APP/PS1 (ADNS) | ~40 | ~2 |
| APP/PS1 + Fasudil (ADF) | ~25 | ~4 |
Qualitative representation of data from the Morris Water Maze test in an Alzheimer's disease mouse model treated with Fasudil.[9]
Clinical Development
Clinical trials investigating the efficacy of Fasudil in neurodegenerative diseases are underway. A Phase IIa study is evaluating the safety, tolerability, and symptomatic efficacy of Fasudil in patients with Parkinson's disease.[10] Another Phase II clinical trial is assessing the effect of Fasudil on working memory and other cognitive functions in individuals with early Alzheimer's disease.[11]
Experimental Protocol: Alzheimer's Disease Mouse Model[10]
-
Animal Model: APPswe/PSEN1dE9 (APP/PS1) transgenic mice, a commonly used model for Alzheimer's disease.
-
Treatment: 8-month-old APP/PS1 mice were treated with daily intraperitoneal injections of Fasudil (25 mg/kg) for a specified duration.
-
Behavioral Assessment: The Morris Water Maze (MWM) test was used to evaluate spatial learning and memory. This involved a training phase to find a hidden platform and a probe trial to assess memory retention.
-
Biochemical Analysis: Post-mortem brain tissue analysis was conducted to measure levels of amyloid-beta plaques and markers of neuroinflammation.
Logical Relationship of Therapeutic Action
IV. Conclusion
Hydroxyfasudil demonstrates significant long-term efficacy in preclinical models of pulmonary arterial hypertension and cerebral vasospasm. The available clinical data for its parent compound, Fasudil, is encouraging and supports its therapeutic potential. In the realm of neurodegenerative diseases, while still in the early stages of clinical investigation, preclinical findings are promising.
Direct, long-term comparative clinical trials are needed to definitively establish the efficacy of Hydroxyfasudil relative to current standard-of-care treatments. The ongoing clinical trials for neurodegenerative diseases will be crucial in defining its role in these complex disorders. The specificity of Hydroxyfasudil for Rho-kinase continues to make it a compelling candidate for further drug development and clinical application.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Double-blind, placebo-controlled clinical trial with a rho-kinase inhibitor in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Role of Rho Kinase Inhibitor, Fasudil, on Pulmonary Hypertension; a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antivasospastic Effects of Hydroxyfasudil, a Rho-Kinase Inhibitor, After Subarachnoid Hemorrhage [jstage.jst.go.jp]
- 8. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hydroxyfasudil Hydrochloride
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Hydroxyfasudil hydrochloride, a Rho-kinase (ROCK) inhibitor used in research.
Hazard Assessment
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Manufacturers' safety information indicates no particular hazards associated with the compound.[1]
Key Safety Data:
| Hazard Classification | Rating | Source |
| GHS Classification | Not Classified | |
| Health Hazard | None | [1] |
| Fire Hazard | None | [1] |
| Reactivity Hazard | None |
Despite its non-hazardous classification, it is crucial to follow established protocols for chemical waste disposal to maintain a safe laboratory environment and comply with regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate Personal Protective Equipment is worn. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Disposal Procedures for Unused or Waste this compound
Even for non-hazardous materials, direct disposal into regular trash or down the drain is not recommended in a laboratory setting.[2][3] Adherence to institutional and local regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene and waste disposal plans. Your Environmental Health and Safety (EHS) department provides the definitive guidelines for your location.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[2]
-
Containerize Waste:
-
Place solid this compound waste into a clearly labeled, sealed container.
-
For solutions, use a leak-proof container compatible with the solvent used.[4]
-
-
Labeling: Label the waste container clearly with the full chemical name: "this compound."[2] Note the approximate quantity. Do not use abbreviations or chemical formulas.[2]
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[4] This area should be secure and accessible only to trained personnel.[4]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management program to schedule a pickup.[2][5] They will ensure the waste is transported to an approved disposal facility, likely for incineration, which is a common method for pharmaceutical waste.[6]
Disposal of Empty Containers
Empty containers that once held this compound should be managed as follows:
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Collect the rinsate and manage it as chemical waste, following the procedures outlined above.[5]
-
Container Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label.[5] The clean, unlabeled container can then typically be disposed of in the regular trash or recycled, in accordance with your facility's procedures.[5]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For a small, contained spill of this non-hazardous material, laboratory personnel can typically manage the cleanup.
-
Cleanup:
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent, should be placed in a sealed bag or container, labeled, and disposed of as chemical waste.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Visualized Workflows
To further clarify the procedural flow, the following diagrams illustrate the decision-making and operational steps for disposal and spill management.
Caption: Waste Disposal Decision Workflow.
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. vumc.org [vumc.org]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling Hydroxyfasudil Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Hydroxyfasudil hydrochloride. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risk and ensure regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound suggest no particular hazards, others classify the monohydrochloride salt as harmful if swallowed[1][2]. Therefore, it is crucial to adopt a cautious approach and utilize appropriate personal protective equipment (PPE) at all times.
Minimum PPE Requirements: A comprehensive assessment of the work area and specific tasks is necessary to determine the appropriate level of PPE[3]. The following are the minimum requirements for handling this compound in a laboratory setting.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant) or splash goggles. A face shield is recommended when there is a significant risk of splashing.[3][4][5] | Protects eyes from chemical splashes, dust, and flying particles.[4][5] |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat should be worn when working with flammable materials.[3][5] | Protects skin and clothing from spills and splashes.[5] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. They should be removed and replaced immediately after contact with the chemical. For tasks with a higher risk of exposure, wearing double gloves or using thicker, chemical-resistant gloves is recommended.[3][6] | Prevents skin contact with the chemical. |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[6] | Protects feet from spills and dropped objects. |
| Respiratory Protection | Generally not required if work is performed in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient to control airborne dust or aerosols, a respirator (e.g., N95) may be necessary.[5][6] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow:
Caption: A typical workflow for handling this compound.
Detailed Methodologies:
-
Preparation:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of solid this compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting, ensure all necessary equipment (e.g., spatula, weigh boat, vials, solvent, vortex mixer) is clean and readily accessible.
-
-
Weighing:
-
Use an analytical balance to accurately weigh the desired amount of the solid compound.
-
Handle the powder carefully to avoid generating dust.
-
-
Dissolution:
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C for long-term stability. It is recommended to use the solution soon after preparation and avoid long-term storage if possible[7].
-
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is critical to protect personnel and the environment. Never dispose of hazardous chemicals down the drain[8].
Waste Disposal Workflow:
Caption: A logical flow for the proper disposal of waste.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste contaminated with this compound in designated, clearly labeled hazardous waste containers[8].
-
Solid Waste: This includes contaminated gloves, pipette tips, weigh boats, and vials. Place these items in a dedicated, sealed plastic bag labeled "Hazardous Waste" and with the chemical name.
-
Liquid Waste: Collect all unused solutions in a chemically compatible, leak-proof container with a secure lid. Do not mix with incompatible waste streams[8].
-
-
Container Management:
-
Keep hazardous waste containers closed except when adding waste.
-
Label the container clearly with "Hazardous Waste" and a full description of the contents, including "this compound waste" and any solvents used[8].
-
-
Neutralization (for acidic waste):
-
As a hydrochloride salt, solutions of this compound may be acidic. If institutional policy allows, neutralization of dilute aqueous solutions may be performed before collection.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a well-ventilated area[8][9].
-
Monitor the pH and continue adding the base until the pH is between 6.0 and 8.0[8].
-
The neutralized solution should still be collected as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and environmental protection.
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
